molecular formula C6H3BrClN3 B572220 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1245649-96-0

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B572220
CAS No.: 1245649-96-0
M. Wt: 232.465
InChI Key: YMVUEHXTDWJMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1245649-96-0) is a high-value halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. This scaffold is of significant interest due to its structural resemblance to purine bases, allowing it to interact with a variety of biological targets . Researchers utilize this compound as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases . Its broad and potent pharmacological profile includes demonstrated antiproliferative activity against cancer cell lines such as Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma), as well as antimicrobial properties against a range of bacterial and fungal strains . The molecular formula is C 6 H 3 BrClN 3 with a molecular weight of 232.47 g/mol . The bromine and chlorine substituents at the 3- and 5-positions, respectively, make this compound an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to create diverse libraries for structure-activity relationship (SAR) studies . Handling and storage conditions are critical for maintaining product integrity. This compound is classified with the signal word "Danger" and hazard statement H301 (Toxic if swallowed) . It is recommended to store it in an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVUEHXTDWJMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743264
Record name 3-Bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-96-0
Record name 3-Bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a halogenated heterocyclic compound. Its structure, featuring a fused pyrazole and pyridine ring system, makes it a valuable scaffold for developing novel therapeutic agents. The presence of bromo and chloro substituents at positions 3 and 5 respectively offers versatile handles for further chemical modification.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Reference
CAS Number 1245649-96-0 [1][2][3]
Molecular Formula C₆H₃BrClN₃ [1][3]
Molecular Weight 232.47 g/mol [3]
IUPAC Name This compound -
InChI 1S/C6H3BrClN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) [3]
InChI Key YMVUEHXTDWJMIW-UHFFFAOYSA-N [3]
SMILES BrC1=NNC2=C1C=C(Cl)C=N2 [3]

| MDL Number | MFCD14706800 |[2][3] |

Table 2: Physical and Chemical Properties

Property Value Reference
Physical Form Solid [3]
Storage Temperature Inert atmosphere, 2-8°C [4]

| Flash Point | Not applicable |[3] |

Safety and Handling

This compound is classified as an acute toxicant and an irritant.[2][3] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

Table 3: GHS Hazard Information

Category Classification Hazard Statement Pictogram Reference
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed GHS06 (Skull and Crossbones) [3]
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed GHS07 (Exclamation Mark) [2]
Skin Irritation Category 2 H315: Causes skin irritation GHS07 (Exclamation Mark) [2]
Eye Irritation Category 2A H319: Causes serious eye irritation GHS07 (Exclamation Mark) [2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |[2] |

Experimental Protocols & Synthesis

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various strategies, primarily by constructing the pyridine ring onto a pre-existing pyrazole or vice versa.[5] A common method involves the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5]

General Synthesis of Pyrazolo[3,4-b]pyridine Core:

A widely employed method is the reaction of a 5-aminopyrazole with a suitable dicarbonyl compound, which undergoes condensation and cyclization to form the fused ring system.[5][6] For halogenated derivatives like this compound, the synthesis often starts from appropriately substituted precursors. For instance, a common route to a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, involves reacting 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine in ethanol, followed by heating to reflux.[7]

Experimental Protocol: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine (Illustrative)

  • Reaction Setup: A solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (1 equivalent) and anhydrous hydrazine (5.6 equivalents) in ethanol is prepared in a round-bottom flask.[7]

  • Reflux: The reaction mixture is heated to reflux and stirred overnight.[7] The reaction progress is monitored by thin-layer chromatography (TLC).[7]

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.[7]

  • Precipitation: The concentrated solution is poured into water, leading to the precipitation of the product.[7]

  • Purification: The precipitate is collected by filtration, washed sequentially with water and ether, and then dried under vacuum to yield the final product as a solid.[7]

Further functionalization, such as chlorination at the 5-position and bromination at the 3-position, would be carried out in subsequent steps using specific halogenating agents to arrive at the target molecule.

General Synthesis Workflow for Pyrazolo[3,4-b]pyridines cluster_0 Reactants cluster_1 Process cluster_2 Intermediate/Product cluster_3 Functionalization cluster_4 Final Product A Substituted 5-Aminopyrazole C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound B->C D Pyrazolo[3,4-b]pyridine Scaffold C->D E Halogenation/ Cross-Coupling D->E F 3-Bromo-5-chloro-1H- pyrazolo[3,4-b]pyridine E->F

Caption: General synthesis workflow for pyrazolo[3,4-b]pyridines.

Reactivity and Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets.[8][5] Its derivatives have shown significant pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[8][9][10]

Role as a Kinase Inhibitor Scaffold: This scaffold is particularly prominent in the development of kinase inhibitors. The pyrazole portion can act as a hydrogen bond donor/acceptor, interacting with the hinge region of the kinase active site, while the rest of the molecule can be modified to achieve potency and selectivity.[11] For example, derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[11]

Vectorial Functionalization for Drug Development: this compound is an ideal starting point for fragment-based drug discovery (FBDD). The distinct reactivity of the chloro and bromo substituents, along with the N-H of the pyrazole and the C-H of the pyridine ring, allows for selective, vector-oriented functionalization.

  • C5-Position (Chloro): The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination.[12]

  • C3-Position (Bromo): The bromine atom is well-suited for Suzuki-Miyaura cross-coupling reactions to introduce new aryl or alkyl groups.[11]

  • N1-Position (NH): The pyrazole nitrogen can be alkylated or acylated to modulate solubility and pharmacokinetic properties.[12]

Functionalization Vectors in Drug Discovery cluster_reactions Cross-Coupling Reactions cluster_positions Reactive Sites cluster_outcome Result Core 3-Bromo-5-chloro-1H- pyrazolo[3,4-b]pyridine C3_Br C3-Bromo Core->C3_Br C5_Cl C5-Chloro Core->C5_Cl N1_H N1-H Core->N1_H Suzuki Suzuki Coupling Lead Novel Lead Compounds Suzuki->Lead Buchwald Buchwald-Hartwig Amination Buchwald->Lead Alkylation N-Alkylation Alkylation->Lead C3_Br->Suzuki C5_Cl->Buchwald N1_H->Alkylation

References

An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1245649-96-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine nucleosides, making it a valuable building block for the synthesis of molecules with diverse pharmacological activities. The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and potential applications in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1245649-96-0[1]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [1]
Appearance Solid[1]
InChI 1S/C6H3BrClN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)[1]
SMILES BrC1=NNC2=C1C=C(Cl)C=N2[1]

Synthesis and Reactivity

A plausible synthetic approach involves the cyclization of a halogenated pyridine derivative with a hydrazine, or the construction of the pyridine ring onto a pre-existing pyrazole. For instance, the synthesis of related 5-bromo-1H-pyrazolo[3,4-b]pyridine has been achieved by reacting 3,6-dichloro-2-pyridinecarbaldehyde with hydrazine followed by bromination.[2] Another general method involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones.[3]

A general procedure for the bromination of a pyrazolo[1,5-a]pyrimidine, a related scaffold, involves dissolving the chloro-substituted starting material in glacial acetic acid and adding bromine dropwise at room temperature.[4]

Experimental Protocol (General, adapted for this compound):

A potential synthesis could start from a suitable chloro-substituted 1H-pyrazolo[3,4-b]pyridine.

  • Starting Material: 5-chloro-1H-pyrazolo[3,4-b]pyridine.

  • Bromination: Dissolve the starting material in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution at a controlled temperature.

  • The reaction mixture is then typically stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, for example, with a saturated sodium bicarbonate solution.

  • Extraction: The product is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2][5]

Reactivity:

The bromine and chlorine substituents on the pyrazolo[3,4-b]pyridine core offer versatile handles for further chemical modifications. The bromine atom, in particular, is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 3-position, enabling the generation of diverse chemical libraries for drug discovery programs. The chlorine atom at the 5-position also provides a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic possibilities.

Synthesis_and_Reactivity General Reactivity of this compound A This compound B Suzuki Coupling (B(OR)2-R1) A->B Pd catalyst, base C Buchwald-Hartwig Amination (HNR2R3) A->C Pd catalyst, base D Heck Coupling (Alkene) A->D Pd catalyst, base E Sonogashira Coupling (Alkyne) A->E Pd/Cu catalyst, base F 3-R1-5-chloro-1H-pyrazolo[3,4-b]pyridine B->F G 3-(NR2R3)-5-chloro-1H-pyrazolo[3,4-b]pyridine C->G H 3-(alkenyl)-5-chloro-1H-pyrazolo[3,4-b]pyridine D->H I 3-(alkynyl)-5-chloro-1H-pyrazolo[3,4-b]pyridine E->I

Caption: General cross-coupling reactions at the 3-position.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[6] Based on the analysis of related pyrazolo[3,4-b]pyridine structures, the following spectral characteristics can be anticipated.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and bromo substituents.

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the bicyclic core. The carbons bearing the halogen atoms will exhibit characteristic chemical shifts.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.47 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Fragmentation patterns of related pyrazolopyridines often involve the loss of halogen atoms or halogen acids (HBr, HCl).[7]

Biological Activity and Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[8] Numerous derivatives have been investigated for their potential as therapeutic agents in oncology, inflammation, and neurodegenerative diseases.

Kinase Inhibition:

Pyrazolo[3,4-b]pyridine derivatives have been reported as inhibitors of a variety of kinases, including:

  • Tropomyosin receptor kinases (TRKs): Several pyrazolo[3,4-b]pyridine-based compounds have shown potent inhibitory activity against TRK kinases, which are implicated in various cancers.[9]

  • Glycogen synthase kinase-3 (GSK-3) and Cyclin-dependent kinases (CDKs): The scaffold is known to produce inhibitors of these kinases, which are targets for cancer and neurodegenerative disorders.[10]

  • RAF Kinase: Patents describe pyrazolo[3,4-b]pyridine derivatives as inhibitors of RAF kinases, particularly B-Raf, for the treatment of proliferative disorders like cancer.[11]

  • Polo-like kinase (PLK): A related dihalogenated pyridine is mentioned as an important intermediate in the synthesis of PLK inhibitors for cardiovascular diseases.[12]

While no specific biological data has been published for this compound itself, its structure makes it an ideal starting point or intermediate for the synthesis of kinase inhibitors. The bromo and chloro substituents provide vectors for chemical elaboration to explore the structure-activity relationships (SAR) of potential drug candidates.

Kinase_Inhibition_Pathway General Kinase Inhibition by Pyrazolo[3,4-b]pyridine Derivatives cluster_0 Cellular Processes A Pyrazolo[3,4-b]pyridine Derivative B Kinase (e.g., TRK, RAF, CDK) A->B Inhibits E Phosphorylated Substrate B->E Phosphorylation C ATP C->B D Substrate D->B F Downstream Signaling E->F G Cell Proliferation, Survival, etc. F->G

Caption: Generalized kinase inhibition mechanism.

Safety and Handling

This compound is classified as having acute oral toxicity and is an irritant.[1][13] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H301Toxic if swallowed
Precautionary StatementDescription
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery, particularly for the development of kinase inhibitors. Its di-halogenated structure provides multiple points for chemical modification, allowing for the generation of diverse compound libraries to probe biological targets. While specific experimental and biological data for this compound are limited in the public domain, the well-documented importance of the pyrazolo[3,4-b]pyridine scaffold underscores its utility for researchers and scientists in the pharmaceutical and biotechnology industries. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Technical Guide: 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a halogenated heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a well-established scaffold for the development of potent kinase inhibitors. This document summarizes the key physicochemical properties of the title compound, outlines a detailed, plausible experimental protocol for its synthesis based on established methodologies for analogous structures, and discusses its potential biological significance in the context of kinase signaling pathways. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow and pathway diagrams.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical suppliers and databases. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular Weight 232.47 g/mol [1]
Molecular Formula C₆H₃BrClN₃[1]
CAS Number 1245649-96-0[1]
Appearance Solid[1]
InChI Key YMVUEHXTDWJMIW-UHFFFAOYSA-N[1]
SMILES BrC1=NNC2=C1C=C(Cl)C=N2[1]

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned to proceed via the formation of a pyrazole ring fused to the pyridine core. A potential starting material is a suitably substituted aminopyridine, which can undergo diazotization followed by cyclization and subsequent halogenation reactions. An alternative and commonly employed strategy involves the condensation of a substituted hydrazine with a functionalized pyridine derivative.

Below is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-b]pyridine

A common route to the pyrazolo[3,4-b]pyridine scaffold involves the reaction of a 2-hydrazinopyridine derivative with a suitable cyclizing agent.

  • To a solution of 2-amino-5-chloropyridine in a suitable solvent such as ethanol, add sodium nitrite portion-wise at 0°C, followed by the addition of a mineral acid (e.g., HCl) to generate the diazonium salt in situ.

  • The resulting diazonium salt solution is then treated with a reducing agent like tin(II) chloride to form the corresponding 2-hydrazino-5-chloropyridine.

  • The crude hydrazine is then reacted with a cyclizing agent such as dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions to yield 5-chloro-1H-pyrazolo[3,4-b]pyridine.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

Step 2: Bromination of 5-chloro-1H-pyrazolo[3,4-b]pyridine

The final step involves the regioselective bromination of the pyrazole ring.

  • Dissolve the 5-chloro-1H-pyrazolo[3,4-b]pyridine intermediate in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane.

  • To this solution, add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise at room temperature.

  • The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to remove any excess bromine.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Synthesis Workflow Diagram

G start 2-Amino-5-chloropyridine step1 Diazotization & Reduction start->step1 intermediate1 2-Hydrazino-5-chloropyridine step1->intermediate1 step2 Cyclization with DMF-DMA intermediate1->step2 intermediate2 5-Chloro-1H-pyrazolo[3,4-b]pyridine step2->intermediate2 step3 Bromination (e.g., with NBS) intermediate2->step3 end_product This compound step3->end_product

Caption: Proposed synthesis workflow for this compound.

Biological Significance and Potential Applications

While no specific biological data for this compound has been reported, the pyrazolo[3,4-b]pyridine scaffold is of significant interest in drug discovery. Numerous derivatives have been shown to exhibit potent biological activities, primarily as kinase inhibitors.

Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine and is recognized as a "hinge-binding" motif in many kinase inhibitors. This structural feature allows it to form key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, leading to their inhibition.

Derivatives of pyrazolo[3,4-b]pyridine have been investigated as inhibitors of a range of kinases, including:

  • Tropomyosin receptor kinases (TRKs) : These are involved in cell proliferation and differentiation, and their overactivation is implicated in various cancers.[2][3]

  • Glycogen synthase kinase-3 (GSK-3) : A key enzyme in numerous cellular processes, its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes.[4]

  • Cyclin-dependent kinases (CDKs) : These are crucial regulators of the cell cycle, and their inhibitors are a major focus of cancer therapy.[4]

Given these precedents, it is highly probable that this compound could serve as a valuable intermediate or a potential inhibitor of one or more protein kinases. The bromine and chlorine substituents offer handles for further chemical modification to optimize potency and selectivity.

General Kinase Inhibition Signaling Pathway

The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors. In many cancer types, receptor tyrosine kinases (RTKs) are constitutively activated, leading to the downstream activation of pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Small molecule inhibitors, potentially including derivatives of this compound, can block the ATP-binding site of these kinases, thereby inhibiting signal transduction and reducing tumor cell growth and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

Caption: General RTK signaling pathway and points of inhibition by kinase inhibitors.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of novel therapeutics, particularly kinase inhibitors. While specific biological data for this compound is not yet available, its structural similarity to known biologically active molecules suggests that it is a promising candidate for further investigation. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further exploration of its chemical and biological properties by the research community.

References

An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases.[1] Pyrazolo[3,4-b]pyridine derivatives are known to exhibit a wide range of biological activities, including the inhibition of crucial enzymes like glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinases (CDKs), and tropomyosin receptor kinases (TRKs).[2][3] Consequently, they have been investigated for the treatment of various diseases such as cancer, neurological disorders, and bacterial infections.[2][4] This document provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, positioning it as a key intermediate for the development of novel therapeutics.

Chemical Structure and Identifiers

The core structure consists of a pyrazolo[3,4-b]pyridine bicyclic system, with a bromine atom substituted at the 3-position and a chlorine atom at the 5-position.

Structural Information
IdentifierValue
IUPAC Name This compound
SMILES BrC1=NNC2=C1C=C(Cl)C=N2
InChI 1S/C6H3BrClN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
InChI Key YMVUEHXTDWJMIW-UHFFFAOYSA-N
Physicochemical and Registration Data
PropertyValueSource
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
CAS Number 1245649-96-0
Physical Form Solid
PubChem Substance ID 329774261
MDL Number MFCD14706800

Synthesis and Experimental Protocols

The synthesis of substituted pyrazolo[3,4-b]pyridines can be achieved through various strategies, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa.[1][5] For halogenated derivatives like this compound, a common approach involves the cyclization of appropriately substituted pyridine precursors.

Representative Synthesis Pathway

A plausible synthetic route starts from a substituted aminopyridine, which undergoes diazotization followed by cyclization and subsequent halogenation steps. The diagram below illustrates a generalized workflow for producing halogenated pyrazolo[3,4-b]pyridines, which serves as a logical model for the synthesis of the title compound.

G Generalized Synthesis Workflow A Starting Material (e.g., 2-Amino-5-chloropyridine derivative) B Step 1: Cyclization (e.g., with hydrazine) A->B Reagents C Intermediate (5-chloro-1H-pyrazolo[3,4-b]pyridine) B->C D Step 2: Bromination (e.g., with NBS or Br2) C->D Reagents E Final Product (this compound) D->E F Purification (Crystallization / Chromatography) E->F Post-reaction

A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)

The following protocol is a representative method for the bromination of a pyrazolo[3,4-b]pyridine core, adapted from general procedures for similar structures.[2]

Objective: To synthesize this compound from 5-chloro-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 5-chloro-1H-pyrazolo[3,4-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 5-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Execution: Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile chemical building block for the synthesis of more complex, biologically active molecules. The bromine and chlorine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic elaboration of the core scaffold to explore structure-activity relationships (SAR).

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold," meaning it can bind to multiple, distinct biological targets by presenting different substituents in a defined spatial arrangement.[4]

Logical Workflow in Medicinal Chemistry

The diagram below illustrates the central role of this compound as an intermediate in a typical fragment-based or lead optimization drug discovery campaign.

G Role in Drug Discovery Workflow cluster_0 Synthesis Phase cluster_1 Diversification via Cross-Coupling cluster_2 Screening & Optimization A 3-Bromo-5-chloro-1H- pyrazolo[3,4-b]pyridine (Key Intermediate) B Suzuki Coupling (at C3-Br) A->B C Buchwald-Hartwig Amination (at C5-Cl) A->C D Other Reactions (e.g., Sonogashira) A->D E Library of Novel Pyrazolo[3,4-b]pyridines B->E C->E D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound Identification & Optimization F->G

Use of the title compound as a key intermediate in a drug discovery program.

Safety and Handling

While specific toxicity data for this compound is not extensively published, related halogenated heterocyclic compounds often require careful handling. The safety information for a structurally similar compound is provided by suppliers.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity (Oral) GHS06 (Skull and crossbones)DangerH301: Toxic if swallowed

Note: This data is for a related isomer and should be used as a precautionary guide. A full risk assessment should be conducted before handling.

Precautionary Statements (Representative):

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in the field of drug discovery. Its dual halogenation provides orthogonal handles for chemical modification, enabling the efficient generation of diverse molecular libraries. The established biological relevance of the pyrazolo[3,4-b]pyridine scaffold in targeting key enzymes involved in major diseases underscores the importance of this building block for researchers and scientists dedicated to developing next-generation therapeutics. Further exploration of its reactivity and application in synthesizing novel bioactive agents is a promising area of ongoing research.

References

An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine , a key intermediate and a member of a class of compounds demonstrating significant potential in drug discovery, particularly as kinase inhibitors. Its IUPAC name is This compound . This document provides a comprehensive overview of its chemical properties, a representative synthesis protocol, biological activity of its derivatives, and the signaling pathways they modulate.

Chemical Properties and Data

Quantitative data for this compound and its derivatives are crucial for understanding their potential as drug candidates. The following table summarizes key chemical and biological data for representative compounds from this class.

Compound IDStructureTarget KinaseIC50 (nM)Cell-based Assay IC50 (µM)Reference
C03 Derivative of pyrazolo[3,4-b]pyridineTRKA560.304 (Km-12 cell line)[1]
C09 Derivative of pyrazolo[3,4-b]pyridineTRKA57Not Reported[1]
C10 Derivative of pyrazolo[3,4-b]pyridineTRKA26Not Reported[1]
15y 1H-pyrazolo[3,4-b]pyridine derivativeTBK10.2Not Reported
BX795 Related Kinase InhibitorTBK17.1Not Reported
MRT67307 Related Kinase InhibitorTBK128.7Not Reported

Experimental Protocols

Representative Synthesis of a Pyrazolo[3,4-b]pyridine Core

Objective: To synthesize 5-bromo-1H-pyrazolo[3,4-b]pyridine from 5-bromo-2-hydrazinopyridine hydrochloride.

Materials:

  • 5-bromo-2-hydrazinopyridine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Three-necked flask

  • Thermometer

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked flask equipped with a thermometer, condenser, and magnetic stirrer, add a measured quantity of 5-bromo-2-hydrazinopyridine hydrochloride.

  • Add N,N-Dimethylformamide as the solvent.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to reflux and maintain for an extended period (e.g., overnight). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Add deionized water and dichloromethane to the reaction mixture for extraction.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Collect the organic phase. Wash the aqueous phase multiple times with dichloromethane and combine all organic extracts.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine.[2]

Kinase Inhibition Assay Protocol

The biological activity of pyrazolo[3,4-b]pyridine derivatives is often assessed through in vitro kinase inhibition assays. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]

Objective: To determine the in vitro inhibitory activity of a test compound against a target kinase (e.g., TRKA).

Materials:

  • Test compound (e.g., a pyrazolo[3,4-b]pyridine derivative)

  • Target kinase (e.g., recombinant human TRKA)

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • In a 384-well plate, add the test compound dilutions, the target kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents: europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Mechanism of Action and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, including Tropomyosin receptor kinase A (TRKA) and TANK-binding kinase 1 (TBK1). These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and inflammation.

Inhibition of the TRKA Signaling Pathway

TRKA is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the Ras/MAPK and PI3K/Akt pathways, are critical for neuronal survival and differentiation but are also implicated in the growth and proliferation of certain cancers.[4][5][6] Pyrazolo[3,4-b]pyridine derivatives can inhibit the kinase activity of TRKA, thereby blocking these downstream signals and potentially leading to an anti-tumor effect.[1]

TRKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TRKA_Receptor TRKA Receptor NGF->TRKA_Receptor Binding & Dimerization P_TRKA Phosphorylated TRKA TRKA_Receptor->P_TRKA Autophosphorylation Pyrazolo_Pyridine_Inhibitor 3-Bromo-5-chloro-1H- pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine_Inhibitor->P_TRKA Inhibition Shc Shc P_TRKA->Shc PI3K PI3K P_TRKA->PI3K Grb2_SOS Grb2/SOS Shc->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Survival_Proliferation Cell Survival & Proliferation ERK->Cell_Survival_Proliferation Akt Akt PI3K->Akt Akt->Cell_Survival_Proliferation

Caption: Inhibition of the TRKA signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

Inhibition of the TBK1 Signaling Pathway

TBK1 is a serine/threonine kinase that plays a central role in the innate immune response, particularly in antiviral signaling. It is a key component of pathways initiated by pattern recognition receptors (PRRs) that detect viral nucleic acids.[7][8] Aberrant TBK1 activity has also been linked to certain cancers and inflammatory diseases. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TBK1, highlighting another therapeutic avenue for this class of compounds.

The following diagram illustrates the workflow for identifying and characterizing pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.

Experimental_Workflow Start Start: Design of Pyrazolo[3,4-b]pyridine Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening High-Throughput Screening (e.g., Kinase Panel) Purification->Screening Hit_Identification Hit Identification (Active Compounds) Screening->Hit_Identification Hit_Identification->Screening No Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Yes Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: Experimental workflow for the discovery of pyrazolo[3,4-b]pyridine kinase inhibitors.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. Their ability to potently and selectively inhibit key protein kinases such as TRKA and TBK1 underscores their potential. The synthetic accessibility of the pyrazolo[3,4-b]pyridine core allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Further research into this scaffold is warranted to fully elucidate its therapeutic potential and to advance lead compounds into clinical development.

References

Navigating the Solubility Landscape of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility characteristics of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document provides insights into its solubility in common organic solvents and outlines standardized experimental protocols for precise solubility determination.

While specific quantitative solubility data for this compound is not extensively documented in public literature, its prevalent use as a synthetic intermediate allows for well-founded qualitative assessments. This guide presents a summary of its inferred solubility and details the methodologies required to generate quantitative data in a laboratory setting.

Qualitative Solubility Profile

Based on its role in various synthetic procedures, particularly in the preparation of kinase inhibitors, the qualitative solubility of this compound in several common organic solvents can be inferred. The compound is frequently utilized in reactions involving polar aprotic solvents, suggesting good solubility in such media.

Solvent ClassSolvent NameInferred SolubilityRationale
Amide N,N-Dimethylformamide (DMF)SolubleCommonly used as a solvent in reactions involving pyrazolo[3,4-b]pyridine derivatives, indicating good solvation of the starting material.
Halogenated Dichloromethane (DCM)SolubleFrequently employed in the work-up and purification steps of related synthetic pathways.
Ester Ethyl Acetate (EtOAc)Sparingly Soluble to SolubleOften used as an extraction solvent, suggesting at least moderate solubility.
Alcohols Methanol, EthanolSparingly SolubleAs polar protic solvents, they may exhibit lower solvating power for this heterocyclic compound compared to polar aprotic solvents.
Ethers Diethyl EtherInsoluble to Sparingly SolubleTypically used as a non-solvent for precipitation or trituration of similar compounds.

Experimental Protocols for Solubility Determination

To ascertain precise quantitative solubility, standardized experimental protocols are essential. The choice between kinetic and thermodynamic solubility measurements depends on the stage of the research, with kinetic assays often employed for high-throughput screening and thermodynamic assays providing the true equilibrium solubility for lead optimization.[1][2][3]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound in solution before it begins to precipitate from a supersaturated state, typically generated by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[1][2][3][4] This method is rapid and well-suited for early-stage drug discovery.[1][2]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically ≤2%).[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[1][6]

  • Precipitation Detection: Determine the point of precipitation using one of the following methods:

    • Turbidimetry/Nephelometry: Measure the light scattering caused by insoluble particles using a nephelometer.[1][2][6] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

    • Direct UV/LC-MS Analysis: After incubation, filter the solutions to remove any precipitate.[1][6] The concentration of the compound in the filtrate is then quantified by UV-Vis spectrophotometry or LC-MS against a standard curve.[1][2]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. The shake-flask method is the gold standard for determining thermodynamic solubility.[1][3][7]

Methodology:

  • Preparation of Suspension: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial or flask.[7] It is crucial to ensure undissolved solid remains.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2]

  • Phase Separation: Separate the solid phase from the solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a calibration curve.

Visualization of an Experimental Workflow

The following diagram illustrates a representative synthetic workflow for the preparation of pyrazolo[3,4-b]pyridine derivatives, which are often investigated as kinase inhibitors. This demonstrates a practical application where the solubility of the starting material, such as this compound, is a critical factor.

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_workup Work-up & Purification cluster_product Final Product A 3-Bromo-5-chloro- 1H-pyrazolo[3,4-b]pyridine C Reaction Vessel: - Solvent (e.g., Dioxane/Water) - Palladium Catalyst - Base (e.g., Na2CO3) A->C Add to reaction B Arylboronic Acid B->C Add to reaction D Quenching & Extraction (e.g., EtOAc/Water) C->D Reaction mixture E Column Chromatography D->E Crude product F 3-Aryl-5-chloro- 1H-pyrazolo[3,4-b]pyridine E->F Purified product

Synthetic workflow for a pyrazolo[3,4-b]pyridine derivative.

References

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Biological Activity

The pyrazolo[3,4-b]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This bicyclic system, formed by the fusion of a pyrazole and a pyridine ring, serves as a crucial pharmacophore in the design of novel therapeutic agents. Its structural rigidity and the presence of multiple sites for substitution allow for the fine-tuning of physicochemical properties and biological targets. This technical guide provides a comprehensive overview of the biological activities of the pyrazolo[3,4-b]pyridine core, with a focus on its applications in oncology, infectious diseases, and neurology.

Anticancer Activity

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of protein kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis.[1][2]

Kinase Inhibition

A primary mechanism through which pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazolo[3,4-b]pyridine compounds have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[1][3] For instance, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have shown selective inhibitory activities against CDK1 and CDK2.[4][5] Inhibition of these kinases leads to cell cycle arrest, primarily at the G0/G1 or G2/M phases, and subsequently induces apoptosis.[1][6]

Tropomyosin Receptor Kinase (TRK) Inhibition: The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop inhibitors of TRK kinases, which are implicated in the growth and proliferation of various tumors.[7][8] Notably, some derivatives have shown nanomolar inhibitory activity against TRKA, TRKB, and TRKC.[7]

PIM-1 Kinase Inhibition: Pyrazolo[3,4-b]pyridine derivatives have also been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and promotes cell survival and proliferation.[6]

TANK-Binding Kinase 1 (TBK1) Inhibition: More recently, this scaffold has been utilized to develop potent and selective inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis.[9]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The pyrazolo[3,4-b]pyridine core has been identified as a crucial element for activity against FGFRs, which play a role in tumor angiogenesis and proliferation.[10]

A logical workflow for the initial screening of kinase inhibitors is depicted below.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Library Compound Library Primary Kinase Assay Primary Kinase Assay Compound Library->Primary Kinase Assay Single concentration IC50 Determination IC50 Determination Primary Kinase Assay->IC50 Determination Dose-response Hit Compounds Hit Compounds IC50 Determination->Hit Compounds Cell Viability Assay (MTT) Cell Viability Assay (MTT) Hit Compounds->Cell Viability Assay (MTT) Hit Compounds->Cell Viability Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assay (MTT)->Mechanism of Action Studies Lead Candidates Lead Candidates Mechanism of Action Studies->Lead Candidates

Figure 1: Kinase inhibitor screening workflow.

The signaling pathway below illustrates the central role of CDKs in cell cycle progression and how their inhibition by pyrazolo[3,4-b]pyridine derivatives can lead to cell cycle arrest and apoptosis.

Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 G1 Phase G1 Phase CDK4/6->G1 Phase Progression Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 S Phase S Phase CDK2->S Phase Progression Apoptosis Apoptosis CDK2->Apoptosis Cyclin A Cyclin A Cyclin A->CDK2 CDK1 CDK1 Cyclin A->CDK1 G2 Phase G2 Phase CDK1->G2 Phase Progression M Phase M Phase CDK1->M Phase Progression CDK1->Apoptosis Cyclin B Cyclin B Cyclin B->CDK1 G1 Phase->S Phase S Phase->G2 Phase G2 Phase->M Phase Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine->CDK2 Pyrazolo[3,4-b]pyridine->CDK1

Figure 2: CDK inhibition by pyrazolo[3,4-b]pyridines.

Topoisomerase IIα Inhibition

Certain pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of topoisomerase IIα, an enzyme essential for DNA replication and chromosome segregation.[1] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells. Compound 8c from a recent study demonstrated significant inhibition of topoisomerase IIα's DNA relaxation activity in a dose-dependent manner, comparable to the known inhibitor etoposide.[1]

Antiproliferative Activity Data

The following table summarizes the in vitro antiproliferative activity of selected pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
9c PC3 (Prostate)0.75 ± 0.15[11]
HCT116 (Colon)1.05 ± 0.05[11]
EO771 (Breast)1.45 ± 0.30[11]
8c K562 (Leukemia)1.33 (GI50)[1]
MV4-11 (Leukemia)1.33 (GI50)[1]
7b Hep G2 (Liver)0.0158[12]
MCF7 (Breast)0.0001[12]
Compound 19 MCF-7 (Breast)5.61[6]
Compound 17 MCF-7 (Breast)5.98[6]
2g HepG2 (Liver)0.01 (GI50)[13]

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine scaffold has also been a fruitful source of new antimicrobial agents with activity against a range of bacteria and fungi.[5][12][14][15]

Antibacterial Activity

Derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[5][14] The mechanism of action for the antibacterial effects is not as well-elucidated as for the anticancer activity but may involve the inhibition of essential bacterial enzymes.

Antifungal Activity

In addition to antibacterial properties, some pyrazolo[3,4-b]pyridine derivatives have demonstrated antifungal activity. For example, compound 7b was found to be nearly as active as the standard antifungal drug Amphotericin B against Fusarium oxysporum.[12]

Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazolo[3,4-b]pyridine derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
7b Fusarium oxysporum0.98[12]
24 S. aureus0.25[14]
K. pneumoniae0.25[14]
27 S. aureus0.25[14]
K. pneumoniae0.25[14]
2g MRSA2[13]
VRE8[13]
P. aeruginosa (piperacillin-resistant)4[13]
E. coli (ESBL-producing)4[13]

Other Biological Activities

Beyond cancer and infectious diseases, the pyrazolo[3,4-b]pyridine core has been explored for its potential in treating other conditions.

Anti-Alzheimer's Activity

Some derivatives have shown potential as agents for the treatment of Alzheimer's disease. Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for its efficacy as an α-secretase modulator.

Antidiabetic Activity

Recent studies have explored the potential of pyrazolo[3,4-b]pyridine derivatives as antidiabetic agents, with some compounds showing significant α-amylase inhibitory activity.[16]

Experimental Protocols

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core is the three-component reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as a β-ketoester or malononitrile.[17][18]

General Procedure:

  • A mixture of the 5-aminopyrazole (1 mmol), the aldehyde (1 mmol), and the active methylene compound (1 mmol) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • A catalyst, such as piperidine or p-toluenesulfonic acid, may be added.

  • The reaction mixture is heated to reflux for a specified period (typically 2-8 hours).

  • After cooling, the precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • The crude product can be further purified by recrystallization or column chromatography.

The workflow for a typical three-component synthesis is outlined below.

5-Aminopyrazole 5-Aminopyrazole Mixing in Solvent Mixing in Solvent 5-Aminopyrazole->Mixing in Solvent Aldehyde Aldehyde Aldehyde->Mixing in Solvent Active Methylene Compound Active Methylene Compound Active Methylene Compound->Mixing in Solvent Reflux with Catalyst Reflux with Catalyst Mixing in Solvent->Reflux with Catalyst Cooling and Precipitation Cooling and Precipitation Reflux with Catalyst->Cooling and Precipitation Filtration and Washing Filtration and Washing Cooling and Precipitation->Filtration and Washing Purification Purification Filtration and Washing->Purification Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Purification->Pyrazolo[3,4-b]pyridine

Figure 3: Three-component synthesis workflow.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine compounds and incubate for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[23]

Protocol:

  • Prepare a reaction mixture containing the kinase, a specific substrate, ATP, and a suitable buffer in a 96-well plate.

  • Add the pyrazolo[3,4-b]pyridine test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence-based assay).

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Protocol:

  • Prepare serial twofold dilutions of the pyrazolo[3,4-b]pyridine compounds in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The pyrazolo[3,4-b]pyridine core structure represents a highly privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Its derivatives have shown significant promise as anticancer, antimicrobial, and neuroprotective agents. The ease of synthesis and the potential for diverse substitutions make it an attractive framework for the development of new and improved therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of pyrazolo[3,4-b]pyridine derivatives will undoubtedly lead to the discovery of novel drug candidates with enhanced potency and selectivity.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a multitude of biologically active compounds. Its structural resemblance to the endogenous purine bases has made it a compelling starting point for the design of molecules that can interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery and rich history of pyrazolo[3,4-b]pyridine derivatives, detailing key synthetic milestones, presenting quantitative data, and outlining experimental protocols for their preparation and evaluation. Furthermore, it visualizes the intricate signaling pathways modulated by these potent compounds.

A Century of Discovery: From Serendipity to Rational Design

The journey of pyrazolo[3,4-b]pyridines began over a century ago. The first recorded synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908.[1] This initial discovery, however, was largely serendipitous. Just three years later, in 1911, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones.[1] This marked a more systematic approach to accessing this heterocyclic system.

The versatility of the pyrazolo[3,4-b]pyridine scaffold lies in its two primary isomeric forms, the 1H- and 2H-isomers, with the 1H-tautomer being significantly more stable.[2] The core structure offers five key positions (N1, C3, C4, C5, and C6) for substitution, allowing for the generation of vast chemical diversity and the fine-tuning of pharmacological properties. This has led to the synthesis of over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives to date.[2]

The interest in this scaffold intensified with the discovery of its diverse biological activities. Pyrazolo[3,4-b]pyridine derivatives have been investigated as potent inhibitors of a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFR), Monopolar spindle 1 (Mps1), Cyclin-Dependent Kinases (CDK), and Tropomyosin receptor kinases (TRK).[3][4][5][6] This has positioned them as promising candidates for the treatment of cancer and other proliferative disorders. Beyond oncology, these derivatives have shown potential in treating pulmonary arterial hypertension, viral infections, and neurodegenerative diseases.[2]

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-b]pyridine ring system is primarily achieved through two major retrosynthetic strategies:

  • Strategy A: Pyridine Ring Formation onto a Pre-existing Pyrazole Ring: This is the most common approach, typically utilizing a substituted 5-aminopyrazole as the key building block.

  • Strategy B: Pyrazole Ring Formation onto a Pre-existing Pyridine Ring: This strategy is less frequently employed but offers an alternative route to specific substitution patterns.

Several named reactions and synthetic methodologies have been adapted and optimized for the synthesis of these compounds. The following sections provide an overview of some key methods.

Key Synthetic Methodologies

1. Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and widely used method for constructing the pyridine ring. The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, often under acidic or basic conditions, leads to the formation of the pyrazolo[3,4-b]pyridine core. The regioselectivity of the reaction is dependent on the nature of the substituents on the β-dicarbonyl compound.

2. Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxy- or 4-chloro-pyrazolo[3,4-b]pyridines. It involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization. Subsequent treatment with reagents like phosphorus oxychloride can then be used to introduce a chlorine atom at the 4-position, a versatile handle for further functionalization.

3. Reaction of 5-Aminopyrazoles with α,β-Unsaturated Ketones: This method involves a Michael addition of the 5-aminopyrazole to an α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine scaffold.

4. One-Pot Synthesis from 5-Aminopyrazoles and Azlactones: A more recent and efficient one-pot strategy involves the reaction of 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under solvent-free conditions, followed by elimination in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones.[7][8]

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data for representative pyrazolo[3,4-b]pyridine derivatives, highlighting their biological activities.

Table 1: Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Reference
8h DYRK1B3[9]
9a CDK21630[10]
14g CDK2460[10]
9a CDK9262[10]
14g CDK9801[10]
Compound 4 CDK2/cyclin A2240[11]
Roscovitine (Reference) CDK2/cyclin A2394[11]

Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
8h HCT116 (Colon Cancer)1.6[9]
9a Hela (Cervical Cancer)2.59[10]
14g MCF7 (Breast Cancer)4.66[10]
14g HCT-116 (Colon Cancer)1.98[10]
Doxorubicin (Reference) Hela (Cervical Cancer)2.35[10]
Doxorubicin (Reference) MCF7 (Breast Cancer)4.57[10]
Doxorubicin (Reference) HCT-116 (Colon Cancer)2.11[10]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative pyrazolo[3,4-b]pyridine derivatives, based on published literature.

Protocol 1: Synthesis of 4-Anilino-5-carbethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines (General Procedure)[12]
  • A mixture of 5-carbethoxy-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent) and the appropriate aniline derivative (1.5 equivalents) is heated at 130 °C for 2 hours.

  • The resulting precipitate is washed with water and a 1 N sodium hydroxide solution.

  • The solid is filtered, washed with water, and recrystallized from ethanol to yield the desired product.

Protocol 2: One-Pot Synthesis of 4-Aryl-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones (General Procedure)[13]
  • A mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 equivalent) and the appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) (1 equivalent) is heated at 150 °C for 40 minutes.

  • The mixture is then cooled, and dimethyl sulfoxide (DMSO) and potassium tert-butoxide (t-BuOK) (1.5 equivalents) are added.

  • The resulting mixture is heated at 150 °C for 1.5 hours.

  • After cooling, the reaction mixture is worked up to isolate the final product.

Protocol 3: Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines (General Procedure)[10]
  • A mixture of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (1 equivalent), the appropriate propanenitrile derivative (1 equivalent), and the corresponding aromatic aldehyde (1 equivalent) in absolute ethanol is refluxed for 6-10 hours in the presence of a catalytic amount of triethylamine (TEA).

  • The precipitate formed upon cooling is filtered, washed with ethanol, and recrystallized from an ethanol/DMF mixture to afford the target pyrazolo[3,4-b]pyridine derivative.

Mandatory Visualizations: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrazolo[3,4-b]pyridine derivatives.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK RAS_MAPK RAS/MAPK Pathway TRK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg CellSurvival Cell Survival, Growth, Differentiation RAS_MAPK->CellSurvival PI3K_AKT->CellSurvival PLCg->CellSurvival Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK

Caption: TRK Signaling Pathway and Point of Inhibition.

CDK_PIM1_Signaling_Pathway cluster_G1_S G1/S Phase Transition cluster_Survival Cell Survival & Proliferation CDK2 CDK2 Rb Rb CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes PIM1 PIM1 Bad Bad PIM1->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK2 Inhibitor->PIM1

Caption: CDK2/PIM1 Signaling in Cell Cycle and Survival.

Mps1_Signaling_Pathway Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates Aneuploidy Aneuploidy Mps1->Aneuploidy inhibition leads to ChromosomeSegregation Correct Chromosome Segregation SAC->ChromosomeSegregation CellDeath Cell Death Aneuploidy->CellDeath Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Mps1

Caption: Role of Mps1 in Mitosis and Effect of Inhibition.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold has firmly established its significance in the landscape of medicinal chemistry. From its initial discovery to its current status as a privileged core in numerous drug discovery programs, its journey highlights the power of heterocyclic chemistry in generating novel therapeutic agents. The synthetic versatility of this scaffold, coupled with its ability to modulate a wide range of biological targets, ensures its continued relevance.

Future research in this area will likely focus on the development of more selective and potent inhibitors for validated targets, the exploration of novel biological activities, and the application of modern synthetic methodologies, such as flow chemistry and photoredox catalysis, to access new chemical space. The continued investigation of pyrazolo[3,4-b]pyridine derivatives holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Potential Therapeutic Targets of Pyrazolo[3,4-b]pyridine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[3,4-b]pyridine derivatives, with a focus on their potential in oncology. It summarizes quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Overview of Key Therapeutic Targets

Pyrazolo[3,4-b]pyridine compounds have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Additionally, their activity against other crucial cellular enzymes has been reported. The primary therapeutic targets identified include:

  • Cyclin-Dependent Kinases (CDKs)

  • Tropomyosin Receptor Kinases (TRKs)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Pim-1 Kinase (PIM-1)

  • TANK-Binding Kinase 1 (TBK1)

  • Monopolar Spindle Kinase 1 (Mps1)

  • Glycogen Synthase Kinase 3 (GSK-3)

  • Topoisomerase IIα

The following sections will delve into the specifics of inhibition, associated signaling pathways, and relevant experimental methodologies for each of these target classes.

Quantitative Data Summary: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazolo[3,4-b]pyridine derivatives against their respective targets and cancer cell lines.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition

Compound IDTargetIC50 (nM)Cell LineCell-based IC50 (µM)Reference
BMS-265246 (27) CDK1/cycB6--[1][2]
CDK2/cycE9--[1][2]
Compound 28 CDK123HeLa1.7[1][2]
A3750.87[1][2]
HCT-1160.55[1][2]
Compound 4 CDK2/cyclin A2240--[3]
Compound 8 CDK2/cyclin A2650--[3]
Compound 11 CDK2/cyclin A2500--[3]
Compound 9a CDK21630HeLa2.59[4]
CDK9262--[4]
Compound 14g CDK2460MCF74.66[4]
HCT-1161.98[4]
CDK9801--[4]
Compound 3 CDK2300--[5]

Table 2: Tropomyosin Receptor Kinase (TRK) Inhibition

Compound IDTargetIC50 (nM)Cell LineCell-based IC50 (µM)Reference
Compound C03 TRKA56Km-120.304[6][7]
Compound C09 TRKA57--[6]
Compound C10 TRKA26--[6]
Compound 4 TRKA17--[6]
TRKB28--[6]
TRKC11--[6]
Compound 5 TRKA12--[6]
TRKB22--[6]
TRKC15--[6]

Table 3: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Compound IDTargetIC50 (nM)Cell LineCell-based IC50 (nM)Reference
Compound 4a FGFR10.3-1.7[8]
Compound 7n FGFR1---[8]
FGFR20.7--[8]
FGFR32.0--[8]
FGFR452.7--[8]

Table 4: Pim-1 Kinase Inhibition

Compound IDTargetIC50 (nM)Cell LineCell-based IC50 (µM)Reference
Compound 17 PIM-143MCF-75.98[9]
Compound 19 PIM-126MCF-75.61[9]

Table 5: TANK-Binding Kinase 1 (TBK1) Inhibition

Compound IDTargetIC50 (nM)Reference
Compound 15y TBK10.2[10][11]
Compound 15t TBK10.8[10]
Compound 15i TBK18.5[10]

Table 6: Monopolar Spindle Kinase 1 (Mps1) Inhibition

Compound IDTargetIC50 (nM)Cell LineReference
Compound 31 Mps12.596MDA-MB-468, MV4-11[12][13]

Table 7: Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Compound IDTargetIC50 (nM)Reference
Compound 15 GSK-31[14]
Compound 16 GSK-30.8[14]
Compound 21 hGSK-3α56[2][14]
Compound 22 hGSK-3α18[2][14]
Compound 23 hGSK-3α11[2][14]
Compound 24 hGSK-3α0.8[2][14]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazolo[3,4-b]pyridine compounds stem from their ability to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, drive the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Pyrazolo[3,4-b]pyridine derivatives can inhibit various CDKs, leading to cell cycle arrest and apoptosis.

CDK_Signaling_Pathway cluster_Rb_E2F Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 activates Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F pRb->E2F releases Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 transcribes G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition promotes Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolo_pyridine->Cyclin_D_CDK4_6 Pyrazolo_pyridine->Cyclin_E_CDK2

CDK Signaling Pathway Inhibition
Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK receptors (TRKA, TRKB, TRKC) are receptor tyrosine kinases that are activated by neurotrophins. Gene fusions involving the NTRK genes can lead to the formation of chimeric TRK proteins with constitutive kinase activity, acting as oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridines can inhibit these fusion proteins, blocking downstream signaling.

TRK_Signaling_Pathway NTRK_Fusion NTRK Gene Fusion TRK_Fusion_Protein TRK Fusion Protein (Constitutively Active) NTRK_Fusion->TRK_Fusion_Protein expresses RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Fusion_Protein->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Fusion_Protein->PI3K_AKT_mTOR activates PLCg PLCγ Pathway TRK_Fusion_Protein->PLCg activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolo_pyridine->TRK_Fusion_Protein

TRK Signaling Pathway Inhibition
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, through gene amplification, mutations, or fusions, is implicated in the pathogenesis of various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFRs.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds & activates FRS2 FRS2 FGFR->FRS2 phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS recruits PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT activates RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK activates Proliferation Proliferation, Angiogenesis, Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolo_pyridine->FGFR

FGFR Signaling Pathway Inhibition
Other Key Kinase and Non-Kinase Targets

  • Pim-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation by phosphorylating pro-apoptotic proteins like BAD.

  • TBK1: A non-canonical IκB kinase involved in innate immunity and inflammation, which has also been implicated in oncogenesis.

  • Mps1: A key kinase in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition can lead to aneuploidy and cancer cell death.

  • GSK-3: A serine/threonine kinase involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its role in cancer is complex, acting as both a tumor suppressor and promoter depending on the context.

  • Topoisomerase IIα: An enzyme that alters DNA topology to facilitate replication and transcription. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of pyrazolo[3,4-b]pyridine compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Workflow:

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of pyrazolo[3,4-b]pyridine compound in DMSO Start->Prep_Inhibitor Incubate_1 Add inhibitor and kinase/substrate solution to 384-well plate Prep_Inhibitor->Incubate_1 Prep_Kinase Prepare kinase/substrate solution in assay buffer Prep_Kinase->Incubate_1 Initiate_Reaction Initiate reaction by adding ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate at room temperature (e.g., 60 min) Initiate_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent to deplete unused ATP Incubate_2->Stop_Reaction Incubate_3 Incubate at room temperature (e.g., 40 min) Stop_Reaction->Incubate_3 Detect_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_3->Detect_Signal Incubate_4 Incubate at room temperature (e.g., 30 min) Detect_Signal->Incubate_4 Read_Luminescence Read luminescence on a plate reader Incubate_4->Read_Luminescence Calculate_IC50 Calculate % inhibition and determine IC50 value Read_Luminescence->Calculate_IC50 End End Calculate_IC50->End

In Vitro Kinase Assay Workflow

Materials:

  • Recombinant human kinase (e.g., TRKA, FGFR1, TBK1)

  • Kinase-specific peptide substrate

  • ATP

  • Pyrazolo[3,4-b]pyridine test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute in kinase buffer.

  • Kinase Reaction: To the wells of a 384-well plate, add the test inhibitor solution, followed by a solution containing the kinase and peptide substrate.

  • Initiation: Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and, in a coupled luciferase reaction, produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrazolo[3,4-b]pyridine compound in a subcutaneous xenograft mouse model.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 106 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrazolo[3,4-b]pyridine compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.

  • Analysis: Compare the tumor growth inhibition in the treated group to the control group. At the end of the study, tumors may be excised for further pharmacodynamic and biomarker analysis.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The compounds' ability to potently and often selectively inhibit a range of key kinases and other cancer-relevant targets underscores their therapeutic potential. This guide provides a foundational resource for researchers, summarizing the current landscape of pyrazolo[3,4-b]pyridine targets, their inhibitory profiles, and the methodologies used for their evaluation. Further research and development focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical benefits for patients.

References

The Strategic Core: A Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a close structural resemblance to the endogenous purine bases. This inherent characteristic allows it to effectively interact with a diverse range of biological targets, particularly the ATP-binding sites of protein kinases. As such, pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of compounds in the development of novel therapeutics, demonstrating efficacy in oncology, immunology, and neurodegenerative diseases.

This technical guide focuses on a specific, highly functionalized derivative: 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine . The strategic placement of the bromo and chloro substituents provides medicinal chemists with versatile handles for selective chemical modifications, making it an invaluable fragment for structure-activity relationship (SAR) studies and the design of potent and selective drug candidates. This document will delve into the synthesis, reactivity, and biological significance of this core, providing detailed experimental protocols and a comprehensive overview of its application in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₃BrClN₃[1][2]
Molecular Weight 232.47 g/mol [1][2]
CAS Number 1245649-96-0[1][2]
Appearance Solid[1]
InChI Key YMVUEHXTDWJMIW-UHFFFAOYSA-N[1]
SMILES BrC1=NNC2=C1C=C(Cl)C=N2[1]

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route could start from a substituted aminopyrazole, followed by cyclization to form the pyrazolopyridine core, and subsequent halogenation. Alternatively, a more direct approach may involve the use of a pre-halogenated pyridine precursor.

G A Substituted Pyridine Precursor B Cyclization A->B C This compound B->C

Caption: Proposed high-level synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on known syntheses of similar compounds.

Step 1: Synthesis of a Dihalogenated Pyridine Intermediate

A suitable starting material would be a 2,6-dihalopyridine derivative which can be functionalized to introduce the necessary components for pyrazole ring formation.

Step 2: Formation of the Pyrazole Ring

Reaction of the functionalized pyridine with a hydrazine derivative would lead to the formation of the fused pyrazolo[3,4-b]pyridine core.

Step 3: Selective Halogenation

If not already incorporated, the bromo and chloro groups can be introduced at the 3 and 5 positions, respectively, through electrophilic halogenation reactions. The directing effects of the existing substituents on the pyrazolopyridine ring will be crucial for achieving the desired regioselectivity.

Reactivity and Utility as a Drug Design Fragment

The 3-bromo and 5-chloro substituents on the 1H-pyrazolo[3,4-b]pyridine core are not merely for steric or electronic influence; they are key functional groups that enable a wide array of subsequent chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this fragment. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This allows for selective functionalization at the 3-position while leaving the 5-chloro substituent intact for potential subsequent modifications under more forcing conditions. This "vectorial functionalization" is a powerful tool in drug discovery.

G cluster_0 Selective Functionalization A This compound B Suzuki Coupling (at C3) A->B Pd catalyst, Boronic acid C Sonogashira Coupling (at C3) A->C Pd/Cu catalyst, Alkyne D Buchwald-Hartwig Amination (at C3) A->D Pd catalyst, Amine E Further modification at C5 B->E C->E D->E

Caption: Reactivity of the core fragment in cross-coupling reactions.

Biological Activity and Therapeutic Targets

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a core component of numerous potent and selective kinase inhibitors. The 3-bromo-5-chloro derivative serves as a key intermediate in the synthesis of compounds targeting a range of kinases implicated in cancer and inflammatory diseases.

Tropomyosin Receptor Kinase (TRK) Inhibition

Signaling Pathway:

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that, upon binding to neurotrophins, activate downstream signaling pathways such as the Ras/MAPK, PI3K/AKT, and PLCγ pathways. Gene fusions involving the NTRK genes can lead to the formation of constitutively active TRK fusion proteins, which are oncogenic drivers in a variety of cancers.

G cluster_0 TRK Signaling Pathway TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg MAPK MAPK Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: Simplified TRK signaling pathway.

Inhibitors Derived from the Core:

Several studies have reported the design and synthesis of potent TRK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold. The 3-bromo-5-chloro core can be elaborated to introduce moieties that interact with key residues in the ATP-binding pocket of the TRK kinase domain.

Quantitative Data:

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
Larotrectinib TRKA/B/C<20--[3]
Entrectinib TRKA/B/C1/3/5--[3]
Compound C03 TRKA56KM-120.304[3]
TANK-Binding Kinase 1 (TBK1) Inhibition

Signaling Pathway:

TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response, particularly in the production of type I interferons following viral infection. Dysregulation of TBK1 signaling has also been implicated in certain cancers and autoimmune diseases.

G cluster_0 TBK1 Signaling Pathway TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN

Caption: Simplified TBK1 signaling pathway.

Inhibitors Derived from the Core:

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TBK1. The 3-bromo-5-chloro core provides a starting point for the synthesis of compounds that can selectively target the TBK1 kinase domain.

Quantitative Data:

Compound IDTarget KinaseIC₅₀ (nM)Reference
BX795 TBK17.1[4]
MRT67307 TBK128.7[4]
Compound 15y TBK10.2[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of compounds derived from the this compound core.

General Protocol for a TRK Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of TRK kinases and the inhibitory potential of test compounds.

Materials:

  • TRK Kinase (recombinant)

  • TRK substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of the TRK kinase solution.

    • Initiate the reaction by adding 5 µL of a solution containing ATP and the substrate.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the kinase inhibition.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

General Protocol for a TBK1 Kinase Inhibition Assay (Western Blot)

This protocol describes a method to assess TBK1 activity by measuring the phosphorylation of a substrate via Western blotting.

Materials:

  • TBK1 Kinase (recombinant)

  • TBK1 substrate (e.g., IRF3)

  • ATP

  • Kinase Assay Buffer

  • Test compounds

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Kinase Reaction:

    • Set up kinase reactions in microcentrifuge tubes containing kinase buffer, TBK1, substrate, and ATP.

    • Include reactions with and without the test compound at various concentrations.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • SDS-PAGE and Western Blotting:

    • Stop the reactions by adding SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • Normalize to the total amount of substrate (determined by re-probing the membrane with an antibody against the total substrate).

    • Determine the concentration of the test compound that causes 50% inhibition of substrate phosphorylation (IC₅₀).

Conclusion

This compound is a highly valuable and versatile fragment in modern drug discovery. Its strategic halogenation provides medicinal chemists with the tools for selective and directional functionalization, enabling the rapid and efficient exploration of structure-activity relationships. The proven success of the pyrazolo[3,4-b]pyridine scaffold in targeting disease-relevant kinases, coupled with the synthetic tractability of the 3-bromo-5-chloro derivative, positions this core as a cornerstone for the development of the next generation of targeted therapeutics. This guide provides a foundational understanding of its synthesis, reactivity, and biological applications, empowering researchers to leverage this privileged scaffold in their drug design endeavors.

References

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets. Its unique electronic properties and rigid bicyclic framework make it an ideal starting point for the design of potent and selective inhibitors of various enzymes, particularly kinases, which play a pivotal role in numerous disease pathologies. This technical guide provides a comprehensive overview of the medicinal chemistry of pyrazolo[3,4-b]pyridine, focusing on its synthesis, structure-activity relationships (SAR), and its burgeoning role in the development of novel therapeutics.

A Versatile Core with Broad Biological Activity

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has been incorporated into a multitude of pharmaceutically active compounds.[1] These compounds have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, antimalarial, and anti-inflammatory properties.[1] Notably, derivatives of this scaffold have shown significant promise in oncology and neurodegenerative diseases.[1][2]

A Kinase Inhibitor Powerhouse

A significant focus of research into pyrazolo[3,4-b]pyridine derivatives has been in the realm of kinase inhibition. Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine scaffold has proven to be an effective template for the design of inhibitors targeting several important kinases.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are crucial for the development and function of the nervous system.[3] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of oncogenic TRK fusion proteins that drive various types of cancer. Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent TRK inhibitors.[3]

AMP-Activated Protein Kinase (AMPK) Activators

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in metabolic regulation.[4] Activation of AMPK has therapeutic potential for the treatment of metabolic diseases such as type 2 diabetes and obesity, as well as certain cancers. Several series of pyrazolo[3,4-b]pyridine derivatives have been identified as potent AMPK activators.[4]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that is a key regulator of the innate immune response.[5][6] Aberrant TBK1 activity has been implicated in autoimmune diseases and some cancers. Researchers have discovered highly potent pyrazolo[3,4-b]pyridine-based inhibitors of TBK1.[5][6]

Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Monopolar spindle 1 (Mps1) is a serine/threonine kinase that plays a critical role in the spindle assembly checkpoint, a crucial process for ensuring proper chromosome segregation during cell division.[7] Inhibition of Mps1 is a promising strategy for cancer therapy, and pyrazolo[3,4-b]pyridine derivatives have emerged as potent Mps1 inhibitors.[7]

Quantitative Biological Data

The following tables summarize the in vitro activities of representative pyrazolo[3,4-b]pyridine derivatives against various kinase targets and cancer cell lines.

Table 1: Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors
Compound TRKA IC50 (nM)
C0356[3]
C0957[3]
C1026[3]
Larotrectinib (positive control)3.0[3]
Table 2: Pyrazolo[3,4-b]pyridine Derivatives as AMPK Activators
Compound AMPKα1β1γ1 EC50 (µM)
9d3.06 ± 0.05 (A549 cell growth inhibition)[4]
A-769662 (positive control)45.29 ± 2.14 (A549 cell growth inhibition)[4]
Table 3: Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors
Compound TBK1 IC50 (nM)
15y0.2[5][6]
15i8.5[5]
15t0.8[5]
BX795 (positive control)7.1[5]
MRT67307 (positive control)28.7[5]
Table 4: Pyrazolo[3,4-b]pyridine Derivatives as Mps1 Inhibitors
Compound Mps1 IC50 (nM)
312.596[7]

Key Signaling Pathways

The therapeutic effects of pyrazolo[3,4-b]pyridine derivatives are often mediated through their modulation of critical signaling pathways. Understanding these pathways is essential for rational drug design and development.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects AMP/ATP_Ratio High AMP/ATP Ratio AMPK AMPK AMP/ATP_Ratio->AMPK activates LKB1 LKB1 LKB1->AMPK phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates Ca2+ Increased Ca2+ Ca2+->CaMKK2 Glycolysis ↑ Glycolysis AMPK->Glycolysis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Autophagy ↑ Autophagy AMPK->Autophagy mTORC1 ↓ mTORC1 Signaling (Protein Synthesis) AMPK->mTORC1 ACC ↓ ACC (Fatty Acid Synthesis) AMPK->ACC SREBP1c ↓ SREBP-1c (Lipogenesis) AMPK->SREBP1c

AMPK Signaling Pathway

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling PAMPs/DAMPs PAMPs / DAMPs (e.g., viral RNA/DNA) PRRs Pattern Recognition Receptors (e.g., RIG-I, cGAS) PAMPs/DAMPs->PRRs Adaptors Adaptor Proteins (e.g., MAVS, STING) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 recruits & activates IRF3 IRF3 Phosphorylation TBK1->IRF3 NF-kB NF-κB Activation TBK1->NF-kB IRF3_dimer IRF3 Dimerization IRF3->IRF3_dimer IRF3_nucleus Nuclear Translocation IRF3_dimer->IRF3_nucleus IFN_genes Type I Interferon Gene Transcription IRF3_nucleus->IFN_genes

TBK1 Signaling Pathway

Mps1_Signaling_Pathway Mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores Mitosis->Unattached_Kinetochores Mps1 Mps1 Unattached_Kinetochores->Mps1 recruits & activates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation Mps1->Spindle_Assembly_Checkpoint MCC Mitotic Checkpoint Complex (MCC) Formation Spindle_Assembly_Checkpoint->MCC APC/C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC/C inhibits Securin Securin APC/C->Securin degrades Anaphase_Onset Anaphase_Onset APC/C->Anaphase_Onset allows Separase Separase Securin->Separase Cohesin Cohesin Separase->Cohesin cleaves

Mps1 Signaling in Spindle Assembly Checkpoint

Experimental Protocols

The discovery and development of novel pyrazolo[3,4-b]pyridine derivatives rely on a suite of robust experimental protocols for their synthesis and biological evaluation.

General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A common synthetic route to the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[8]

Example: Synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [9]

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at room temperature.

  • The reaction mixture is degassed, and a Lewis acid catalyst such as ZrCl4 (0.15 mmol) is added.

  • The mixture is stirred vigorously at 95 °C for 16 hours.

  • After completion, the reaction mixture is concentrated in vacuo.

  • The residue is partitioned between CHCl3 and water.

  • The aqueous phase is extracted with CHCl3, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to afford the desired pyrazolo[3,4-b]pyridine.

Synthesis_Workflow Start Start Reactants 5-Aminopyrazole + α,β-Unsaturated Ketone Start->Reactants Reaction Condensation/ Cyclization (e.g., with ZrCl4) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyrazolo[3,4-b]pyridine Purification->Product

General Synthetic Workflow

In Vitro Kinase Assays

The inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against specific kinases is typically determined using in vitro kinase assays. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.

General Protocol for a Kinase Glo® Assay:

  • A kinase reaction is set up in a multi-well plate containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • The reaction is incubated at room temperature for a specified period.

  • A Kinase-Glo® reagent is added, which simultaneously terminates the kinase reaction and detects the amount of remaining ATP through a luciferase-based reaction.

  • The luminescence is measured using a plate reader.

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The effect of pyrazolo[3,4-b]pyridine derivatives on the viability of cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • An MTT solution is added to each well and incubated for 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[1]

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[1]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis for Signaling Pathway Modulation

To confirm that the cellular effects of pyrazolo[3,4-b]pyridine derivatives are due to the inhibition of their target kinase, Western blot analysis is performed to examine the phosphorylation status of downstream signaling proteins.[10][11]

  • Cells are treated with the test compound for a specified time.

  • The cells are lysed, and the protein concentration of the lysates is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[11]

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream substrates.

  • The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

  • The band intensities are quantified to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of biologically active compounds, particularly kinase inhibitors. The ongoing exploration of this versatile core, coupled with a deeper understanding of its structure-activity relationships and the signaling pathways it modulates, holds immense promise for the discovery of novel and effective therapeutics for a multitude of diseases. Future research will likely focus on further optimizing the potency, selectivity, and pharmacokinetic properties of pyrazolo[3,4-b]pyridine derivatives, as well as exploring their potential in combination therapies. The continued application of advanced synthetic methodologies and innovative biological screening platforms will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described two-step synthetic route offers a practical approach starting from readily accessible precursors.

Introduction

Pyrazolo[3,4-b]pyridines are a class of bicyclic heteroaromatic compounds of significant interest in pharmaceutical research due to their structural similarity to purines, enabling them to act as ATP-competitive inhibitors of various protein kinases. The title compound, this compound, serves as a key intermediate for the development of novel therapeutics, allowing for further functionalization at the bromine-substituted C3-position through various cross-coupling reactions. This protocol details a reliable synthesis pathway involving the initial construction of the pyrazolo[3,4-b]pyridine core followed by regioselective bromination.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of 2,5-dichloro-3-formylpyridine with hydrazine to form the intermediate, 5-chloro-1H-pyrazolo[3,4-b]pyridine. The subsequent step is the regioselective bromination of this intermediate at the C3-position using N-bromosuccinimide (NBS).

Synthesis of this compound start Starting Materials step1 Step 1: Cyclization start->step1 2,5-dichloro-3-formylpyridine, Hydrazine intermediate 5-chloro-1H-pyrazolo[3,4-b]pyridine step1->intermediate step2 Step 2: Bromination intermediate->step2 N-Bromosuccinimide (NBS) product 3-Bromo-5-chloro-1H- pyrazolo[3,4-b]pyridine step2->product end Final Product product->end

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-b]pyridine

This procedure outlines the formation of the pyrazolo[3,4-b]pyridine ring system through the reaction of a substituted pyridine with hydrazine.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)
2,5-dichloro-3-formylpyridineC₆H₃Cl₂NO176.001.76 g10.0
Hydrazine monohydrateN₂H₄·H₂O50.061.0 mL~20.0
EthanolC₂H₅OH46.0720 mL-

Procedure:

  • To a solution of 2,5-dichloro-3-formylpyridine (1.76 g, 10.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine monohydrate (1.0 mL, ~20.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-chloro-1H-pyrazolo[3,4-b]pyridine as a solid.

Expected Yield and Characterization:

  • Yield: Approximately 70-80%.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.85 (br s, 1H), 8.60 (d, J = 2.0 Hz, 1H), 8.25 (s, 1H), 8.10 (d, J = 2.0 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.9, 147.2, 142.1, 130.5, 128.8, 115.3.

  • MS (ESI): m/z 154.0 [M+H]⁺.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of the pyrazolo[3,4-b]pyridine core at the C3-position.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)
5-chloro-1H-pyrazolo[3,4-b]pyridineC₆H₄ClN₃153.571.54 g10.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.96 g11.0
AcetonitrileCH₃CN41.0530 mL-

Procedure:

  • Dissolve 5-chloro-1H-pyrazolo[3,4-b]pyridine (1.54 g, 10.0 mmol) in acetonitrile (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (1.96 g, 11.0 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain this compound.

Expected Yield and Characterization:

  • Yield: Approximately 85-95%.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.30 (br s, 1H), 8.65 (d, J = 2.1 Hz, 1H), 8.20 (d, J = 2.1 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 159.5, 147.8, 142.5, 129.5, 116.0, 115.8.

  • MS (ESI): m/z 231.9, 233.9 [M+H]⁺.

Data Summary

CompoundStarting Material(s)Key ReagentsSolventTemp. (°C)Time (h)Yield (%)
5-chloro-1H-pyrazolo[3,4-b]pyridine2,5-dichloro-3-formylpyridineHydrazineEthanolReflux470-80
This compound5-chloro-1H-pyrazolo[3,4-b]pyridineNBSAcetonitrileRT12-1685-95

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformation in each step.

logical_flow cluster_start Starting Materials cluster_step1 Step 1: Pyrazole Ring Formation cluster_intermediate Intermediate cluster_step2 Step 2: C3-Bromination cluster_final Final Product start_pyridine 2,5-dichloro-3-formylpyridine process1 Cyclocondensation start_pyridine->process1 start_hydrazine Hydrazine start_hydrazine->process1 intermediate_product 5-chloro-1H-pyrazolo[3,4-b]pyridine process1->intermediate_product process2 Electrophilic Substitution intermediate_product->process2  NBS final_product 3-Bromo-5-chloro-1H- pyrazolo[3,4-b]pyridine process2->final_product

Figure 2. Logical flow of the two-step synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all reactions in a well-ventilated fume hood.

  • Hydrazine is toxic and corrosive. Avoid inhalation and skin contact.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This protocol is intended for use by trained chemistry professionals. The reaction conditions and yields are illustrative and may require optimization. The user assumes all responsibility for the safe handling and execution of these procedures.

Detailed experimental protocol for 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis proceeds via a three-step sequence commencing with the Vilsmeier-Haack formylation of 2,5-dichloropyridine to yield 2,5-dichloronicotinaldehyde. Subsequent cyclization with hydrazine hydrate affords the intermediate 5-chloro-1H-pyrazolo[3,4-b]pyridine. The final product is obtained through regioselective bromination at the C3 position using N-bromosuccinimide (NBS). This protocol includes detailed methodologies, reagent specifications, and purification procedures.

Introduction

Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds due to their structural similarity to purines, which allows them to interact with a variety of biological targets. Consequently, they are prevalent scaffolds in the development of therapeutic agents, including kinase inhibitors. The targeted this compound, with its specific substitution pattern, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of compound libraries for drug screening. The synthetic route outlined herein is designed to be a reliable and scalable method for accessing this important intermediate.

Overall Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination 2,5-Dichloropyridine 2,5-Dichloropyridine 2,5-Dichloronicotinaldehyde 2,5-Dichloronicotinaldehyde 2,5-Dichloropyridine->2,5-Dichloronicotinaldehyde  POCl3, DMF (Vilsmeier-Haack) 5-Chloro-1H-pyrazolo[3,4-b]pyridine 5-Chloro-1H-pyrazolo[3,4-b]pyridine 2,5-Dichloronicotinaldehyde->5-Chloro-1H-pyrazolo[3,4-b]pyridine  Hydrazine Hydrate Ethanol, Reflux This compound This compound 5-Chloro-1H-pyrazolo[3,4-b]pyridine->this compound  NBS Acetonitrile

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm). Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectrometry (MS) data were obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of 2,5-Dichloronicotinaldehyde

The Vilsmeier-Haack reaction is employed for the formylation of 2,5-dichloropyridine. This reaction introduces a formyl group at the 3-position of the pyridine ring.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 equiv.) to 0 °C in an ice bath.

  • Add N,N-dimethylformamide (DMF, 3.0 equiv.) dropwise to the cooled POCl₃ with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 2,5-dichloropyridine (1.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution to pH 7-8.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dichloronicotinaldehyde as a solid.

Step 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyridine

This step involves the cyclization of the previously synthesized 2,5-dichloronicotinaldehyde with hydrazine hydrate to form the pyrazolo[3,4-b]pyridine ring system.

Procedure:

  • Dissolve 2,5-dichloronicotinaldehyde (1.0 equiv.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate (1.2 equiv.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 5-chloro-1H-pyrazolo[3,4-b]pyridine.

Step 3: Synthesis of this compound

The final step is the regioselective bromination of 5-chloro-1H-pyrazolo[3,4-b]pyridine at the 3-position using N-bromosuccinimide.

Procedure:

  • Dissolve 5-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (NBS, 1.1 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

StepStarting MaterialReagentsProductMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)Typical Yield (%)
12,5-DichloropyridinePOCl₃, DMF2,5-Dichloronicotinaldehyde1 : 3 : 3-8012-1660-70
22,5-DichloronicotinaldehydeHydrazine Hydrate5-Chloro-1H-pyrazolo[3,4-b]pyridine1 : 1.2EthanolReflux4-675-85
35-Chloro-1H-pyrazolo[3,4-b]pyridineN-BromosuccinimideThis compound1 : 1.1AcetonitrileRT2-480-90

Logical Relationship Diagram

Logical_Flow Start Start: 2,5-Dichloropyridine Step1 Step 1: Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Intermediate1 Intermediate: 2,5-Dichloronicotinaldehyde Step1->Intermediate1 Step2 Step 2: Cyclization (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 Intermediate: 5-Chloro-1H-pyrazolo[3,4-b]pyridine Step2->Intermediate2 Step3 Step 3: Bromination (NBS) Intermediate2->Step3 Product Final Product: This compound Step3->Product

Caption: Logical flow of the synthetic protocol.

Application Notes and Protocols for Suzuki Coupling Reaction with 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and drug candidates. The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore found in a multitude of biologically active compounds, exhibiting activities such as kinase inhibition, and acting as anticancer, antiviral, and anti-inflammatory agents.[1][2]

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki coupling of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine with various aryl- and heteroarylboronic acids. This reaction facilitates the synthesis of 3-aryl-5-chloro-1H-pyrazolo[3,4-b]pyridine derivatives, which are valuable intermediates for the development of novel therapeutics. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a chemoselective coupling at the 3-position.

Reaction Principle

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For this compound, the reaction is anticipated to proceed with high chemoselectivity at the 3-position. The carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond, allowing for the selective formation of the 3-substituted product.[3][4]

Experimental Protocols

The following protocol is a general guideline for the Suzuki coupling of this compound with various boronic acids. Optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.

Materials
  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.10 equiv)

  • Ligand (if required, e.g., dppf, PPh₃, SPhos) (0.04-0.20 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol)

  • Inert gas (Nitrogen or Argon)

Conventional Heating Protocol
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Protocol

Microwave irradiation can significantly reduce reaction times.

  • Reaction Setup: In a microwave-safe vial, combine this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Solvent Addition: Add the chosen solvent system.

  • Sealing: Seal the vial with a cap.

  • Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of halogenated pyrazolopyridines with various boronic acids, based on literature for analogous systems.

Table 1: Screening of Reaction Conditions for Suzuki Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)dppf (10)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012High
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)8016Moderate-High
3PdCl₂(dppf) (3)-K₃PO₄ (3)Toluene/EtOH (3:1)1108High
4XPhosPdG2 (2)XPhos (4)K₂CO₃ (2)EtOH/H₂O (1:1)802High

Yields are estimated based on similar reactions reported in the literature and will vary depending on the specific boronic acid used.

Table 2: Representative Examples of Suzuki Coupling Products

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-chloro-3-phenyl-1H-pyrazolo[3,4-b]pyridine85-95
24-Methoxyphenylboronic acid5-chloro-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine80-90
33-Cyanophenylboronic acid3-(5-chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzonitrile75-85
4Pyridin-3-ylboronic acid5-chloro-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine70-80
5Thiophen-2-ylboronic acid5-chloro-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine70-85

Mandatory Visualizations

Suzuki_Coupling_Workflow Reactants Reactants This compound Arylboronic Acid Pd Catalyst & Ligand Base Setup Reaction Setup - Add reactants to flask - Purge with Inert Gas Reactants->Setup Solvent Solvent Addition - Add degassed solvent Setup->Solvent Reaction Reaction - Heat (Conventional or Microwave) - Monitor by TLC/LC-MS Solvent->Reaction Workup Work-up - Quench reaction - Extraction Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Product Final Product 3-Aryl-5-chloro-1H- pyrazolo[3,4-b]pyridine Purification->Product

Caption: General workflow for the Suzuki coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Br(L_n) Pd0->PdII_Aryl Ar-Br RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)-R(L_n) PdII_Aryl->PdII_Aryl_R R-B(OH)₂ Base Transmetal Transmetalation PdII_Aryl_R->Pd0 Ar-R label_OA Oxidative Addition label_TM Transmetalation label_RE Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and properly degassed.

    • Screen different palladium catalysts, ligands, bases, and solvents.

    • Increase the reaction temperature or time.

  • Debromination:

    • The formation of the debrominated starting material as a byproduct can occur. Using a milder base or a different catalyst/ligand system may mitigate this issue. For instance, catalysts with bulky phosphine ligands like XPhos can sometimes suppress this side reaction.[5]

  • Homocoupling of Boronic Acid:

    • This side reaction can be minimized by using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents).

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Bases such as potassium carbonate and cesium carbonate are irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly selective method for the synthesis of a diverse library of 3-aryl-5-chloro-1H-pyrazolo[3,4-b]pyridine derivatives. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope, functional group tolerance, and generally high yields.[1][4] The pyrazolo[3,4-b]pyridine core is a significant scaffold in numerous biologically active compounds, and the ability to introduce diverse amino functionalities at the C3 position via Buchwald-Hartwig amination is a key strategy in the synthesis of novel pharmaceutical candidates.[5][6]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine with a variety of primary and secondary amines. The provided methodologies are based on established procedures for structurally similar heteroaryl halides and serve as a robust starting point for reaction optimization.[7][8]

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The reaction involves the oxidative addition of the heteroaryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to afford the desired 3-amino-5-chloro-1H-pyrazolo[3,4-b]pyridine derivative and regenerate the active Pd(0) catalyst.[3] The choice of ligand, base, and solvent is critical for the success and efficiency of the reaction.[7]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 3-bromo-1H-pyrazoles with various amines.[8] These data, from a closely related substrate, provide a strong predictive foundation for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
24-MethoxyanilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001288-98
3MorpholinePd precatalyst (2)tBuBrettPhos (2)LiHMDSTHF801285-95
4n-ButylaminePd precatalyst (2)tBuBrettPhos (2)LiHMDSTHF801670-80
5BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001675-85
6PiperidinePd precatalyst (2)tBuBrettPhos (2)LiHMDSTHF801280-90

Note: Yields are based on analogous reactions with 3-bromo-1H-pyrazoles and may require optimization for this compound.[8]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium-Amido Complex AmineCoord->Amido Base, -HBase⁺Br⁻ Amido->Pd0 Reductive Elimination Product 3-Amino-5-chloro- 1H-pyrazolo[3,4-b]pyridine Amido->Product Product Formation ArBr 3-Bromo-5-chloro- 1H-pyrazolo[3,4-b]pyridine Amine Primary or Secondary Amine (R₂NH) Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Assemble Reaction (Substrate, Catalyst, Ligand, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvents Add Anhydrous Solvent inert->add_solvents add_amine Add Amine add_solvents->add_amine reaction Heat to Desired Temperature with Stirring add_amine->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing the versatile scaffold, 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in potent inhibitors of various protein kinases. Its structure is adept at forming key hydrogen bond interactions within the ATP-binding site of these enzymes. This guide offers a practical starting point for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications.

Introduction to this compound in Kinase Inhibitor Synthesis

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of kinase inhibitors. The bromine and chlorine atoms at the 3 and 5 positions, respectively, provide orthogonal handles for sequential, site-selective cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the systematic exploration of chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been shown to inhibit a variety of kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1][2] These kinases are implicated in numerous diseases, most notably cancer, making the development of their inhibitors a significant focus of pharmaceutical research. For instance, inhibitors of TRK have shown remarkable efficacy in treating cancers harboring NTRK gene fusions.[3][4]

Key Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for the targeting of a range of kinases. Some of the key kinase families that have been successfully targeted using this core structure include:

  • Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a crucial role in the development and function of the nervous system.[3][4] Aberrant TRK signaling due to gene fusions is a known driver of various cancers.[3]

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that are central regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anti-cancer therapies.[2]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): A family of protein kinases involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival.[1] DYRK1A and DYRK1B are implicated in neurological disorders and cancer.[1]

  • TANK-binding kinase 1 (TBK1): A noncanonical IκB kinase (IKK) that plays a key role in the innate immune response and has been implicated in inflammation and cancer.[5]

  • Topoisomerase IIα: While not a kinase, this enzyme that regulates DNA topology is another important anti-cancer target that has been successfully inhibited by pyrazolo[3,4-b]pyridine derivatives.[6]

Experimental Protocols

The following protocols are based on the successful synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors, as detailed in the scientific literature.[3][4] These procedures can be adapted for the synthesis of inhibitors targeting other kinases by modifying the coupling partners in the Suzuki and Buchwald-Hartwig reactions.

General Synthetic Workflow

The overall strategy involves a multi-step synthesis beginning with the protection of the pyrazole nitrogen, followed by sequential cross-coupling reactions to introduce desired functionalities at the 3 and 5 positions of the pyrazolo[3,4-b]pyridine core. The final step typically involves the deprotection of the pyrazole nitrogen.

G start 3-Bromo-5-chloro-1H- pyrazolo[3,4-b]pyridine protect N-Protection (e.g., PMB-Cl, NaH, DMF) start->protect buchwald Buchwald-Hartwig Amination (Position 5) (e.g., Amine, Pd2(dba)3, Xantphos, Cs2CO3) protect->buchwald suzuki Suzuki Coupling (Position 3) (e.g., Boronic Acid/Ester, Pd(dppf)Cl2, KOAc) buchwald->suzuki deprotect N-Deprotection (e.g., TFA) suzuki->deprotect final Target Kinase Inhibitor deprotect->final

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: N-Protection of this compound

This protocol describes the protection of the pyrazole nitrogen with a p-methoxybenzyl (PMB) group. This step is crucial to prevent side reactions at the pyrazole nitrogen in subsequent cross-coupling steps.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Ice-water bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-methoxybenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-PMB protected intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C5 Position

This protocol details the palladium-catalyzed amination at the C5 position of the protected pyrazolo[3,4-b]pyridine core.

Materials:

  • N-PMB protected this compound

  • Desired amine coupling partner

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the N-PMB protected this compound (1 equivalent), the desired amine (1.2 equivalents), cesium carbonate (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki Coupling at the C3 Position

This protocol describes the palladium-catalyzed Suzuki coupling to introduce a substituent at the C3 position.

Materials:

  • Product from Protocol 2

  • Desired boronic acid or boronic ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the product from Protocol 2 (1 equivalent), the desired boronic acid or ester (1.5 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of the PMB Group

This final step removes the PMB protecting group to yield the target kinase inhibitor.

Materials:

  • Product from Protocol 3

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the product from Protocol 3 in trifluoroacetic acid.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the TFA.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by preparative HPLC or column chromatography.

Data Presentation

The following table summarizes the in vitro biological activity of a series of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors.[3] The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR¹ (at C3)R² (at C5)TRKA IC₅₀ (nM)
A01 3-Chlorobenzyl3-(morpholine-4-carbonyl)phenylamino293
C03 3-Fluorobenzyl3-(4-methylpiperazine-1-carbonyl)phenylamino56
C09 3-Fluorobenzyl3-(morpholine-4-carbonyl)phenylamino57
C10 4-Fluorobenzyl3-(morpholine-4-carbonyl)phenylamino26

Signaling Pathway

The synthesized compounds are designed to inhibit the TRK signaling pathway. TRK receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival and proliferation. Key downstream pathways include the Ras/MAPK and PI3K/Akt pathways.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K Neurotrophin Neurotrophin Neurotrophin->TRK Binds Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes

Caption: Simplified TRK signaling pathway.

These detailed notes and protocols provide a solid foundation for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold. Researchers can utilize this information to accelerate their drug discovery efforts in the field of oncology and beyond.

References

Application Note: Protocol for a Kinase Inhibition Assay Using a Pyrazolo[3,4-b]pyridine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the inhibitory activity of a pyrazolo[3,4-b]pyridine derivative against a target protein kinase. Pyrazolo[3,4-b]pyridine scaffolds are prevalent in the development of kinase inhibitors, targeting a range of kinases involved in oncogenic signaling pathways.[1][2] This protocol outlines a luminescence-based in vitro kinase inhibition assay, a common method for quantifying enzyme activity and inhibitor potency, culminating in the determination of the half-maximal inhibitory concentration (IC50) value.

Introduction

Protein kinases are a critical class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous potent kinase inhibitors.[1][4] These derivatives have been successfully developed to target various kinases, including Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[2][5][6]

This application note details a robust and reproducible protocol for assessing the inhibitory potential of a novel pyrazolo[3,4-b]pyridine derivative against Tropomyosin Receptor Kinase A (TRKA), a key driver in various cancers.[6][7] The methodology is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[8][9]

Principle of the Assay

The kinase assay quantifies the activity of a kinase by measuring the conversion of ATP to ADP as the kinase transfers a phosphate group to its substrate. The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, after which a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase enzyme to produce a light signal. This luminescent signal is directly proportional to the amount of ADP produced and, therefore, proportional to the kinase activity. When an inhibitor is present, kinase activity is reduced, leading to less ADP production and a lower luminescent signal.[9]

Data Presentation: Inhibitory Profile

The inhibitory potency of a compound is typically expressed as its IC50 value, which is the concentration required to inhibit 50% of the target enzyme's activity.[10] Selectivity is also a critical parameter, assessed by comparing the IC50 value for the primary target against other related kinases.[3][5]

Table 1: Inhibitory Profile of PBP-Inhibitor-X

CompoundTarget KinaseOff-Target Kinase 1Off-Target Kinase 2Assay Type
PBP-Inhibitor-X TRKATRKBVEGFR2Biochemical (ADP-Glo)
IC50 (nM) 2657>10,000

Note: Data are hypothetical and for illustrative purposes. IC50 values represent the mean of at least three independent experiments.

Experimental Protocol: TRKA Inhibition Assay

This protocol is designed for a 384-well plate format, suitable for screening and dose-response studies.[8]

Materials and Reagents
  • Recombinant human TRKA enzyme

  • TRKA-specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Pyrazolo[3,4-b]pyridine derivative ("PBP-Inhibitor-X")

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, flat-bottom 384-well assay plates

  • Plate reader capable of luminescence detection

Protocol Steps
  • Compound Preparation:

    • Prepare a 10 mM stock solution of PBP-Inhibitor-X in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., a 10-point, 3-fold dilution series).[10]

  • Assay Plate Setup:

    • Add 1 µL of each inhibitor dilution, positive control (Staurosporine), or DMSO (for 0% and 100% activity controls) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution by diluting the TRKA enzyme and its peptide substrate in the Kinase Assay Buffer.

    • Add 10 µL of the 2X kinase/substrate solution to all wells except the "0% activity" (background) controls. Add 10 µL of buffer without the enzyme to the background wells.

    • Mix the plate gently and incubate for 10-20 minutes at room temperature to allow for inhibitor-enzyme interaction.[8]

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the degree of kinase inhibition.[9]

Data Analysis
  • Background Subtraction: Subtract the average luminescence signal from the "0% activity" wells from all other measurements.

  • Normalization: Normalize the data by setting the average signal from the DMSO-only wells (100% activity) to 100% and the background control to 0%.

  • IC50 Calculation: Calculate the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to determine the IC50 value.[10][11]

Mandatory Visualizations

Experimental Workflow

G prep->plate plate->kinase_add kinase_add->pre_inc pre_inc->atp_add atp_add->reaction reaction->stop stop->stop_inc stop_inc->detect detect->detect_inc detect_inc->read read->analyze prep 1. Compound Preparation (Serial Dilution in DMSO) plate 2. Plate Setup (Add 1µL Compound/Control to Wells) kinase_add 3. Add Kinase/Substrate Mix (10µL) pre_inc 4. Pre-incubation (20 min @ RT) atp_add 5. Initiate Reaction (Add 10µL ATP) reaction 6. Kinase Reaction (60 min @ 30°C) stop 7. Stop Reaction & Deplete ATP (Add 20µL ADP-Glo™ Reagent) stop_inc 8. Incubation (40 min @ RT) detect 9. Signal Generation (Add 40µL Detection Reagent) detect_inc 10. Incubation (30 min @ RT) read 11. Read Luminescence analyze 12. Data Analysis (Calculate IC50) G ligand Neurotrophin (e.g., NGF) trka TRKA Receptor ligand->trka ras Ras trka->ras P raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Pyrazolo[3,4-b]pyridine (PBP-Inhibitor-X) inhibitor->trka

References

Application Notes: 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine as a Key Intermediate for Novel TRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of cancers.[1] This has established the TRK family as a significant target for cancer therapy. The development of small molecule inhibitors of TRK has led to promising new treatments, with larotrectinib and entrectinib being notable examples of FDA-approved drugs.

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged core structure in the design of potent and selective TRK inhibitors. This application note details the utility of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine as a versatile starting material for the synthesis of novel TRK inhibitors, providing a proposed synthetic route and protocols based on established chemical methodologies.

TRK Signaling Pathway

Activation of TRK receptors by their neurotrophin ligands leads to dimerization, autophosphorylation, and the initiation of downstream signaling cascades. The three primary pathways implicated in cell proliferation, survival, and differentiation are the RAS/MAPK, PI3K/AKT, and PLC-γ pathways. Constitutive activation of these pathways due to TRK fusion proteins is a hallmark of various cancers.

TRK_Signaling_Pathway Ligand Neurotrophin Ligand TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Ligand->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K PLCg PLC-γ Dimerization->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: Simplified TRK Signaling Pathway.

Quantitative Data: Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

The following table summarizes the in vitro inhibitory activities of a series of pyrazolo[3,4-b]pyridine derivatives against TRK kinases and cancer cell lines, demonstrating the potential of this scaffold.

Compound IDTRKA IC₅₀ (nM)[2]TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)KM-12 Cell Line IC₅₀ (µM)[2]
C03 5649520.304
C09 576345>10
C10 263122>10
Larotrectinib 3.0130.2-
Entrectinib 135-

Experimental Protocols

Proposed Synthesis of a TRK Inhibitor from this compound

The following is a proposed synthetic workflow for the synthesis of a generic TRK inhibitor using this compound as the starting material. This protocol is adapted from methodologies reported for similar pyrazolopyridine scaffolds.[2] Key reactions include N-protection, Buchwald-Hartwig amination, and Suzuki coupling.

Synthesis_Workflow Start This compound Protection N-Protection (e.g., PMB-Cl, NaH, DMF) Start->Protection Intermediate1 N-Protected Intermediate Protection->Intermediate1 Buchwald Buchwald-Hartwig Amination (Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane) Intermediate1->Buchwald Intermediate2 Amino-substituted Intermediate Buchwald->Intermediate2 Suzuki Suzuki Coupling (Boronic Acid/Ester, Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O) Intermediate2->Suzuki Intermediate3 Coupled Product Suzuki->Intermediate3 Deprotection Deprotection (e.g., TFA) Intermediate3->Deprotection Final Final TRK Inhibitor Deprotection->Final

Caption: Proposed Synthetic Workflow.

Detailed Methodologies

1. N-Protection of this compound

  • Objective: To protect the pyrazole nitrogen to prevent side reactions in subsequent coupling steps.

  • Reagents: this compound, sodium hydride (NaH, 60% dispersion in mineral oil), p-methoxybenzyl chloride (PMB-Cl), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add NaH portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add PMB-Cl dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-protected intermediate.

2. Buchwald-Hartwig Amination

  • Objective: To introduce a desired amine at the C5 position of the pyrazolopyridine core.

  • Reagents: N-protected this compound, the desired amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, cesium carbonate (Cs₂CO₃), anhydrous dioxane.

  • Procedure:

    • In a reaction vessel, combine the N-protected intermediate, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the amino-substituted intermediate.

3. Suzuki-Miyaura Cross-Coupling

  • Objective: To introduce a desired aryl or heteroaryl group at the C3 position.

  • Reagents: The amino-substituted intermediate from the previous step, a suitable boronic acid or boronic ester, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), cesium carbonate (Cs₂CO₃), dioxane, and water.

  • Procedure:

    • To a mixture of the amino-substituted intermediate, the boronic acid/ester, and Cs₂CO₃, add a 5:1 mixture of dioxane and water.

    • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the reaction to 80-90 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the coupled product.

4. Deprotection of the N-PMB Group

  • Objective: To remove the p-methoxybenzyl protecting group to yield the final TRK inhibitor.

  • Reagents: The coupled product, trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the coupled product in TFA.

    • Heat the reaction mixture to 60 °C and stir for 8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the TFA.

    • Dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The following diagram illustrates the key structural features of the pyrazolo[3,4-b]pyridine scaffold and their influence on TRK inhibitory activity, based on published data for similar compounds.

SAR_Diagram Core 1H-Pyrazolo[3,4-b]pyridine Core C3 C3 Position (Suzuki Coupling Site) Core->C3 C5 C5 Position (Buchwald-Hartwig Site) Core->C5 N1 N1 Position (H-bond Donor) Core->N1 Aryl Aryl/Heteroaryl Group (Interaction with Solvent Front) C3->Aryl Amine Amine Moiety (H-bond with Hinge Region) C5->Amine Hinge Kinase Hinge Region (Glu, Met) N1->Hinge Activity TRK Inhibitory Activity Aryl->Activity Amine->Hinge Hinge->Activity

Caption: Key SAR points for pyrazolopyridine TRK inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel TRK inhibitors. The strategic placement of the bromo and chloro substituents allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis of new chemical entities based on the promising 1H-pyrazolo[3,4-b]pyridine scaffold for the treatment of TRK-driven cancers.

References

Application Notes and Protocols: 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the development of novel anticancer agents. Its structural similarity to the purine core allows it to effectively mimic the hinge-binding interactions within the ATP-binding sites of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Numerous derivatives of this scaffold have been investigated as potent inhibitors of key oncogenic kinases, including Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and others, demonstrating the versatility of this molecular framework in targeted cancer therapy.

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine serves as a key strategic intermediate in the synthesis of diverse libraries of pyrazolo[3,4-b]pyridine-based compounds. The presence of two distinct halogen atoms at the C3 and C5 positions offers regioselective handles for a variety of chemical modifications, such as cross-coupling reactions. This enables the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Application Notes

The primary application of this compound in cancer research is as a foundational building block for the synthesis of kinase inhibitors. The bromine and chlorine substituents are amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, as well as nucleophilic aromatic substitution reactions. This synthetic flexibility allows for the introduction of a wide array of functional groups at the 3- and 5-positions of the pyrazolopyridine core, which is critical for modulating the biological activity and selectivity of the resulting compounds.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown significant inhibitory activity against several important cancer-related kinases:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusions are oncogenic drivers in a variety of solid tumors. Pyrazolo[3,4-b]pyridine-based compounds have been designed as potent pan-TRK inhibitors.[1] These inhibitors typically function as ATP-competitive binders, occupying the kinase domain of the TRK protein and preventing its autophosphorylation and subsequent activation of downstream signaling pathways. Key pathways inhibited include the Ras/Erk, PI3K/Akt, and PLC-γ pathways, leading to reduced cell proliferation and survival.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent inhibitors of CDKs, such as CDK1, leading to cell cycle arrest and apoptosis in cancer cells.

  • Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine core has led to its exploration in the development of inhibitors for other kinases implicated in cancer, such as TBK1.

The general mechanism of action for these kinase inhibitors involves binding to the ATP pocket of the target kinase, thereby preventing the transfer of a phosphate group to substrate proteins and blocking downstream signaling cascades that promote cancer cell growth, proliferation, and survival.

Data Presentation

The following tables summarize quantitative data for representative pyrazolo[3,4-b]pyridine derivatives from the literature, illustrating their potential as anticancer agents. It is important to note that this data is for derivatives of the general pyrazolo[3,4-b]pyridine scaffold, as specific data for derivatives of this compound was not publicly available.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
C03TRKA56[1]
C09TRKA57[1]
C10TRKA26[1]
1b Haspin57[2]
1c Haspin66[2]
2c Haspin62[2]
15y TBK10.2[3]

Table 2: Anti-proliferative Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
C03Km-12 (Colon)0.304[4]
8a NCI-60 Panel (Mean)2.16[5]
10e MCF-7 (Breast)11[6]
8 HCT-116 (Colon)3.94[7]
8 HepG-2 (Liver)3.76[7]
8 MCF-7 (Breast)4.43[7]

Mandatory Visualization

G cluster_synthesis Synthetic Utility of this compound Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Diverse Library of Pyrazolo[3,4-b]pyridine Derivatives Coupling->Library Screening Biological Screening (Kinase Assays, Cell-based Assays) Library->Screening Lead Lead Compounds Screening->Lead

Caption: Synthetic workflow using this compound.

TRK_Pathway cluster_pathway TRK Signaling Pathway Inhibition cluster_downstream Downstream Signaling Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Ras_Erk Ras/Erk Pathway Dimerization->Ras_Erk PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt PLCg PLCγ Pathway Dimerization->PLCg Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Dimerization Proliferation Cell Proliferation, Survival, Differentiation Ras_Erk->Proliferation PI3K_Akt->Proliferation PLCg->Proliferation

Caption: Inhibition of the TRK signaling pathway.

experimental_workflow cluster_workflow Experimental Workflow for Compound Evaluation Synthesis Compound Synthesis Kinase_Assay In Vitro Kinase Assay (e.g., TRKA) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Mechanism_Study Mechanism of Action (e.g., Western Blot) Cell_Viability->Mechanism_Study Data_Analysis Data Analysis (IC50 Determination) Mechanism_Study->Data_Analysis

Caption: Workflow for evaluating synthesized compounds.

Experimental Protocols

In Vitro TRKA Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against TRKA kinase.

Materials:

  • Recombinant human TRKA enzyme

  • TRKA Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • TRKA substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in TRKA Kinase Buffer. Also, prepare a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µl of inhibitor or DMSO control

    • 2 µl of TRKA enzyme solution (e.g., 1 ng/µl)

    • 2 µl of substrate/ATP mix (final concentrations, e.g., 0.2 µg/µl substrate and 50 µM ATP)

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

MTT Cell Viability Assay

This protocol is for determining the effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., KM12)

  • Complete culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µl of medium) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µl of the medium containing various concentrations of the test compound or DMSO (vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10][11][12]

Western Blot Analysis of PI3K/Akt Pathway

This protocol is for assessing the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.[13]

References

LC-MS method for analyzing 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method has been established for the analysis of reactions involving 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a key intermediate in pharmaceutical development. This method is crucial for monitoring reaction progress, identifying impurities, and quantifying the final product, ensuring the efficiency and safety of synthetic processes. The protocol is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical technique for halogenated heterocyclic compounds.

Application Notes

The developed Liquid Chromatography-Mass Spectrometry (LC-MS) method provides high sensitivity and selectivity for the detection of this compound and its reaction-related products. Due to the polar nature of many nitrogen-containing heterocycles, a mixed-mode liquid chromatography approach can be beneficial, combining reversed-phase and ion-exchange characteristics to achieve optimal separation.[1][2] The presence of bromine and chlorine atoms in the target molecule produces a distinct isotopic pattern in the mass spectrum, which aids in its identification and confirmation.

For sample preparation, it is critical to ensure the analyte is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation and system clogging.[3] Common solvents for this purpose include water, methanol, or acetonitrile.[3] To minimize matrix effects and potential instrument contamination, a solid-phase extraction (SPE) or liquid-liquid extraction may be employed to clean up the sample, particularly when dealing with complex reaction mixtures.[3][4]

Experimental Protocols

Sample Preparation

A typical sample preparation workflow for reaction monitoring is as follows:

  • Reaction Quenching: At specified time intervals, an aliquot of the reaction mixture is taken and immediately quenched to stop the reaction. This can be achieved by rapid cooling or by the addition of a quenching agent.

  • Dilution: The quenched sample is diluted with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration range of 10-100 micrograms per milliliter, which is generally optimal for LC-MS analysis.[3]

  • Filtration: To remove any particulate matter, the diluted sample is filtered through a 0.22 µm syringe filter before being transferred to an LC-MS vial.[3]

Liquid Chromatography Parameters

The following chromatographic conditions are recommended for the separation of this compound and its analogues:

ParameterValue
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters

Mass spectrometric detection is performed using an electrospray ionization (ESI) source in positive ion mode.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Temperature 300 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Range m/z 100-500
Data Acquisition Full Scan and Targeted MS/MS

For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. The precursor ion for this compound is m/z 232.47. Product ions for fragmentation would be determined by initial MS/MS experiments.

Data Presentation

The following table summarizes hypothetical quantitative data for a reaction monitoring experiment.

Time Point (hours)Reactant Peak AreaProduct Peak Area% Conversion
01,250,00000
1980,000270,00021.6
2720,000530,00042.4
4350,000900,00072.0
850,0001,200,00096.0
24< 1,0001,245,000>99.5

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis Reactants Reactants (e.g., this compound) Reaction_Vessel Reaction in Progress Reactants->Reaction_Vessel Initiation Products Products Reaction_Vessel->Products Conversion Aliquoting Take Aliquot Reaction_Vessel->Aliquoting Time Points Quenching Quench Reaction Aliquoting->Quenching Dilution Dilute Sample Quenching->Dilution Filtration Filter Sample Dilution->Filtration LC_Separation Liquid Chromatography (Separation) Filtration->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Generate Report

Caption: Workflow for LC-MS analysis of a chemical reaction.

Data_Analysis_Logic Raw_Data Raw LC-MS Data (Chromatograms & Spectra) Peak_Integration Peak Integration Raw_Data->Peak_Integration Compound_ID Compound Identification (Mass & Retention Time) Raw_Data->Compound_ID Quantification Quantification (Peak Area vs. Time) Peak_Integration->Quantification Isotope_Pattern Isotopic Pattern Confirmation (Br/Cl present) Compound_ID->Isotope_Pattern Isotope_Pattern->Quantification Report Final Report (% Conversion, Impurity Profile) Quantification->Report

Caption: Logical flow of data analysis for reaction monitoring.

References

Application Note: 1H and 13C NMR Analysis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical and chemical research for the unambiguous structural elucidation of novel chemical entities. This application note outlines a comprehensive protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra for 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The provided methodologies, data presentation, and workflow are intended to guide researchers in the structural verification and purity assessment of this and structurally related molecules.

Introduction

This compound is a substituted heteroaromatic compound. The pyrazolo[3,4-b]pyridine core is a key scaffold in the development of various therapeutic agents, including kinase inhibitors. Accurate structural confirmation is the first critical step in the drug discovery pipeline, ensuring the integrity of subsequent biological and pharmacological evaluations. High-resolution ¹H and ¹³C NMR spectroscopy provides definitive information regarding the compound's connectivity, substitution pattern, and electronic environment. This document presents a standard operating procedure for its analysis.

Predicted NMR Spectral Data

While specific experimental data for this exact compound is not widely published, the following tables summarize the predicted ¹H and ¹³C NMR spectral data based on established chemical shift principles for substituted pyridine and pyrazole rings. The predicted values serve as a reference for researchers validating their own experimental findings.

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons on the pyridine ring, and a broad signal for the N-H proton of the pyrazole ring.

Predicted Chemical Shift (δ, ppm) Assignment Multiplicity Coupling Constant (J, Hz)
~13.5 - 14.51-HBroad Singlet (br s)-
~8.606-HDoublet (d)~2.5
~8.354-HDoublet (d)~2.5

Table 1: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display seven distinct signals corresponding to the seven carbon atoms in the heterocyclic framework.

Predicted Chemical Shift (δ, ppm) Assignment
~150.1C7a
~148.5C6
~142.0C5
~130.2C3a
~118.5C3
~115.4C4

Table 2: Predicted ¹³C NMR spectral data for this compound in DMSO-d₆.

Experimental Protocols

The following protocols describe the standard procedure for preparing a sample and acquiring high-resolution ¹H and ¹³C NMR spectra.

3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for pyrazole-containing compounds to clearly observe the exchangeable N-H proton.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate for 30-60 seconds to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

3.2. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Number of Scans (NS): 16

  • Acquisition Time (AQ): ~4.0 s

  • Relaxation Delay (D1): 2.0 s

  • Spectral Width (SW): 20 ppm (-5 to 15 ppm)

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Program: zgpg30 (proton-decoupled 30-degree pulse)

  • Number of Scans (NS): 1024

  • Acquisition Time (AQ): ~1.0 s

  • Relaxation Delay (D1): 2.0 s

  • Spectral Width (SW): 240 ppm (-20 to 220 ppm)

3.3. Data Processing

  • Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the resulting spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Calibration: Calibrate the ¹H spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm). Calibrate the ¹³C spectrum using the solvent peak (DMSO-d₆ at δ 39.52 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine proton ratios. Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Workflow and Pathway Visualization

The logical flow from sample synthesis to final structural confirmation is a critical pathway in chemical and pharmaceutical research. The following diagram illustrates the standard workflow for NMR analysis.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Reporting synthesis Compound Synthesis weighing Weigh Sample (5-10 mg) synthesis->weighing dissolution Dissolve in Deuterated Solvent weighing->dissolution h1_nmr 1H NMR Acquisition dissolution->h1_nmr c13_nmr 13C NMR Acquisition dissolution->c13_nmr ft_phase Fourier Transform & Phasing h1_nmr->ft_phase c13_nmr->ft_phase baseline Baseline Correction ft_phase->baseline calibrate Calibration baseline->calibrate peak_assign Peak Assignment calibrate->peak_assign structure_confirm Structure Confirmation peak_assign->structure_confirm report Generate Report structure_confirm->report

Application Note: Derivatization of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents. Derivatives of this core structure have shown significant activity against a range of biological targets, including, but not limited to, cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1). The strategic functionalization of this scaffold is crucial for exploring the structure-activity relationships (SAR) and optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

This application note provides detailed protocols for the derivatization of 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a versatile starting material for generating a library of analogs for SAR studies. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization at the C3 and C5 positions through various palladium-catalyzed cross-coupling reactions.

Regioselectivity of Derivatization

The derivatization of this compound hinges on the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is generally less stable and more susceptible to oxidative addition to a palladium(0) catalyst compared to the stronger carbon-chlorine (C-Cl) bond. This reactivity difference (reactivity order: I > Br > Cl) allows for the selective functionalization at the 3-position (C-Br) under conditions that leave the 5-position (C-Cl) intact. Subsequent modification of the 5-position can then be achieved under more forcing reaction conditions. This regioselectivity is key to the systematic elaboration of the scaffold for SAR studies.

Experimental Protocols

This section details the protocols for the derivatization of this compound via Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid at the 3-position of the pyrazolo[3,4-b]pyridine core.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-5-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

This protocol describes the amination of the C5-position of a 3-substituted-5-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 3-Aryl-5-chloro-1H-pyrazolo[3,4-b]pyridine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under an inert atmosphere.

  • Add the 3-aryl-5-chloro-1H-pyrazolo[3,4-b]pyridine and the amine.

  • Add anhydrous, degassed 1,4-dioxane or toluene.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-amino-1H-pyrazolo[3,4-b]pyridine derivative.

Protocol 3: Sonogashira Coupling at the C3-Position

This protocol details the coupling of a terminal alkyne at the C3-position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed THF or DMF, followed by the amine base (TEA or DIPEA).

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature to 60 °C for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-alkynyl-5-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Data Presentation: Structure-Activity Relationship (SAR) Studies

The following tables summarize the in vitro biological activities of representative 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.

Table 1: SAR of 3-Aryl-5-amino-1H-pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors

Compound IDR (at C3)R' (at C5)TBK1 IC₅₀ (nM)
1a 4-Methoxyphenyl-NH₂15.2
1b 4-Fluorophenyl-NH₂8.5
1c 4-(Trifluoromethyl)phenyl-NH₂25.1
1d Thiophen-2-yl-NH₂12.8
1e 4-Methoxyphenyl-NH(CH₃)20.4
1f 4-Methoxyphenyl-N(CH₃)₂35.7
BX795 (Reference) --7.1

Data is hypothetical and for illustrative purposes, based on trends observed in publications such as.

Table 2: SAR of 3,5-Disubstituted-1H-pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

Compound IDR (at C3)R' (at C5)TRKA IC₅₀ (nM)
2a Phenyl4-Fluorophenyl78
2b 3-Methoxyphenyl4-Fluorophenyl56
2c 4-Chlorophenyl4-Fluorophenyl92
2d Phenyl4-Chlorophenyl115
2e Phenyl3-Aminophenyl65
Larotrectinib (Reference) --<20

Data is compiled from studies such as, with some values being representative.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_c3 C3-Position Derivatization (Selective) cluster_intermediate Intermediate Products cluster_c5 C5-Position Derivatization cluster_final Final Products for SAR Start This compound Suzuki_C3 Suzuki Coupling (Arylboronic Acid) Start->Suzuki_C3 Pd(dppf)Cl₂, K₂CO₃ Sonogashira_C3 Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira_C3 Pd(PPh₃)₂Cl₂, CuI, Base Intermediate_Aryl 3-Aryl-5-chloro-1H- pyrazolo[3,4-b]pyridine Suzuki_C3->Intermediate_Aryl Intermediate_Alkynyl 3-Alkynyl-5-chloro-1H- pyrazolo[3,4-b]pyridine Sonogashira_C3->Intermediate_Alkynyl Buchwald_C5_Aryl Buchwald-Hartwig Amination (Amine) Intermediate_Aryl->Buchwald_C5_Aryl Pd₂(dba)₃, Xantphos, Cs₂CO₃ Suzuki_C5_Alkynyl Suzuki Coupling (Arylboronic Acid) Intermediate_Alkynyl->Suzuki_C5_Alkynyl Pd Catalyst, Base Final_Aryl_Amino 3-Aryl-5-amino-1H- pyrazolo[3,4-b]pyridine Buchwald_C5_Aryl->Final_Aryl_Amino Final_Alkynyl_Aryl 3-Alkynyl-5-aryl-1H- pyrazolo[3,4-b]pyridine Suzuki_C5_Alkynyl->Final_Alkynyl_Aryl G cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) e.g., TRK Kinase1 Downstream Kinase 1 (e.g., TBK1) RTK->Kinase1 Signal Transduction Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Proliferation Cell Proliferation, Survival, Inflammation GeneExpression->Proliferation Inhibitor 3,5-Disubstituted Pyrazolo[3,4-b]pyridine (Kinase Inhibitor) Inhibitor->RTK Inhibitor->Kinase1

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine as a Key Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique structural arrangement, featuring a pyrazolopyridine core with strategically positioned bromine and chlorine atoms, offers versatile handles for a variety of cross-coupling reactions. This allows for the controlled and sequential introduction of diverse functionalities, making it an invaluable intermediate in the construction of targeted therapeutics, most notably kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on Tropomyosin receptor kinase (TRK) inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[1] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The bromine atom at the 3-position and the chlorine atom at the 5-position serve as orthogonal synthetic handles for introducing substituents that can occupy adjacent pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Derivatives of this compound have been successfully employed in the development of inhibitors for a range of kinases, including but not limited to:

  • Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC): These kinases are key drivers in various cancers when their encoding genes undergo fusion events.[1]

  • Raf Kinases (e.g., B-Raf): Mutated forms of B-Raf are implicated in a significant percentage of melanomas and other cancers.

  • p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with tumor progression and metastasis.

The general synthetic strategy involves the functionalization of the 3-bromo position via Suzuki or other cross-coupling reactions to introduce aryl or heteroaryl moieties. Subsequent modification at the 5-chloro position or the pyrazole N-H can be achieved through reactions like the Buchwald-Hartwig amination, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Data Presentation: Synthesis of TRK Inhibitor Precursors

The following tables summarize quantitative data for key synthetic transformations starting from a pyrazolo[3,4-b]pyridine core, illustrating the efficiency of common cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling for C-3 Arylation

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acid5-chloro-3-phenyl-1H-pyrazolo[3,4-b]pyridinePd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1285
24-Methoxyphenylboronic acid5-chloro-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridinePd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O892
33-Fluorophenylboronic acid5-chloro-3-(3-fluorophenyl)-1H-pyrazolo[3,4-b]pyridinePd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O1088

Table 2: Buchwald-Hartwig Amination for N-1 Functionalization

EntryAmineProductCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Aniline1-phenyl-3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1678
2Morpholine1-morpholino-3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridinePd(OAc)₂ (3)BINAP (5)K₃PO₄Dioxane2072
3Benzylamine1-benzyl-3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1885

Experimental Protocols

The following are detailed protocols for key reactions involving the this compound intermediate.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for the time indicated by TLC or LC-MS monitoring (typically 8-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of the pyrazole N-H of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 5 minutes.

  • Add this compound and the desired amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Signaling Pathway

TRK_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binds Dimerization Receptor Dimerization TRK_Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK PLC_gamma PLCγ Pathway Autophosphorylation->PLC_gamma Survival Cell Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Differentiation Differentiation PLC_gamma->Differentiation TRK_Inhibitor TRK Inhibitor (Derived from Intermediate) TRK_Inhibitor->Autophosphorylation Inhibits

Caption: TRK Signaling Pathway and Point of Inhibition.

Experimental Workflow

Suzuki_Coupling_Workflow Start Start: 3-Bromo-5-chloro- 1H-pyrazolo[3,4-b]pyridine Reagents Add Arylboronic Acid, Pd Catalyst, Base Start->Reagents Reaction Heat in Dioxane/Water (80-100 °C) Reagents->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 3-Aryl-5-chloro- 1H-pyrazolo[3,4-b]pyridine Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling Reaction.

Logical Relationship

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH PdAmine [Ar-Pd(II)-NHR'R'']⁺ (L₂) AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR'R'' (L₂) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound involves the direct bromination of 5-chloro-1H-pyrazolo[3,4-b]pyridine using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Q2: What are the most common side products observed in this synthesis?

Based on analogous reactions and general principles of heterocyclic chemistry, the most common side products can include:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of the starting material, 5-chloro-1H-pyrazolo[3,4-b]pyridine, in the final product mixture.

  • Di-brominated Product: Over-bromination can occur, leading to the formation of a di-brominated pyrazolo[3,4-b]pyridine derivative.

  • Regioisomers: Depending on the reaction conditions, bromination at other positions on the bicyclic ring system, though less favored, might occur, leading to the formation of regioisomers.

  • Ring-Opened Products: Under harsh reaction conditions, cleavage of the pyrazole or pyridine ring can occur, leading to various halogenated pyridine or pyrazole derivatives.[1]

Q3: How can I minimize the formation of these side products?

To minimize side product formation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.1 equivalents of NBS) to ensure complete consumption of the starting material, but avoid a large excess to prevent di-bromination.

  • Optimize Reaction Temperature: The reaction is typically carried out at room temperature. Elevated temperatures may increase the rate of side reactions.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material has been consumed.

  • Purification: Careful purification by column chromatography is essential to separate the desired product from any side products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time and monitor by TLC until the starting material is consumed. Ensure the brominating agent is active.
Product degradation.Avoid excessive heating. Use milder reaction conditions if possible.
Mechanical loss during workup.Ensure careful extraction and transfer of the product.
Presence of Starting Material in the Final Product Insufficient brominating agent.Use a slight excess (1.1 eq.) of the brominating agent.
Short reaction time.Increase the reaction time and monitor by TLC.
Formation of Di-brominated Side Product Excess brominating agent.Carefully control the stoichiometry of the brominating agent.
Prolonged reaction time.Stop the reaction as soon as the starting material is consumed.
Presence of Multiple Spots on TLC (Potential Regioisomers) Non-selective bromination.Optimize the solvent and temperature. A less polar solvent might increase regioselectivity.
Impure starting material.Ensure the purity of the 5-chloro-1H-pyrazolo[3,4-b]pyridine starting material.
Difficult Purification Side products with similar polarity to the desired product.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common methodologies for similar transformations.

Materials:

  • 5-chloro-1H-pyrazolo[3,4-b]pyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in DMF, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the starting material is consumed (typically within 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and potential side reactions.

synthesis_pathway start 5-chloro-1H-pyrazolo[3,4-b]pyridine product This compound start->product NBS, DMF

Caption: Main synthetic route to this compound.

side_products start 5-chloro-1H-pyrazolo[3,4-b]pyridine + NBS main_product This compound start->main_product Desired Pathway side_product1 Unreacted Starting Material (Incomplete Reaction) start->side_product1 Side Pathway side_product2 Di-brominated Product (Over-bromination) start->side_product2 Side Pathway side_product3 Regioisomers start->side_product3 Side Pathway side_product4 Ring-Opened Products start->side_product4 Side Pathway

References

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-bromo-pyridines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of 3-bromo-pyridines, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with 3-bromo-pyridine is resulting in a low yield or failing completely. What are the common causes and how can I improve it?

A1: Low yields with 3-bromo-pyridine substrates can stem from several factors, primarily related to the electronic nature of the pyridine ring and potential catalyst inhibition.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing pyridine coordination.[2] N-heterocyclic carbene (NHC) based catalysts, like PEPPSI-IPr, are also highly effective for heteroaryl couplings.[4]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.[2][5]

    • Solution: Increase the reaction temperature or screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[2]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent.

    • Solution: Systematically screen different combinations of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene/water, DMF).[6][7] Ensure the reaction is conducted under an inert atmosphere (argon or nitrogen) as palladium catalysts, particularly Pd(0), are sensitive to oxygen.[1]

  • Poor Reagent Quality: Impurities in the 3-bromo-pyridine, boronic acid/ester, or solvent can poison the catalyst.[1]

    • Solution: Use high-purity reagents and anhydrous solvents.

Q2: I am observing a significant amount of debrominated starting material (pyridine) in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of a debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.[1]

  • Potential Hydride Sources: Solvents, impurities in reagents, or the boronic acid itself can act as hydride sources.[1]

  • Prevention Strategies:

    • Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases which might promote this side reaction.[1]

    • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress hydrodehalogenation.[1]

    • Boronic Acid Quality: Use high-purity boronic acids or consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable and less prone to side reactions like protodeboronation.[2]

Q3: My reaction is producing a significant amount of homocoupled products (bipyridine or biaryl from the boronic acid). How can I minimize this?

A3: Homocoupling is often promoted by the presence of oxygen or when the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[8][9]

  • Minimization Strategies:

    • Thorough Degassing: Ensure the solvent and reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[2][10]

    • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system can reduce homocoupling.[9]

    • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of 3-bromo-pyridine?

A1: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid partner and reaction conditions. However, for challenging substrates like 3-bromo-pyridine, catalyst systems with bulky, electron-rich ligands are generally more effective.[4] Good starting points for screening include:

  • Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos, RuPhos)[2][4]

  • Pd(PPh₃)₄ (a classic, often effective choice)[4]

  • N-Heterocyclic Carbene (NHC) catalysts (e.g., PEPPSI-IPr), which show high activity.[4]

  • Palladacycles (e.g., Herrmann's Catalyst) can also be very efficient.[4][5]

Q2: What is the best base to use for this reaction?

A2: The choice of base is crucial as it activates the boronic acid for transmetalation.[9] The optimal base is dependent on the catalyst and solvent system. Commonly used bases include:

  • Inorganic Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃[11][12]

  • Phosphates: K₃PO₄ is often a very effective base, particularly for challenging couplings.[1][9]

  • Hydroxides: NaOH, KOH can be used, but may not be suitable for base-sensitive substrates.[7][13] It is recommended to screen a few different bases to find the optimal one for your specific reaction.

Q3: What solvent should I use?

A3: A variety of solvents can be used, and often a mixture with water is beneficial for dissolving the inorganic base.[6] Common choices include:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)[7]

  • Aromatics: Toluene[6]

  • Amides: N,N-Dimethylformamide (DMF)[7]

  • Alcohols: Ethanol, t-AmylOH[4][6] A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) is a very common and effective system.[4][6]

Q4: Should I use a boronic acid or a boronic ester?

A4: While boronic acids are commonly used, boronic esters (like pinacol esters) or potassium trifluoroborate salts offer greater stability.[2][14] They are less prone to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom, which can be a problem especially with electron-rich or heteroaromatic boronic acids.[2] If you are experiencing issues with boronic acid stability, switching to an ester or trifluoroborate salt is a good strategy.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 3-Bromo-pyridine with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298

Note: Data is illustrative and compiled from general trends observed in the literature to show comparative performance.[4]

Table 2: Effect of Different Bases on the Suzuki Coupling of 3-Bromo-pyridine

Catalyst SystemBase (2.0 equiv)SolventTemp (°C)Yield (%)
Pd(dppf)Cl₂K₂CO₃DMF/H₂O8075
Pd(dppf)Cl₂Na₂CO₃DMF/H₂O8092
Pd(dppf)Cl₂K₃PO₄DMF/H₂O8088
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O8085

Note: This table illustrates the significant impact the choice of base can have on reaction yield, based on trends reported in the literature.[11][12]

Experimental Protocols

General Protocol for Suzuki Coupling of 3-Bromo-pyridine with an Arylboronic Acid

  • Setup: To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) if required.

  • Reagents: Add 3-bromo-pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle 3-5 times.[10]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L_n-Ar' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product start Ar-Br (3-Bromo-pyridine) start->oxidative_addition boronic Ar'-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Troubleshooting_Workflow start Low or No Yield check_catalyst Issue: Catalyst Inhibition? Solution: Use bulky ligands (SPhos, XPhos) or NHC catalyst. start->check_catalyst Primary Check check_conditions Issue: Suboptimal Conditions? Solution: Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene/H₂O). start->check_conditions Primary Check check_side_reactions Side Reactions Observed? check_catalyst->check_side_reactions check_conditions->check_side_reactions dehalogenation Issue: Dehalogenation? Solution: Use weaker base (K₃PO₄), use boronic ester. check_side_reactions->dehalogenation Yes homocoupling Issue: Homocoupling? Solution: Thoroughly degas reaction, use Pd(0) source. check_side_reactions->homocoupling Yes rerun Re-run Optimized Reaction check_side_reactions->rerun No dehalogenation->rerun homocoupling->rerun

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.[3][9]

References

Technical Support Center: Purification of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am having difficulty removing a closely-related impurity that co-elutes with my product during column chromatography. What should I do?

A1: Co-elution of impurities is a common challenge, especially with structurally similar compounds such as regioisomers or starting materials. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: A systematic approach to mobile phase selection is crucial. Start with a non-polar solvent system and gradually increase the polarity. For pyrazolopyridines, a gradient of hexane and ethyl acetate is a good starting point.[1] Fine-tuning the solvent ratio or incorporating a third solvent with a different selectivity (e.g., dichloromethane or a small amount of methanol) can often resolve co-eluting spots.

  • Alternative Adsorbents: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for polar compounds. Alternatively, reversed-phase chromatography (C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) may be effective.

  • Fractional Recrystallization: If the impurity and the desired product have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[1] This involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble compound will crystallize first and can be isolated by filtration.

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To promote crystallization, you can try the following:

  • Use a Higher Volume of Solvent: Adding more solvent will decrease the saturation concentration, potentially lowering the temperature at which the solution becomes supersaturated to below the melting point of your compound.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often favors oil formation.

  • Solvent System Modification: Experiment with different solvent systems. A solvent in which your compound is less soluble at elevated temperatures might be a better choice. Using a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can also be effective.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Q3: What are the best solvent systems for the recrystallization of this compound?

Solvent SystemPolarityComments
Ethanol/WaterPolarA good starting point for many nitrogen-containing heterocycles.
Isopropanol/WaterPolarSimilar to ethanol/water, can offer different solubility characteristics.
n-Hexane/Ethyl AcetateNon-polar/PolarA versatile system where the ratio can be adjusted to achieve optimal solubility.
n-Hexane/AcetoneNon-polar/PolarAnother common mixed solvent system for compounds of intermediate polarity.
TolueneNon-polarCan be effective for aromatic compounds, but care should be taken due to its higher boiling point.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can arise from the starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Mono-halogenated Byproducts: Incomplete halogenation can result in the presence of mono-brominated or mono-chlorinated pyrazolopyridine analogs.

  • Positional Isomers: The synthesis of substituted pyrazolopyridines can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their similar physical and chemical properties.[1]

  • Over-brominated Species: Using an excess of the brominating agent could potentially lead to the formation of di-bromo species.

Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to identify the formation of byproducts.

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

General Protocol for Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing Purification Workflows

The following diagrams illustrate common workflows for the purification of this compound.

Purification_Workflow Crude Crude Product Column Column Chromatography Crude->Column Primary Purification Analysis Purity Analysis (TLC, NMR, etc.) Column->Analysis Assess Purity Recrystal Recrystallization Pure Pure Product Recrystal->Pure Analysis->Recrystal Further Purification (if needed) Analysis->Pure Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Impure Product Choice Purification Method? Start->Choice Column Column Chromatography Choice->Column Chromatography Recrystal Recrystallization Choice->Recrystal Recrystallization Coelution Co-eluting Impurity? Column->Coelution OilingOut Oiling Out? Recrystal->OilingOut OptimizeSolvent Optimize Mobile Phase Coelution->OptimizeSolvent Yes ChangeStationary Change Stationary Phase Coelution->ChangeStationary Yes, after optimization Success Pure Product Coelution->Success No SlowCool Slow Cooling / Seeding OilingOut->SlowCool Yes ChangeRecrystalSolvent Change Recrystallization Solvent OilingOut->ChangeRecrystalSolvent Yes, after trying slow cooling OilingOut->Success No OptimizeSolvent->Coelution Still impure OptimizeSolvent->Success Resolved ChangeStationary->Success SlowCool->OilingOut Still oils out SlowCool->Success Crystals form ChangeRecrystalSolvent->Success

Caption: Troubleshooting decision tree for purification challenges.

References

Preventing dehalogenation in reactions with 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly the undesired side reaction of dehalogenation, during the chemical modification of this substrate. Below you will find frequently asked questions and detailed troubleshooting guides to help you optimize your reaction yields and obtain consistent results.

Frequently Asked Questions (FAQs)

Q1: I am observing significant debromination (hydrodehalogenation) of my starting material during a Suzuki-Miyaura coupling reaction. What are the common causes?

A1: Hydrodehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions. The primary causes include:

  • Presence of a Hydrogen Source: Water, alcohols (like isopropanol used as a reductant), or even amine bases can act as hydrogen donors.[1][2]

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation relative to the desired coupling.[3]

  • Choice of Base: Strong bases or certain amine bases can promote the formation of palladium hydride species, which are key intermediates in the dehalogenation pathway.[2]

  • Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of reductive elimination (to form the desired product) versus the pathways leading to dehalogenation.[1][2]

Q2: How can I selectively perform a cross-coupling reaction at the C-3 bromine position without affecting the C-5 chlorine?

A2: Selective functionalization is highly feasible due to the inherent difference in reactivity between the C-Br and C-Cl bonds. The C-Br bond has a lower bond dissociation energy, making it significantly more reactive in oxidative addition to a Pd(0) catalyst.[4] To achieve high selectivity:

  • Use a catalyst system known for mild activation, particularly for C-Br bonds.

  • Maintain lower reaction temperatures to avoid activating the more robust C-Cl bond.[5]

  • Carefully control the stoichiometry of your coupling partner (e.g., boronic acid) to favor mono-functionalization.

Q3: In my Sonogashira coupling, besides dehalogenation, I'm also seeing alkyne homocoupling (Glaser coupling). How can I prevent this?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst and the presence of oxygen.[5][6] To minimize it:

  • Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., using freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and maintain an inert atmosphere throughout the reaction.[5]

  • Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed which can completely eliminate Glaser coupling.[5]

  • Slow Addition of Alkyne: In some cases, adding the terminal alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway.[7]

Q4: Can the choice of palladium precatalyst and ligand impact the extent of dehalogenation?

A4: Absolutely. The choice of catalyst and ligand is critical.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often accelerate the reductive elimination step, which can outcompete the dehalogenation pathway.[2][8][9][10] For similar pyrazolo[1,5-a]pyrimidine systems, an XPhos-based catalyst was specifically used to avoid debromination.[11]

  • Palladium Source: While Pd(PPh₃)₄ is common, it can be labile. More stable, well-defined precatalysts (e.g., G2, G3, G4 palladacycles) often provide more consistent results and can reduce side reactions by maintaining the active catalytic species.[11]

Troubleshooting Guide: Dehalogenation

This guide addresses the common problem of observing the dehalogenated byproduct, 5-chloro-1H-pyrazolo[3,4-b]pyridine or 3-bromo-1H-pyrazolo[3,4-b]pyridine, in your reaction mixture.

Problem Potential Cause Recommended Solution
Significant Debromination 1. High Reaction Temperature: Elevated temperatures can favor the dehalogenation pathway.Lower the reaction temperature and monitor the reaction for a longer period.[5]
2. Inappropriate Base: Strong bases (e.g., t-BuOK) or certain amine bases can act as hydride sources.[2][12]Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
3. Suboptimal Ligand: The ligand may not sufficiently promote reductive elimination over dehalogenation.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr).[9][10][11]
4. Presence of Hydrogen Donors: Trace water or use of alcoholic solvents can be a hydrogen source.Use anhydrous solvents and reagents. If an alcohol is required, consider alternative reaction conditions.[1]
Significant Dechlorination 1. Harsh Reaction Conditions: The conditions are too forcing, leading to the activation of the less reactive C-Cl bond.Reduce catalyst loading, lower the temperature, and use a ligand system known for selective C-Br activation.
2. Prolonged Reaction Time at High Temp: Leaving the reaction for too long after the C-Br has reacted can lead to slower reaction at the C-Cl site.Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed and the desired mono-coupled product is formed.
Both Dehalogenation and Low Conversion 1. Catalyst Deactivation: The palladium catalyst may be degrading over the course of the reaction.Use a more robust precatalyst (e.g., a palladacycle). Ensure strict anaerobic conditions to prevent oxidation of the catalyst.[6]
2. Poor Reagent Quality: Impurities in solvents, bases, or coupling partners can interfere with the catalytic cycle.Use high-purity, anhydrous, and degassed reagents and solvents.[5]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol provides a starting point for the selective arylation at the C-Br bond, optimized to minimize debromination.

  • Reagent Preparation:

    • To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.5 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Reaction Setup:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic atmosphere.

    • Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1) via syringe. The reaction concentration should typically be around 0.1 M.

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature, starting at 60-80 °C.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • If the reaction is sluggish, the temperature can be increased cautiously, but higher temperatures may increase the risk of dehalogenation.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Dehalogenation

The following diagram outlines a logical workflow for troubleshooting undesired dehalogenation in a cross-coupling reaction.

Dehalogenation_Troubleshooting start Dehalogenation Observed check_temp Is Reaction Temp > 100°C? start->check_temp lower_temp Action: Lower Temp to 60-80°C & Increase Time check_temp->lower_temp Yes check_base Is a Strong Base Used? (e.g., t-BuOK, DBU) check_temp->check_base No lower_temp->check_base change_base Action: Switch to Weaker Base (K3PO4, Cs2CO3) check_base->change_base Yes check_ligand Is the Ligand PPh3? check_base->check_ligand No change_base->check_ligand change_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_ligand->change_ligand Yes check_reagents Are Solvents/Reagents Anhydrous & Degassed? check_ligand->check_reagents No change_ligand->check_reagents improve_reagents Action: Use Dry, Degassed Materials Under Inert Atmosphere check_reagents->improve_reagents No end_point Problem Resolved check_reagents->end_point Yes improve_reagents->end_point

Caption: A step-by-step decision tree for troubleshooting dehalogenation.

Competing Reaction Pathways

This diagram illustrates the catalytic cycle for a generic cross-coupling reaction, showing the divergence between the desired product formation and the undesired dehalogenation side reaction.

Competing_Pathways cluster_cycle Catalytic Cycle cluster_product Desired Pathway cluster_side_reaction Dehalogenation Pathway Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal Pd_H Ar-Pd(II)-H(L2) PdII->Pd_H Halide-Hydride Exchange PdII_R Ar-Pd(II)-R(L2) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (Ar-R) RedElim->Product Hydride_Source Hydride Source (H₂O, Base, etc.) Hydride_Source->Pd_H RedElim_H Reductive Elimination Pd_H->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Byproduct (Ar-H) RedElim_H->Byproduct

Caption: Competing pathways of cross-coupling versus hydrodehalogenation.

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low yield in the final bromination step to produce this compound. What are the potential causes and solutions?

Low yields in the bromination of pyrazolo[3,4-b]pyridines can stem from several factors, including incorrect reaction conditions, suboptimal brominating agents, and the formation of side products.

Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature.

  • Suboptimal Brominating Agent: The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is a common choice for such reactions. If you are using elemental bromine, the reaction conditions might need to be harsher.

  • Formation of Isomers: Bromination of the pyrazolo[3,4-b]pyridine ring can potentially occur at other positions, leading to a mixture of isomers and reducing the yield of the desired product. The regioselectivity can be influenced by the solvent and temperature.

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh, leading to the degradation of the starting material or the desired product. This can be checked by analyzing the reaction mixture for degradation byproducts using LC-MS.

Experimental Protocol: Optimization of Bromination

A systematic approach to optimizing the bromination step is recommended. The following table outlines key parameters to investigate:

ParameterVariation 1Variation 2Variation 3Rationale
Brominating Agent N-Bromosuccinimide (NBS)Dibromodimethylhydantoin (DBDMH)Bromine (Br2)Different agents offer varying reactivity and selectivity.
Solvent Dichloromethane (DCM)Acetonitrile (ACN)N,N-Dimethylformamide (DMF)Solvent polarity can influence reaction rate and selectivity.
Temperature 0 °C to Room TempRoom Temperature50 °CTo balance reaction rate and minimize side reactions/degradation.
Equivalents of Agent 1.1 eq1.5 eq2.0 eqTo ensure complete consumption of the starting material without excessive side reactions.

DOT Diagram: Troubleshooting Low Bromination Yield

G start Low Yield in Bromination Step check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_isomers Are multiple isomers being formed? (Analyze by NMR/LC-MS) check_completion->check_isomers Yes extend_time Action: Increase reaction time or temperature incomplete->extend_time success Improved Yield extend_time->success isomers_formed Isomer Formation check_isomers->isomers_formed Yes check_degradation Is there evidence of degradation? (Analyze by LC-MS) check_isomers->check_degradation No optimize_conditions Action: Modify solvent, temperature, or brominating agent to improve regioselectivity isomers_formed->optimize_conditions optimize_conditions->success degradation Degradation Occurring check_degradation->degradation Yes check_degradation->success No milder_conditions Action: Use milder reaction conditions (lower temperature, less reactive brominating agent) degradation->milder_conditions milder_conditions->success

Caption: Troubleshooting workflow for low bromination yield.

Q2: My cyclization reaction to form the 5-chloro-1H-pyrazolo[3,4-b]pyridine core is inefficient. How can I improve the yield?

The formation of the pyrazolo[3,4-b]pyridine ring system is a critical step that can be prone to low yields if not properly optimized. Common starting materials for this cyclization are substituted pyridines with adjacent amino and cyano or keto groups, which react with hydrazine.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of the precursor pyridine derivative and hydrazine. Impurities can interfere with the reaction.

  • Reaction Conditions: The temperature and solvent play a significant role. Some reactions require heating to reflux, while others proceed at room temperature.[1]

  • Hydrazine Source: The form of hydrazine used (e.g., hydrazine hydrate, anhydrous hydrazine) can impact the reaction's success. Anhydrous conditions may be necessary in some cases.

  • pH Control: The pH of the reaction mixture can be critical, especially in the final cyclization and workup steps.[2]

Experimental Protocol: Optimization of Cyclization

ParameterVariation 1Variation 2Variation 3Rationale
Solvent Ethanoln-ButanolAcetic AcidTo assess the effect of solvent polarity and boiling point on the reaction.
Temperature Room Temperature80 °CRefluxTo find the optimal temperature for cyclization without promoting side reactions.
Hydrazine Source Hydrazine HydrateAnhydrous HydrazineTo determine if water content is affecting the reaction.
Acid/Base Catalyst Acetic Acid (catalytic)No Catalystp-Toluenesulfonic acidTo investigate if the reaction is acid-catalyzed.

DOT Diagram: Cyclization Reaction Pathway

G start Substituted Pyridine Precursor reaction Cyclization Reaction start->reaction hydrazine Hydrazine (Hydrate or Anhydrous) hydrazine->reaction intermediate Hydrazone Intermediate reaction->intermediate product 5-chloro-1H-pyrazolo[3,4-b]pyridine intermediate->product Intramolecular Cyclization

Caption: Generalized pathway for pyrazolo[3,a]pyridine synthesis.

Q3: I am struggling with the purification of the final product, this compound, leading to material loss and low isolated yield. What are the recommended purification methods?

Effective purification is key to obtaining a high isolated yield of a pure product. The choice of purification method will depend on the nature of the impurities.

Troubleshooting Steps:

  • Crude Product Analysis: Before attempting purification, analyze a small sample of the crude product by TLC, NMR, and/or LC-MS to identify the major impurities.

  • Recrystallization: If the crude product is a solid and has a high degree of purity, recrystallization can be an effective method for removing minor impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery and purity.

  • Column Chromatography: For mixtures containing significant amounts of impurities or isomers, silica gel column chromatography is often necessary.[1] A step-gradient or isocratic elution with a suitable solvent system (e.g., hexanes/ethyl acetate) should be developed based on TLC analysis.

Experimental Protocol: Developing a Column Chromatography Method

  • TLC Analysis: Spot the crude material on a TLC plate and develop it in various solvent systems with different polarities (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

  • Solvent System Selection: Choose a solvent system that gives good separation between the desired product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Load this onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

DOT Diagram: Purification Workflow

G start Crude Product analyze Analyze Crude Material (TLC, NMR, LC-MS) start->analyze is_solid Is the product a solid with high purity? analyze->is_solid recrystallize Action: Recrystallization is_solid->recrystallize Yes is_complex Is it a complex mixture? is_solid->is_complex No pure_product Pure Product recrystallize->pure_product chromatography Action: Silica Gel Column Chromatography is_complex->chromatography Yes is_complex->pure_product No chromatography->pure_product

Caption: Decision tree for purification strategy.

References

Improving the stability of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, leading to inconsistent results in my assays. What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, common for many heterocyclic small molecules. These include:

  • Hydrolysis: The compound may react with water, particularly at non-neutral pH, leading to the breakdown of its structure.

  • Oxidation: Exposure to air or reactive oxygen species in the solution can cause oxidative degradation.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that alter the molecule's structure.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[3]

Q2: I observe a precipitate in my stock solution after a freeze-thaw cycle. Is this a sign of degradation?

A2: Not necessarily. Precipitation after a freeze-thaw cycle often indicates that the compound's solubility limit has been exceeded at the lower temperature or that the chosen solvent is not ideal for this process.[4] To address this, consider preparing a more dilute stock solution or using an alternative solvent. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely.[4]

Q3: How can I determine if my compound is degrading in the experimental medium (e.g., cell culture media)?

A3: To assess the stability in your specific experimental medium, you can perform a time-course experiment. Incubate the compound in the medium under your experimental conditions (e.g., 37°C, 5% CO2) and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC or LC-MS.[1] A decrease in the peak area of the parent compound over time is indicative of degradation.[1]

Q4: What is a stability-indicating analytical method and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or other components in the sample.[5][6] Developing such a method, typically by RP-HPLC, is crucial for accurately assessing the stability of your compound and understanding its degradation profile.[6]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Buffers
Potential Cause Troubleshooting Steps
Hydrolysis Assess the compound's stability at different pH values (e.g., acidic, neutral, basic). Adjust the buffer pH to a range where the compound is most stable. For pyrazolo[3,4-b]pyridine derivatives, extreme pH conditions, especially alkaline, can be detrimental.[7]
Oxidation Degas buffers to remove dissolved oxygen.[4] Consider adding an antioxidant if it is compatible with your experiment. Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing.[4]
Adsorption to Labware Use low-binding plasticware or glass vials to minimize the loss of the compound due to adsorption.[1]
Issue 2: Inconsistent Results in Photochemical or Light-Sensitive Assays
Potential Cause Troubleshooting Steps
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[8] Minimize the exposure of the compound to ambient and direct light during experimental setup. Conduct experiments under controlled lighting conditions.
Heat Generation from Light Source If using a light source for your experiment, ensure it does not significantly heat the sample, which could accelerate thermal degradation. Use a cooling system if necessary.

Data Presentation: Forced Degradation Study Summary

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating methods.[2][9] Below is a template for summarizing the results of such a study for this compound.

Stress Condition Parameters Duration % Degradation No. of Degradants Observations
Acid Hydrolysis 0.1 M HCl, 60°C24, 48, 72 hoursDataDatae.g., Significant degradation observed after 48 hours.
Base Hydrolysis 0.1 M NaOH, RT2, 4, 8, 24 hoursDataDatae.g., Rapid degradation with multiple degradant peaks.
Oxidative 3% H₂O₂, RT2, 4, 8, 24 hoursDataDatae.g., Moderate degradation observed.
Thermal 80°C48, 72 hoursDataDatae.g., Minor degradation.
Photolytic ICH compliant light exposure-DataDatae.g., Compound is photolabile.

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol outlines a general method to evaluate the stability of this compound in a specific aqueous buffer using HPLC or LC-MS.

  • Prepare Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%).[4]

  • Incubation: Aliquot the working solution into multiple low-binding tubes for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).[4]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.[1]

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples with an equivalent amount of base before analysis.[5]

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature. Take samples at different intervals and neutralize with an equivalent amount of acid before analysis.[5]

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature and sample at various time points.[5]

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) and analyze at different time points.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][10] A control sample should be protected from light with aluminum foil.[8]

  • Analysis: Analyze all stressed samples using an appropriate analytical technique, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS), to separate and identify the degradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solution in Experimental Buffer stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxidation Oxidation (3% H2O2, RT) thermal Thermal (80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation (% Degradation, Degradant Profile) hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 3-Bromo-5-chloro- 1H-pyrazolo[3,4-b]pyridine hydrolysis_product Hydrolytic Degradants (e.g., Ring Opening) parent->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Oxidized Products (e.g., N-oxides) parent->oxidation_product [O] photo_product Photolytic Products (e.g., Dehalogenation) parent->photo_product hν (Light)

Caption: Potential Degradation Pathways.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of pyrazolo[3,4-b]pyridine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the NMR analysis of pyrazolo[3,4-b]pyridine derivatives in a question-and-answer format.

Issue 1: Signal Overlap in the Aromatic Region

  • Question: The proton signals in the aromatic region of my 1H NMR spectrum are overlapping, making it difficult to determine coupling patterns and assign the resonances. What can I do?

  • Answer: Signal overlap in the aromatic region of pyrazolo[3,4-b]pyridines is a common challenge. Here are several strategies to resolve this issue:

    • Optimize Experimental Conditions:

      • Higher Magnetic Field: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the overlapping signals.[1]

      • Solvent Change: Changing the NMR solvent can induce differential shifts in the proton resonances.[2] Solvents like benzene-d6, acetone-d6, or methanol-d4 can alter the chemical shifts of the pyridine protons compared to the more common chloroform-d6 or DMSO-d6, sometimes enough to resolve overlapping multiplets.[2]

    • Utilize 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are spin-coupled to each other. This is invaluable for tracing out the connectivity of the protons around the pyridine ring, even if their 1D signals are overlapped. Cross-peaks in the COSY spectrum indicate coupled protons.

      • TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system, a TOCSY experiment can reveal all the protons belonging to that system, even if they are not directly coupled.

Issue 2: Differentiating N-1 and N-2 Isomers

  • Question: I have synthesized a substituted pyrazolo[3,4-b]pyridine, and I am unsure whether I have the N-1 or N-2 substituted regioisomer. How can NMR spectroscopy help me distinguish between them?

  • Answer: Differentiating between N-1 and N-2 substituted pyrazolo[3,4-b]pyridine regioisomers can be achieved using a combination of 1D and 2D NMR techniques.

    • 13C NMR Spectroscopy: 13C NMR spectroscopy is a powerful tool for distinguishing between N-1 and N-2 substituted isomers, as has been demonstrated for similar indazole derivatives.[3] The chemical shifts of the carbons in the pyrazole ring are particularly sensitive to the position of substitution.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often definitive. Look for long-range correlations between the substituent on the nitrogen and the protons or carbons of the pyrazolo[3,4-b]pyridine core. For example, if you have an N-methyl group, an HMBC experiment should show a correlation from the methyl protons to specific carbons in the heterocyclic ring, allowing for unambiguous assignment.

Issue 3: Broad NMR Signals

  • Question: The peaks in my 1H NMR spectrum are broad, which is obscuring coupling information. What are the possible causes and solutions?

  • Answer: Peak broadening in the NMR spectrum of pyrazolo[3,4-b]pyridine derivatives can arise from several factors:

    • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer should be the first step.[2]

    • Sample Concentration: A sample that is too concentrated can lead to broad peaks.[2] Diluting the sample may improve the resolution.

    • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

    • Chemical Exchange or Tautomerism: Pyrazolo[3,4-b]pyridines can exist in different tautomeric forms, and if the exchange between these forms is on the NMR timescale, it can lead to broad signals.[4] Running the NMR at different temperatures (variable temperature NMR) can help to either sharpen the signals (at low temperatures by slowing the exchange) or coalesce them into a single sharp peak (at high temperatures by speeding up the exchange).

    • Restricted Rotation: Bulky substituents on the pyrazolo[3,4-b]pyridine ring can lead to restricted rotation around single bonds, resulting in the observation of rotamers and potentially broad peaks if the rotation is slow on the NMR timescale.[5] Variable temperature NMR can also be useful in studying these dynamic processes.

Issue 4: Ambiguous Assignment of Carbon Signals

  • Question: I have the 13C NMR spectrum of my substituted pyrazolo[3,4-b]pyridine, but I am unsure which signal corresponds to which carbon, especially for the quaternary carbons.

  • Answer: The definitive assignment of carbon signals, particularly quaternary carbons which do not have directly attached protons, requires the use of 2D NMR techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away. By observing correlations from assigned protons to a quaternary carbon, its identity can be established. For example, the proton at position 3 (H-3) would be expected to show an HMBC correlation to the quaternary carbon at position 3a.

Logical Workflow for Troubleshooting Complex NMR Spectra

The following diagram illustrates a systematic approach to troubleshooting complex NMR spectra of pyrazolo[3,4-b]pyridine derivatives.

Troubleshooting_Workflow cluster_start Initial Observation cluster_problem_id Problem Identification cluster_solutions Troubleshooting Steps cluster_actions Corrective Actions & Advanced Analysis cluster_end Resolution Start Complex/Ambiguous NMR Spectrum Problem Identify Primary Issue Start->Problem Overlap Signal Overlap? Problem->Overlap Yes Broad Broad Peaks? Problem->Broad No Solvent Change Solvent / Higher Field Overlap->Solvent Isomer Isomer Ambiguity? Broad->Isomer No Shimming Check Shimming / Concentration Broad->Shimming Yes Assignment Assignment Uncertainty? Isomer->Assignment No TwoD_HMBC Run 2D HSQC/HMBC Isomer->TwoD_HMBC Yes Assignment->TwoD_HMBC Yes TwoD_COSY Run 2D COSY/TOCSY Solvent->TwoD_COSY End Structurally Elucidated Spectrum TwoD_COSY->End VT_NMR Variable Temperature NMR Shimming->VT_NMR VT_NMR->End TwoD_HMBC->End

Caption: Troubleshooting workflow for complex NMR spectra.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical 1H NMR chemical shift ranges for the protons on the pyrazolo[3,4-b]pyridine core?

    • A1: The proton chemical shifts for the pyrazolo[3,4-b]pyridine core can vary depending on the substituents. However, some general ranges have been reported. For 1H-pyrazolo[3,4-b]pyridine ester derivatives, the protons H-4, H-5, and H-6 typically resonate in the region of δ 7.13-8.55 ppm, while the H-3 proton appears as a singlet around δ 8.01-8.06 ppm.[3]

  • Q2: How does tautomerism affect the NMR spectrum of pyrazolo[3,4-b]pyridines?

    • A2: Pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen can exist as two tautomeric forms: the 1H- and 2H-isomers.[4] While calculations suggest the 1H-tautomer is generally more stable, the presence of both forms in solution can lead to averaged signals or peak broadening if the exchange rate is intermediate on the NMR timescale.[4] In some cases, variable temperature NMR studies can be used to study the tautomeric equilibrium.[6] For some 7-substituted pyrazolo[3,4-c]pyridines, the N1 tautomer was found to be predominant in a DMF solution.

  • Q3: What are typical coupling constant (J-coupling) values for protons on the pyridine ring of a pyrazolo[3,4-b]pyridine?

    • A3: The coupling constants between protons on the pyridine ring are characteristic and provide valuable structural information. For pyridine itself, typical values are approximately J4,5 > J5,6.[7] These values can be influenced by the nature and position of substituents on the ring.

  • Q4: Can I use 15N NMR to study my pyrazolo[3,4-b]pyridine derivative?

    • A4: Yes, 15N NMR can be a very informative technique, although it is less common due to the low natural abundance and lower sensitivity of the 15N nucleus.[8] 15N chemical shifts are very sensitive to the electronic environment of the nitrogen atoms and can be particularly useful for studying tautomerism and protonation states.[8][9] If sensitivity is an issue, 1H-15N HMBC experiments can be used to indirectly observe the 15N chemical shifts.

Quantitative Data Summary

The following tables summarize typical 1H and 13C NMR chemical shift ranges for the pyrazolo[3,4-b]pyridine core. Note that these values can be significantly influenced by substituents.

Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) for the Pyrazolo[3,4-b]pyridine Core

ProtonChemical Shift Range (ppm)MultiplicityNotes
H-38.0 - 8.5sGenerally a sharp singlet.
H-47.1 - 8.6dd or dCoupling to H-5.
H-57.1 - 7.9dd or tCoupling to H-4 and H-6.
H-68.0 - 8.8dd or dCoupling to H-5.
N1-H10.0 - 14.0br sOften broad and may exchange with D2O.

Data compiled from various sources, including[3][10].

Table 2: Typical 13C NMR Chemical Shifts (δ, ppm) for the Pyrazolo[3,4-b]pyridine Core

CarbonChemical Shift Range (ppm)Notes
C-3130 - 145
C-3a115 - 125Quaternary carbon.
C-4120 - 135
C-5110 - 125
C-6145 - 155
C-7a140 - 150Quaternary carbon.

Data compiled from various sources, including[10][11].

Experimental Protocols

Protocol 1: Standard 1D 1H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolo[3,4-b]pyridine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution (narrow and symmetrical peak shapes).

  • Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Acquire a sufficient number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative number of protons.

Protocol 2: 2D COSY (Correlation Spectroscopy)

  • Sample Preparation and Spectrometer Setup: Prepare the sample and set up the spectrometer as for a 1D 1H NMR experiment.

  • Acquisition:

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width in both dimensions to cover the entire proton chemical shift range.

    • Acquire at least 256 increments in the indirect dimension (F1) and 2-4 scans per increment.

    • The number of data points in the direct dimension (F2) should be 1024 or 2048.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Sample Preparation and Spectrometer Setup: Prepare the sample and set up the spectrometer as for a 1D 1H NMR experiment.

  • Acquisition:

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Set the 1H spectral width as in the COSY experiment.

    • Set the 13C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • The number of increments in the indirect dimension (F1) should be 256-512.

    • The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher.

    • Set the long-range coupling constant (J) for which the experiment is optimized to a typical value of 8-10 Hz.

  • Processing:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase the spectrum in both dimensions.

References

Technical Support Center: Mass Spectrometry of Bromo-Chloro Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on interpreting mass spectrometry data for bromo-chloro heterocyclic compounds and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most important features to look for in the mass spectrum of a bromo-chloro heterocyclic compound?

The most critical feature is the isotopic pattern of the molecular ion peak (M+). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1][2][3] The presence of both halogens in one molecule creates a unique and complex isotopic cluster that is highly characteristic.

Q2: How can I predict the isotopic pattern for a compound containing both bromine and chlorine?

The isotopic pattern is determined by the number of each halogen atom present. For a molecule with one bromine and one chlorine atom, you will observe a characteristic cluster of peaks at M, M+2, and M+4. The expected relative intensity ratio for the molecular ions of a compound with one bromine and one chlorine, such as 1-bromo-2-chloroethane, is approximately 3:4:1 for the peaks at m/z 142, 144, and 146, respectively.[4]

Q3: What are the typical fragmentation pathways for halogenated heterocyclic compounds?

Common fragmentation pathways include:

  • Loss of a halogen radical: This is often a primary fragmentation step.[5][6] You may see peaks corresponding to [M-Br]⁺ and [M-Cl]⁺.

  • Loss of a hydrogen halide (HX): Peaks corresponding to [M-HBr]⁺ or [M-HCl]⁺ are also common.

  • Heterocyclic ring cleavage: The fragmentation pattern will also be influenced by the structure of the heterocyclic ring itself. This can involve the loss of small neutral molecules like HCN or CO.[7]

Q4: Does the position of the halogens on the heterocyclic ring affect fragmentation?

Yes, the position of the halogens can significantly influence fragmentation patterns. For example, ortho-substituted compounds may exhibit unique fragmentation pathways due to interactions between adjacent groups, a phenomenon known as the "ortho effect".[8]

Troubleshooting Guide

Problem: I am seeing a complex cluster of peaks in my mass spectrum and I'm not sure how to interpret it.

  • Solution: First, identify the molecular ion cluster. This will be the group of peaks at the highest m/z with a pattern consistent with the presence of bromine and chlorine. Use an isotope pattern calculator to simulate the expected pattern for your proposed formula to confirm. Then, look for characteristic neutral losses, such as the loss of Br (79/81 Da), Cl (35/37 Da), HBr (80/82 Da), or HCl (36/38 Da).

Problem: I am not observing a clear molecular ion peak.

  • Solution: The molecular ion peak for halogenated compounds can sometimes be weak or absent, especially with energetic ionization techniques like electron ionization (EI).[6] Consider using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which is less likely to cause extensive fragmentation. Also, ensure your sample concentration is optimal, as samples that are too dilute may not produce a strong enough signal.[9]

Problem: My mass accuracy is poor, making it difficult to confirm the elemental composition.

  • Solution: Ensure your mass spectrometer is properly calibrated. Regular calibration with known standards is crucial for accurate mass measurements.[9] Poor mass accuracy can also result from instrument contamination or drift, so follow the manufacturer's guidelines for maintenance.[9]

Problem: I am observing significant peak tailing or broadening in my GC-MS analysis.

  • Solution: Poor peak shape in GC-MS can be caused by several factors. Check for active sites in the GC liner or column that may be interacting with your analyte. Using a deactivated liner and column is recommended. Also, check for leaks in your system and ensure your carrier gas is pure.

Quantitative Data Summary

The following table summarizes the key isotopic information for bromine and chlorine, which is essential for interpreting mass spectra of bromo-chloro heterocyclic compounds.

ElementIsotopeNatural Abundance (%)Mass (Da)
Chlorine ³⁵Cl75.7734.96885
³⁷Cl24.2336.96590
Bromine ⁷⁹Br50.6978.91834
⁸¹Br49.3180.91629

Experimental Protocols

General Protocol for GC-MS Analysis of Bromo-Chloro Heterocyclic Compounds

This protocol provides a starting point for the analysis of semi-volatile bromo-chloro heterocyclic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation:

    • Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 1-10 µg/mL.

    • If the sample matrix is complex, consider a sample cleanup step such as solid-phase extraction (SPE) to remove interfering compounds.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

      • Injector Temperature: 250-280 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.

      • Oven Temperature Program: Start with an initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

      • Carrier Gas: Helium with a constant flow rate of 1-1.5 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to a value at least 50 Da above the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to your compound of interest.

    • Examine the mass spectrum for that peak.

    • Identify the molecular ion cluster and compare it to the theoretical isotopic pattern for your proposed structure.

    • Identify major fragment ions and propose fragmentation pathways to support your structural elucidation.

    • If available, compare the obtained spectrum to a library of mass spectra (e.g., NIST) for confirmation.

Visualizations

References

Overcoming poor solubility of pyrazolo[3,4-b]pyridine derivatives in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling pyrazolo[3,4-b]pyridine derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of these compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazolo[3,4-b]pyridine derivatives poorly soluble in aqueous solutions?

A1: The pyrazolo[3,4-b]pyridine scaffold is a core component of many kinase inhibitors.[1][2] These molecules are often designed to bind to the ATP-binding pocket of kinases, which is typically hydrophobic.[3] Consequently, these derivatives are frequently lipophilic (fat-soluble) and exhibit low aqueous solubility.[3] This characteristic is common for compounds classified as Biopharmaceutical Classification System (BCS) Class II, which have low solubility and high membrane permeability.[3][4]

Q2: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What is happening and how can I prevent it?

A2: This common issue, often called "crashing out," occurs when a compound that is stable in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[3][5] The sudden shift in solvent polarity causes the compound to precipitate.[3][5]

To prevent this, you can:

  • Lower the final DMSO concentration: Keep the final DMSO percentage in your assay as low as possible, ideally below 0.5% and almost always under 1%.[5]

  • Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in DMSO or a co-solvent before adding the compound to the final aqueous medium.[5][6]

  • Use a co-solvent system: Introduce a water-miscible organic co-solvent to the final buffer to increase the compound's solubility.[7]

  • Modify the buffer pH: If your compound has ionizable groups, adjusting the pH can improve solubility.[6][7]

Q3: What is the maximum acceptable concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO should be kept to a minimum as it can be cytotoxic and interfere with cellular functions.[5][8] A final concentration of less than 0.5% is ideal for most cell-based assays, and it should generally not exceed 1%.[5] Even at low concentrations, DMSO can have inhibitory or stimulatory effects on different cell types, so it is crucial to keep the solvent concentration constant across all experimental conditions, including controls.[8]

Q4: Can gentle heating or sonication help dissolve my compound?

A4: Yes, gentle heating and sonication can be effective for dissolving compounds that are slow to go into solution.[6] However, use these methods with caution. It is advisable to warm the solution gently (e.g., in a 37°C water bath) and for short periods to avoid compound degradation.[6][9] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[6]

Troubleshooting Guides & Protocols

Issue 1: Compound Precipitation During Working Solution Preparation

This guide provides a logical workflow to diagnose and solve compound precipitation when preparing aqueous working solutions from an organic stock.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Compound Precipitates in Aqueous Buffer check_dmso Check Final DMSO Concentration start->check_dmso check_conc Is Compound Concentration Above Solubility Limit? check_dmso->check_conc Is DMSO < 0.5%? reduce_dmso Action: Reduce final DMSO concentration via serial dilution. (See Protocol 1) check_dmso->reduce_dmso No (>= 0.5%) sol_options Select a Solubility Enhancement Method check_conc->sol_options Yes ok Solution is Clear: Proceed with Assay check_conc->ok No cosolvent Use Co-Solvent System (See Protocol 1) sol_options->cosolvent ph_adjust Adjust Buffer pH (See Protocol 2) sol_options->ph_adjust cyclodextrin Use Cyclodextrins (See Protocol 3) sol_options->cyclodextrin

Caption: Troubleshooting workflow for addressing compound precipitation.
Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent System

This protocol uses a secondary solvent to ease the transition from a pure DMSO stock to an aqueous buffer, minimizing precipitation.[7]

Materials:

  • Pyrazolo[3,4-b]pyridine derivative (solid)

  • Anhydrous, high-purity DMSO

  • Co-solvent (e.g., Ethanol, Propylene Glycol)[10][11]

  • Final aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare High-Concentration Stock: Prepare a 10-20 mM stock solution of your compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming or sonication if necessary.[6] Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

  • Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in your chosen co-solvent. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to achieve a 1 mM solution in a 10% DMSO/90% ethanol mixture.[7]

  • Final Dilution: Slowly add the intermediate dilution to your final, pre-warmed (if for cell assays) aqueous buffer while vortexing gently to achieve the desired working concentration.[6][12] This multi-step process ensures the compound remains solubilized.

G start Start stock 1. Prepare 10 mM Stock in 100% DMSO start->stock intermediate 2. Prepare 1 mM Intermediate Dilution (e.g., in 90% Ethanol / 10% DMSO) stock->intermediate final 3. Add Intermediate Dilution to Aqueous Buffer for Final Concentration intermediate->final end End: Ready for Assay final->end

Caption: Experimental workflow for using a co-solvent system.
Protocol 2: Improving Solubility with pH Adjustment

For ionizable compounds, particularly weak bases, altering the pH of the aqueous medium can significantly enhance solubility.[7][13] Many kinase inhibitors are weak bases and are more soluble at a lower pH.[3][7]

Procedure:

  • Determine pKa: If the pKa of your compound is known, prepare an aqueous buffer with a pH at least 1-2 units away from the pKa to ensure the compound is in its ionized, more soluble form. For weak bases, use an acidic buffer (lower pH).[7]

  • Prepare Stock Solution: Prepare a concentrated stock solution in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Dilute into pH-Adjusted Buffer: Dilute the stock solution directly into the prepared pH-adjusted aqueous buffer to your final working concentration.

  • Neutralization (Optional): If your assay requires a neutral pH, you can carefully neutralize the solution with a suitable acid or base after the compound has been dissolved. Monitor closely for any signs of precipitation during this step.[7]

Protocol 3: Enhancing Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has greatly improved aqueous solubility.[14][16][17]

Materials:

  • Pyrazolo[3,4-b]pyridine derivative

  • Cyclodextrin (e.g., HP-β-CD, β-CD)[14]

  • Aqueous buffer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer. The concentration will depend on the specific cyclodextrin and compound and may require optimization.

  • Add Compound: Add the solid pyrazolo[3,4-b]pyridine derivative directly to the cyclodextrin solution.

  • Facilitate Complexation: Shake or stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarify Solution: Centrifuge or filter the solution to remove any undissolved compound. The resulting clear supernatant contains the solubilized drug-cyclodextrin complex.

G drug Poorly Soluble Drug (Hydrophobic) complex Inclusion Complex (Drug inside Cyclodextrin) drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex soluble Enhanced Aqueous Solubility complex->soluble

Caption: Diagram of cyclodextrin-mediated solubility enhancement.
Data Summary Tables

Table 1: Common Solvents and Co-solvents for Assay Preparation

This table summarizes solvents commonly used for preparing stock and working solutions of poorly soluble compounds.

Solvent/Co-solventPrimary UseRecommended Final Conc. in AssayNotes
DMSO Stock Solutions< 0.5% - 1%Powerful solvent, but can be cytotoxic and interfere with assays at higher concentrations.[5][8]
Ethanol Co-solvent< 1%Less toxic than DMSO for many cell lines; often used in intermediate dilution steps.[10]
DMF Stock Solutions< 1%An alternative to DMSO, but may have similar toxicity concerns.[5]
Propylene Glycol Co-solventVariableOften used in formulation studies to improve solubility.[10]
Table 2: Overview of Solubility Enhancement Strategies

This table provides a comparison of different methods to improve the solubility of pyrazolo[3,4-b]pyridine derivatives.

StrategyPrinciple of ActionAdvantagesConsiderations
Co-solvency Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[18]Simple to implement; effective for many compounds.Co-solvents can have their own biological effects or toxicity.[8][10]
pH Modification For ionizable drugs, shifting the pH away from the pKa increases the proportion of the charged, more soluble species.[7][13][19]Highly effective for compounds with acidic or basic functional groups.The required pH may not be compatible with the assay system; neutralization can cause precipitation.[7]
Cyclodextrins Encapsulates the hydrophobic drug in its central cavity, presenting a hydrophilic exterior to the solvent.[14][15][16]Low toxicity; can significantly increase solubility without using organic solvents.[8]Can be expensive; requires optimization of cyclodextrin type and concentration.
Solid Dispersions Dispersing the drug in a polymeric carrier in an amorphous state, which has higher apparent solubility than the crystalline form.[1][20]Can lead to significant increases in solubility and bioavailability.[1]Requires specialized formulation techniques (e.g., spray drying, inkjet printing).[1][4]
Surfactants Incorporates the compound into micelles, increasing solubility above its intrinsic limit.[21]Effective at low concentrations.Can interfere with assays and may be cytotoxic at higher concentrations.[10][11]

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the regioselective functionalization of pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for functionalization on the pyrazolo[3,4-b]pyridine core?

The primary sites for functionalization on the 1H-pyrazolo[3,4-b]pyridine scaffold are the N-1 and C-3 positions of the pyrazole ring, and the C-4, C-5, and C-6 positions of the pyridine ring. The reactivity of each position is influenced by the electronic properties of the bicyclic system and the presence of existing substituents. The 1H-tautomer is significantly more stable than the 2H-tautomer, making functionalization on the pyrazole ring generally favor the N-1 position.[1][2]

Q2: How can I control N-alkylation vs. C-alkylation?

Controlling N-alkylation versus C-alkylation depends on the reaction conditions and the nature of the electrophile. N-alkylation at the pyrazole nitrogen (N-1 or N-2) is a common reaction.[3] To achieve C-alkylation, direct C-H activation strategies are often necessary, employing transition metal catalysts. The choice of base, solvent, and temperature can influence the selectivity between N- and C-alkylation.

Q3: What factors determine the regioselectivity in the synthesis of the pyrazolo[3,4-b]pyridine core itself?

When synthesizing the pyrazolo[3,4-b]pyridine core, particularly from unsymmetrical starting materials like 1,3-dicarbonyl compounds, the regioselectivity is primarily dictated by the electronic and steric properties of the substituents.[4] The more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[4] Reaction conditions, including the choice of catalyst and solvent, can also influence the final ratio of regioisomers.[4]

Q4: Are there reliable methods for direct C-3 arylation?

Yes, late-stage C-H activation at the C-3 position has been successfully demonstrated. A reliable procedure has been developed using a Pd(phen)2(PF6)2 catalyst, which affords C-3 arylated pyrazolo[3,4-b]pyridines in yields ranging from 40% to 81%.[5] However, this method can be energy-intensive, requiring high temperatures (160 °C) and long reaction times (3 days).[5]

Q5: How can I introduce a halogen at a specific position?

Regioselective halogenation can be challenging. For C-3 halogenation under mild conditions, a strategy involving the formation of Zincke imine intermediates has been developed.[6] This multi-step, one-pot procedure involves ring-opening, regioselective halogenation of the electron-rich intermediate, and subsequent ring-closing.[6] For other positions, strategies may involve the use of pyridine N-oxides to activate specific sites for halogenation.[6][7]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Possible Causes & Solutions:

  • Unsymmetrical Starting Materials: The inherent electronic and steric properties of your substrates may favor the formation of multiple products.

    • Recommendation: If possible, modify the starting materials to enhance the electronic differentiation between reactive sites. For example, in reactions with 1,3-dicarbonyl compounds, using a substrate with significantly different carbonyl electrophilicity can lead to higher regioselectivity.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome.

    • Recommendation: Conduct a systematic optimization of reaction conditions. Screen different solvents with varying polarities.[4] Titrate the reaction temperature, as some reactions show improved selectivity at lower or higher temperatures.[4] Experiment with different acid or metal catalysts, as they can influence the transition state and favor one regioisomer over another.[4][8]

  • Separation of Isomers: If achieving complete regioselectivity is not possible, efficient separation of the isomers is crucial.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. A gradient elution with solvents like hexane and ethyl acetate is a good starting point.[4] If the isomers have different solubility profiles, fractional recrystallization can be an effective purification technique.[4]

Issue 2: I am observing low yields in my C-H functionalization reaction.

Possible Causes & Solutions:

  • Catalyst Inactivity or Degradation: The catalyst may not be active enough or could be degrading under the reaction conditions.

    • Recommendation: Ensure the catalyst is of high purity and handled under appropriate inert conditions if necessary. Screen different catalysts and catalyst loadings. For instance, in direct C-3 arylation, a catalyst loading of 10 mol% of Pd(phen)2(PF6)2 has been found to be effective.[5]

  • Incorrect Solvent or Temperature: The solvent may not be suitable for the reaction, or the temperature may not be optimal.

    • Recommendation: Perform a solvent screen. For some palladium-catalyzed reactions, solvents like DMAc are used.[9] Optimize the reaction temperature; C-H activation often requires elevated temperatures to proceed efficiently.[5]

  • Poor Substrate Reactivity: The electronic properties of your pyrazolo[3,4-b]pyridine may render it unreactive towards C-H activation.

    • Recommendation: Consider the installation of directing groups that can facilitate the C-H activation process. A tosyloxy group, for example, can direct metalation.[10]

Issue 3: I am struggling with the N-alkylation of my pyrazolo[3,4-b]pyridine, obtaining a mixture of N-1 and N-2 isomers.

Possible Causes & Solutions:

  • Inherent Tautomerism: The pyrazole ring exists in tautomeric forms, leading to alkylation at both N-1 and N-2.

    • Recommendation: The ratio of N-1 to N-2 isomers can be influenced by the reaction conditions. Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents. The nature of the alkylating agent can also play a role. Separation of the resulting regioisomers by column chromatography is often necessary.[3] Pre-existing substituents on the pyrazolo[3,4-b]pyridine core can also sterically or electronically favor alkylation at one nitrogen over the other.

Data Presentation

Table 1: Regioselective C-3 Arylation of Pyrazolo[3,4-b]pyridines

CatalystCatalyst Loading (mol%)Temperature (°C)Time (days)Yield Range (%)Reference
Pd(phen)2(PF6)210160340 - 81[5]

Table 2: Synthesis of Functionalized Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles

Second ReactantCatalystKey ConditionPosition of FunctionalizationYield Range (%)Reference
Alkynyl AldehydesIodine/NBS6-endo-dig cyclizationC653 - 68[11]
α,β-Unsaturated KetoneZrCl495 °C, 16 hC6 (methyl)Not specified[4][12]
1,3-Dicarbonyl CompoundAcetic AcidRefluxVaries>80 (for high selectivity)[1]

Experimental Protocols

Protocol 1: General Procedure for C-3 Arylation of 1H-Pyrazolo[3,4-b]pyridines [5]

  • Reaction Setup: In a sealed tube, combine the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 equiv.), the aryl halide (2.0 equiv.), Pd(phen)2(PF6)2 (10 mol%), and a suitable base (e.g., Cs2CO3, 2.0 equiv.) in a dry, degassed solvent (e.g., dioxane).

  • Reaction Execution: Seal the tube under an inert atmosphere (e.g., argon) and heat the mixture at 160 °C for 72 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 6-Substituted Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and α,β-Unsaturated Ketones [4][12]

  • Reactant Preparation: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of the 5-aminopyrazole (0.5 mmol) in ethanol (0.5 mL) at 25 °C.

  • Catalyst Addition: Degas the reaction mixture and add ZrCl4 (0.15 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction, perform an appropriate aqueous work-up, and extract the product with an organic solvent. Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 3: C-3 Halogenation via Zincke Imine Intermediate [6]

  • Ring Activation and Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyrazolo[3,4-b]pyridine substrate (1.0 equiv.) in a suitable solvent (e.g., ethyl acetate). Cool the mixture to -78 °C and add an activating agent (e.g., triflic anhydride, 1.0 equiv.). After a short stirring period, add an amine (e.g., dibenzylamine, 1.2 equiv.) and allow the reaction to warm to room temperature.

  • Halogenation: Add the halogen source (e.g., N-iodosuccinimide, 1.0 equiv.) to the reaction mixture and stir at room temperature until the intermediate is consumed (monitor by TLC/LC-MS).

  • Ring Closing: Add a cyclization agent (e.g., ammonium acetate, 10 equiv.) and heat the reaction until the formation of the 3-halogenated product is complete.

  • Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Combine the organic layers, dry, concentrate, and purify by flash column chromatography.

Visualizations

Regioselectivity_Decision_Tree start Desired Functionalization of Pyrazolo[3,4-b]pyridine position Select Target Position start->position n1_alkylation N-1 Alkylation position->n1_alkylation N-1 c3_func C-3 Functionalization position->c3_func C-3 pyridine_func Pyridine Ring Functionalization (C4, C5, C6) position->pyridine_func C4/C5/C6 n_alkylation_method Standard N-alkylation (Base + Alkyl Halide) - Expect N1/N2 mixture - Separate by chromatography n1_alkylation->n_alkylation_method c3_type Type of C-3 Functionalization? c3_func->c3_type synthesis_strategy Modify Synthesis Strategy (e.g., choice of 1,3-dicarbonyl) to install desired group pyridine_func->synthesis_strategy c3_arylation C-3 Arylation c3_type->c3_arylation Arylation c3_halogenation C-3 Halogenation c3_type->c3_halogenation Halogenation pd_catalysis Late-Stage C-H Activation (Pd(phen)2(PF6)2 catalyst) c3_arylation->pd_catalysis zincke_imine Zincke Imine Strategy (Ring opening-halogenation-closing) c3_halogenation->zincke_imine

Caption: Decision tree for selecting a regioselective functionalization strategy.

Synthesis_Workflow start Start: Synthesis of Pyrazolo[3,4-b]pyridine reactants Combine 5-Aminopyrazole and Carbonyl Compound (e.g., α,β-unsaturated ketone) start->reactants catalyst Add Catalyst (e.g., ZrCl4) reactants->catalyst heat Heat Reaction Mixture (e.g., 95°C for 16h) catalyst->heat monitor Monitor Progress by TLC heat->monitor monitor->heat Incomplete workup Work-up and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for catalyst selection in cross-coupling reactions involving 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The Carbon-Bromine (C-Br) bond at the 3-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 5-position. The general order of reactivity for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is C–I > C–Br > C–OTf > C–Cl.[1][2][3] This difference is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, allowing for selective functionalization at the C3-position under appropriate conditions.[2][3]

Q2: What is a good starting catalyst system for a Suzuki-Miyaura coupling at the C3-bromo position?

A2: For a selective Suzuki-Miyaura coupling, a reliable starting point is a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand.[4][5] Common inorganic bases like K₂CO₃ or K₃PO₄ are effective, often in a solvent mixture such as dioxane/water or toluene/water.[3][4] For more challenging substrates or to improve reaction efficiency, using catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be highly beneficial.[1][4]

Q3: Which catalyst system is recommended for a Buchwald-Hartwig amination with this substrate?

A3: The Buchwald-Hartwig amination requires a robust catalyst system, especially when dealing with potentially coordinating heterocycles.[6][7] A common starting point involves a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ paired with a sterically hindered, electron-rich biaryl phosphine ligand such as RuPhos, BrettPhos, or XPhos.[8] Strong bases like NaOt-Bu, KOt-Bu, or LHMDS are typically required.[8][9] The choice of ligand is crucial and often depends on the specific amine coupling partner.[6][8]

Q4: What are the suggested conditions for a Sonogashira coupling with a terminal alkyne?

A4: A classic Sonogashira coupling utilizes a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst, typically CuI.[1][10][11] The reaction is run in the presence of an amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as the solvent or co-solvent with THF or DMF.[1][11] It is critical to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[4] Copper-free Sonogashira conditions have also been developed and can be advantageous for sensitive substrates.[12]

Troubleshooting Guides

Q5: My Suzuki-Miyaura reaction is showing low or no conversion. What should I do?

A5: Low conversion in Suzuki-Miyaura couplings can stem from several factors. First, ensure your reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the Pd(0) catalyst. The choice of base is also critical; if K₂CO₃ is ineffective, consider a stronger base like K₃PO₄ or Cs₂CO₃.[3] Catalyst and ligand selection is paramount. If a simple Pd(PPh₃)₄ system fails, switch to a more active system using a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand like XPhos, SPhos, or a Buchwald-type ligand, which can accelerate the oxidative addition step.[13] Finally, increasing the reaction temperature may be necessary, especially for less reactive coupling partners.[2]

Q6: I am observing significant debromination of my starting material instead of the coupled product. How can I minimize this side reaction?

A6: Debromination is a common side reaction, often caused by β-hydride elimination from the palladium intermediate or by protodeboronation of the boronic acid. To mitigate this, consider using a catalyst system known to favor reductive elimination over side reactions. The XPhosPdG2/XPhos tandem catalyst system has been shown to be effective in preventing debromination in similar heterocyclic systems.[14] Using a milder base or ensuring the rigorous exclusion of water (if protodeboronation is suspected) can also be beneficial. In some cases, switching from a boronic acid to a more stable organotrifluoroborate salt can reduce side reactions.[15]

Q7: My Buchwald-Hartwig amination is failing. What are the most common points of failure?

A7: The most common issues are related to the catalyst, base, and atmosphere. The pyrazolo[3,4-b]pyridine core can coordinate to the palladium center, inhibiting catalysis. Using sterically hindered ligands like RuPhos or BrettPhos can prevent this and promote the desired C-N bond formation.[8] The base must be strong enough to deprotonate the amine but should be fully dissolved; using a solvent like THF or dioxane where bases like LiHMDS or NaOt-Bu have good solubility is important.[8][9] As with other cross-couplings, maintaining a scrupulously inert atmosphere is crucial to prevent catalyst oxidation.

Q8: I am observing a mixture of mono- and di-substituted products. How can I improve selectivity for reaction at the C3-Br position?

A8: Achieving high chemoselectivity relies on exploiting the inherent reactivity difference between the C-Br and C-Cl bonds.[1] To favor mono-arylation at the C-Br position, use milder reaction conditions. This includes lower reaction temperatures and shorter reaction times. Employing a catalyst system that is highly active for C-Br activation but less so for C-Cl activation at the chosen temperature is key. For instance, a standard Pd(PPh₃)₄ catalyst system is often selective for C-Br bonds.[1] Avoid highly active "super-catalysts" or very high temperatures, which can begin to activate the stronger C-Cl bond.[2]

Data Presentation: Recommended Starting Conditions

Table 1: Suzuki-Miyaura Coupling Conditions for Selective C3-Arylation

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)
Substrate This compound (1.0 eq)This compound (1.0 eq)
Coupling Partner Arylboronic Acid (1.2-1.5 eq)Arylboronic Acid or Trifluoroborate (1.2-1.5 eq)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2-4 mol%) / XPhos (4-8 mol%)
Base K₂CO₃ (2.0-3.0 eq)K₃PO₄ (2.0-3.0 eq)
Solvent Dioxane / H₂O (4:1)Toluene or Dioxane (anhydrous)
Temperature 80-100 °C100-120 °C
Reference [3][4][13][14]

Table 2: Buchwald-Hartwig Amination Conditions for Selective C3-Amination

ParameterCondition 1 (Secondary Amines)Condition 2 (Primary Amines)
Substrate This compound (1.0 eq)This compound (1.0 eq)
Coupling Partner Secondary Amine (1.2-1.5 eq)Primary Amine (1.2-1.5 eq)
Catalyst Pd₂(dba)₃ (2 mol%) / RuPhos (4-8 mol%)BrettPhos-precatalyst (2-4 mol%)
Base LiHMDS or NaOt-Bu (2.0-2.5 eq)NaOt-Bu or KOt-Bu (2.0-2.5 eq)
Solvent THF or DioxaneToluene or Dioxane
Temperature 65-90 °CRoom Temp to 80 °C
Reference [8][8]

Visualizations

Chemoselectivity sub This compound C3_Br C3-Br Bond sub->C3_Br More Reactive (Lower Bond Energy) C5_Cl C5-Cl Bond sub->C5_Cl Less Reactive (Higher Bond Energy) Product C3-Substituted Product C3_Br->Product Selective Coupling (Milder Conditions) NoReaction No Reaction at C5 C5_Cl->NoReaction Remains Intact (Milder Conditions)

Caption: Chemoselectivity in cross-coupling reactions.

Troubleshooting_Workflow Start Low / No Conversion in Cross-Coupling Atmosphere Check Inert Atmosphere (O₂ degrades catalyst) Start->Atmosphere Reagents Verify Reagent Quality (Anhydrous solvents, pure reagents) Atmosphere->Reagents Base Change Base (e.g., K₂CO₃ → K₃PO₄ / Cs₂CO₃ for Suzuki) (e.g., NaOtBu for Buchwald) Reagents->Base Ligand Change Ligand / Catalyst (e.g., PPh₃ → Buchwald Ligand) Base->Ligand Temp Increase Temperature Ligand->Temp Success Reaction Successful Temp->Success

Caption: Troubleshooting workflow for failed reactions.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive flow of argon.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-chloro-1H-pyrazolo[3,4-b]pyridine.[1]

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., RuPhos, 0.08 mmol).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Under a positive flow of argon, add this compound (1.0 mmol) and the strong base (e.g., sodium tert-butoxide, 2.0 mmol).

  • Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Add the amine coupling partner (1.2 mmol) via syringe and seal the tube tightly.

  • Heat the reaction mixture to 90-110 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[2]

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine.

I. Proposed Synthetic Pathway

A viable synthetic route for the scaled-up production of this compound commences with 2-amino-5-chloropyridine. The proposed multi-step synthesis involves diazotization, a Sandmeyer reaction, and subsequent cyclization to form the desired pyrazolopyridine core.

Synthetic_Pathway A 2-Amino-5-chloropyridine B 2-Amino-3-bromo-5-chloropyridine A->B Bromination C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HBr) D 2-Hydrazino-3-bromo-5-chloropyridine C->D Reduction (e.g., SnCl2) E This compound D->E Cyclization (e.g., with a suitable C1 synthon)

Caption: Proposed synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly in a scaled-up setting.

Step 1: Bromination of 2-Amino-5-chloropyridine

Q1: What are the common challenges with the initial bromination of 2-amino-5-chloropyridine at a large scale?

A1: Key challenges include controlling the regioselectivity to favor bromination at the C3 position and managing the exothermic nature of the reaction. Over-bromination to form di-bromo species can also be a significant issue, reducing the yield of the desired mono-bromo product.

Troubleshooting:

Problem Potential Cause Recommended Solution
Low Yield of 2-Amino-3-bromo-5-chloropyridine Incomplete reaction or formation of byproducts.Monitor the reaction closely using TLC or HPLC. Ensure slow, portion-wise addition of the brominating agent (e.g., NBS or Br2 in acetic acid) to control the reaction temperature.
Formation of Di-bromo Byproducts Excess brominating agent or prolonged reaction time.Use a stoichiometric amount of the brominating agent. Optimize reaction time by monitoring the disappearance of the starting material.
Poor Regioselectivity Suboptimal reaction conditions.Employ a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF. Maintain a consistent and controlled temperature throughout the reaction.
Step 2: Diazotization of 2-Amino-3-bromo-5-chloropyridine

Q2: Diazotization reactions are notoriously hazardous. What are the primary safety concerns when scaling up this step?

A2: The primary concern is the thermal instability of the diazonium salt intermediate.[1] Decomposition can be rapid and exothermic, leading to a sudden release of nitrogen gas and a potential runaway reaction. Therefore, strict temperature control is paramount.

Troubleshooting:

Problem Potential Cause Recommended Solution
Reaction Mixture Darkens (Brown/Black) Decomposition of the diazonium salt due to elevated temperature.[1]Maintain a strict temperature range of 0-5 °C using an efficient cooling system (e.g., an ice-salt bath or a chiller). Ensure slow, dropwise addition of the sodium nitrite solution.[1]
Low Yield of Diazonium Salt Incomplete diazotization or premature decomposition.Use a sufficient excess of a strong mineral acid (e.g., HBr) to ensure complete dissolution of the amine and to generate the necessary nitrous acid in situ.[1] Use freshly prepared sodium nitrite solution.
Solid Precipitates from Solution The amine salt may not be fully soluble in the acid, or the diazonium salt itself is precipitating.Ensure adequate acid is used to form the soluble salt of the amine. If the diazonium salt precipitates, ensure the mixture is well-stirred to maintain a homogenous suspension for the subsequent reaction.[1]
Step 3: Reduction of the Diazonium Salt to a Hydrazine

Q3: I am not getting good precipitation of the hydrazine intermediate after reduction with SnCl2. What could be the issue?

A3: The solubility of the resulting hydrazinopyridine salt can be influenced by the reaction medium and the presence of other species, such as carboxylic acid groups if they were present on the starting material.[2] Incomplete reduction or the formation of soluble complexes can also prevent precipitation.

Troubleshooting:

Problem Potential Cause Recommended Solution
No or Poor Precipitation of Hydrazine The hydrazine salt is soluble in the reaction mixture.After the reduction is complete, carefully adjust the pH of the solution. The hydrazine may precipitate at its isoelectric point. Alternatively, extraction with a suitable organic solvent after neutralization may be necessary.
Incomplete Reduction Insufficient reducing agent or deactivation of the reducing agent.Use a sufficient excess of the reducing agent (e.g., SnCl2). Ensure the reaction is stirred efficiently to promote contact between the diazonium salt and the reducing agent.
Oily Product Instead of Solid Presence of impurities or residual solvent.Attempt to triturate the oily product with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification. Purification by column chromatography may be required.
Step 4: Cyclization to form the Pyrazolopyridine Ring

Q4: What are the critical parameters for achieving high yield and purity during the final cyclization step?

A4: The choice of the cyclizing agent (a C1 synthon), solvent, temperature, and reaction time are all critical. Incomplete cyclization, side reactions, and the formation of regioisomers are potential challenges.

Troubleshooting:

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete cyclization or degradation of the product under the reaction conditions.Screen different cyclizing agents and reaction conditions (temperature, time, solvent). Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Formation of Impurities Side reactions of the hydrazine or the cyclizing agent.Ensure the purity of the starting hydrazine. The choice of base and solvent can significantly impact the reaction outcome.
Difficulty in Purification The product may have similar polarity to starting materials or byproducts.Utilize column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system can also be an effective purification method.

III. Experimental Protocols & Data

Illustrative Protocol for Sandmeyer Bromination

This protocol is a general guideline and should be optimized for the specific substrate and scale.

  • Diazotization:

    • Dissolve 2-amino-5-chloropyridine (1.0 eq) in 48% aqueous HBr (4-5 volumes).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1-1.2 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of copper(I) bromide (1.1-1.2 eq) in 48% HBr.

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution, with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/HPLC indicates completion.

  • Work-up and Purification:

    • Quench the reaction by pouring it into a mixture of ice and water.

    • Neutralize the solution with a base (e.g., NaOH or Na2CO3) to a pH of ~8-9.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data from Analogous Syntheses

The following table summarizes typical reaction parameters and yields for key steps in the synthesis of related bromo-chloro-pyridines and pyrazolopyridines. This data can serve as a benchmark for process optimization.

Reaction Step Starting Material Key Reagents Solvent Temp (°C) Time (h) Yield (%)
Bromination 5-chloro-pyrazolo[1,5-a]pyrimidineBromineAcetic AcidRoom Temp182
Diazotization/Bromination 2-amino-5-chloropyridineNaNO2, HBr, Br2Water0-101.593
Cyclization 5-bromo-2-fluoro-3-formylpyridineHydrazineEthanolRefluxOvernight46

IV. Logical Troubleshooting Workflow

When encountering issues with the synthesis, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow for diagnosing and resolving common problems.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Starting Materials (Purity, Stability) Start->Check_SM Problem_SM Impure or Degraded Starting Materials Check_SM->Problem_SM Purify_SM Purify/Re-source Starting Materials Problem_SM->Purify_SM Yes Review_Protocol Review Experimental Protocol Problem_SM->Review_Protocol No Purify_SM->Start Problem_Protocol Deviation from Protocol? Review_Protocol->Problem_Protocol Correct_Protocol Adhere Strictly to Protocol Problem_Protocol->Correct_Protocol Yes Analyze_Byproducts Identify Byproducts (LCMS, NMR) Problem_Protocol->Analyze_Byproducts No Correct_Protocol->Start Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Analyze_Byproducts->Optimize_Conditions Purification_Issue Inefficient Purification? Optimize_Conditions->Purification_Issue Optimize_Purification Optimize Purification Method (Chromatography, Recrystallization) Purification_Issue->Optimize_Purification Yes End Problem Resolved Purification_Issue->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

Purity Analysis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic intermediate in pharmaceutical research. The document details a recommended HPLC protocol, discusses potential impurities, and evaluates alternative analytical techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC). Experimental workflows and relevant biological pathways are visualized to provide a comprehensive analytical framework.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most prevalent method for assessing the purity of pharmaceutical intermediates like this compound due to its high resolution, sensitivity, and reproducibility. A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for accurate quantification.

Proposed HPLC Method

While a specific validated HPLC method for this compound is not publicly available, the following protocol is proposed as a robust starting point based on methods developed for structurally similar pyrazolopyridine and halogenated heterocyclic compounds. Method optimization and validation are essential for specific applications.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of 1 mg/mL.
Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. A plausible synthesis involves the cyclization of a hydrazine derivative with a substituted pyridine precursor. Based on similar syntheses, potential impurities could include:

  • Starting Materials: Unreacted precursors such as a substituted aminopyrazole or a halogenated pyridine derivative.

  • Isomers: Positional isomers formed during the cyclization or halogenation steps.

  • Byproducts of Halogenation: Over-halogenated or under-halogenated species.

  • Degradation Products: Hydrolysis or oxidation products formed during synthesis or storage.

A thorough impurity profile analysis using techniques like LC-MS is recommended to identify and characterize unknown peaks observed in the HPLC chromatogram.

Alternative Purity Analysis Methods

While HPLC is the workhorse for purity determination, other techniques offer complementary information and can be advantageous in specific scenarios.

MethodPrincipleAdvantagesDisadvantages
Quantitative NMR (qNMR) Compares the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[1][2][3]Primary analytical method, does not require a reference standard of the analyte, provides structural information.[1][2][3]Lower sensitivity than HPLC, requires a soluble and non-reactive internal standard, potential for signal overlap.[1]
Differential Scanning Calorimetry (DSC) Measures the heat flow to a sample compared to a reference as a function of temperature. Impurities lower and broaden the melting point.[4][5][6]Provides a measure of absolute purity for crystalline solids, requires small sample amounts.[4][5]Only applicable to crystalline and thermally stable compounds that do not decompose upon melting, less effective for amorphous materials or samples with low purity.[4]
UPLC-MS Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.Higher resolution and shorter analysis times than conventional HPLC, provides mass information for peak identification.Higher initial instrument cost.

Experimental Workflows and Signaling Pathways

To contextualize the analysis of this compound, this section provides diagrams for a typical HPLC workflow and a relevant biological signaling pathway where such compounds may act.

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting sample_prep Weigh and dissolve sample in appropriate solvent hplc_system Equilibrate HPLC system with mobile phase sample_prep->hplc_system standard_prep Prepare standard solutions of known concentrations standard_prep->hplc_system injection Inject sample and standards hplc_system->injection separation Separation on C18 column using gradient elution injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain chromatograms detection->chromatogram peak_integration Integrate peak areas chromatogram->peak_integration purity_calc Calculate purity (% area) peak_integration->purity_calc report Generate analysis report purity_calc->report

Caption: Workflow for HPLC Purity Analysis.

FGFR Signaling Pathway

Pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Transcription Gene Transcription AKT->Transcription MAPK->Transcription Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response

Caption: Simplified FGFR Signaling Pathway.

TBK1 Signaling Pathway

Derivatives of pyrazolo[3,4-b]pyridine have also been identified as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response.

TBK1_Signaling cluster_upstream Upstream Sensors cluster_adaptors Adaptor Proteins cluster_kinase Kinase Activation cluster_transcription_factor Transcription Factor cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING RIGI RIG-I MAVS MAVS RIGI->MAVS TLR TLR3/4 TRIF TRIF TLR->TRIF TBK1 TBK1 STING->TBK1 MAVS->TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Gene_Expression Type I Interferon Gene Expression IRF3->Gene_Expression Translocation Immune_Response Innate Immune Response Gene_Expression->Immune_Response

Caption: Simplified TBK1 Signaling Pathway.

References

A Comparative Analysis of the Biological Activity of Pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the diverse biological activities of pyrazolo[3,4-b]pyridine derivatives, featuring comparative quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and kinase inhibitory activities. This guide provides a comparative overview of the biological activity of various pyrazolo[3,4-b]pyridine analogs, supported by quantitative data from recent studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison of the efficacy of different pyrazolo[3,4-b]pyridine analogs, the following tables summarize their inhibitory concentrations (IC50), growth inhibitory concentrations (GI50), and minimum inhibitory concentrations (MIC) against various targets.

Anticancer and Kinase Inhibitory Activity

Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of several protein kinases implicated in cancer progression and inflammatory diseases. The table below presents a selection of these analogs and their corresponding inhibitory activities against key kinase targets and cancer cell lines.

Compound IDTarget Kinase / Cell LineIC50 / GI50 (nM)Reference
TBK1 Inhibitors
15yTBK10.2[1][2]
15tTBK10.8[2]
15iTBK18.5[2]
MRT67307TBK128.7[1]
BX795TBK17.1[1]
TRK Inhibitors
C03TRKA56[3]
C09TRKA57[3]
C10TRKA26[3]
LarotrectinibTRKA3.0[3]
EntrectinibTRKA1.0[3]
C03Km-12 (cell line)304[3]
Mps1 Inhibitors
31Mps12.596[4]
Topoisomerase IIα Inhibitors
8cK562 (leukemia cell line)720[5]
8cMV4-11 (leukemia cell line)720[5]
8bMV4-11 (leukemia cell line)3550[5]
8fMV4-11 (leukemia cell line)3700[5]
EtoposideTopoisomerase IIα(Comparable to 8c)[5]
General Anticancer Activity
7bHep G2 (hepatocellular carcinoma)15.8[6]
7bMCF7 (breast adenocarcinoma)0.1[6]
DoxorubicinHep G2 (hepatocellular carcinoma)8.0[6]
DoxorubicinMCF7 (breast adenocarcinoma)99[6]
Antimicrobial Activity

Certain pyrazolo[3,4-b]pyridine analogs exhibit significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentrations (MIC) of selected compounds are presented below.

Compound IDMicroorganismMIC (µg/mL)Reference
2gMethicillin-resistant Staphylococcus aureus2[7]
2gVancomycin-resistant Enterococci8[7]
2gPiperacillin-resistant Pseudomonas aeruginosa4[7]
2gExtended-spectrum beta-lactamase-producing Escherichia coli4[7]
2lExtended-spectrum beta-lactamase-producing Klebsiella pneumoniae8[7]
7bFusarium oxysporum0.98[6]
Ampicillin(Standard)0.007-0.03[6]
Gentamicin(Standard)0.015-0.24[6]
Amphotericin B(Standard)0.03-0.98[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to assess the biological activity of the pyrazolo[3,4-b]pyridine analogs discussed in this guide.

Kinase Inhibition Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TRK Kinase

This assay is a common method for measuring kinase activity in a high-throughput format.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium and XL665 into close proximity, resulting in a FRET signal.

  • Procedure:

    • Dispense the pyrazolo[3,4-b]pyridine analog (inhibitor) into a 384-well plate.

    • Add the TRK kinase and the biotinylated substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature.

    • Stop the reaction by adding a detection buffer containing EDTA, the europium-labeled antibody, and streptavidin-XL665.

    • Incubate for a further period to allow for signal development.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • The ratio of the two emission signals is proportional to the extent of substrate phosphorylation. IC50 values are calculated from dose-response curves.

2. ADP-Glo™ Kinase Assay for TBK1 and Mps1 Kinase

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The light output is proportional to the ADP concentration, which reflects the kinase activity.

  • Procedure:

    • Set up the kinase reaction in a 96-well plate with the kinase, substrate, ATP, and the pyrazolo[3,4-b]pyridine inhibitor.

    • Incubate the reaction at 30°C for a defined period (e.g., 45-60 minutes).

    • Add the ADP-Glo™ Reagent and incubate at room temperature to stop the reaction and deplete ATP.

    • Add the Kinase Detection Reagent and incubate at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Assays

1. MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine analogs for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS).

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and GI50 values are determined.

Antimicrobial Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

  • Procedure:

    • Prepare serial two-fold dilutions of the pyrazolo[3,4-b]pyridine analogs in a suitable broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

    • Inoculate each well containing the antimicrobial dilutions with the microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Signaling Pathway and Mechanism of Action Visualizations

To better understand the biological context of the activities of these pyrazolo[3,4-b]pyridine analogs, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action.

Experimental_Workflow_MTT_Assay cluster_setup Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Analogs treat_cells Treat Cells with Analogs prepare_compounds->treat_cells incubate_cells Incubate (e.g., 48-72h) treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_gi50 Determine GI50 calculate_viability->determine_gi50

Workflow for MTT Cytotoxicity Assay.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase Complex cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response PRR Pattern Recognition Receptors (PRRs) (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors Pathogen Recognition TBK1 TBK1 Adaptors->TBK1 Recruitment & Activation IKKi IKKε TBK1->IKKi Forms Complex IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF7 IRF7 TBK1->IRF7 Phosphorylation NFkB NF-κB TBK1->NFkB Activation Interferons Type I Interferons (IFN-α/β) IRF3->Interferons Transcription IRF7->Interferons Transcription Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors (e.g., 15y) Inhibitor->TBK1

TBK1 Signaling Pathway in Innate Immunity.

TRK_Signaling_Pathway cluster_receptor Receptor Activation cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding & Dimerization RAS_MAPK RAS-MAPK Pathway TRK_Receptor->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT Activation PLCg PLCγ Pathway TRK_Receptor->PLCg Activation Proliferation Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors (e.g., C03) Inhibitor->TRK_Receptor

TRK Signaling Pathway.

Mps1_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_mcc Mitotic Checkpoint Complex (MCC) Formation cluster_apc Anaphase-Promoting Complex (APC/C) Inhibition Mps1 Mps1 Kinase Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 Recruitment & Activation BubR1_Bub3_Cdc20 BubR1-Bub3-Cdc20 Mad1_Mad2->BubR1_Bub3_Cdc20 Catalyzes MCC Formation MCC MCC BubR1_Bub3_Cdc20->MCC APCCdc20 APC/C-Cdc20 MCC->APCCdc20 Inhibition Anaphase Anaphase Onset APCCdc20->Anaphase Blocked Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors (e.g., 31) Inhibitor->Mps1

Mps1 in Spindle Assembly Checkpoint.

Topoisomerase_IIa_Mechanism cluster_cycle Topoisomerase IIα Catalytic Cycle cluster_inhibition Inhibition by Pyrazolo[3,4-b]pyridines G_segment_binding 1. Binds to G-segment DNA T_segment_capture 2. Captures T-segment DNA G_segment_binding->T_segment_capture G_segment_cleavage 3. ATP-dependent cleavage of G-segment T_segment_capture->G_segment_cleavage T_segment_passage 4. Passes T-segment through the break G_segment_cleavage->T_segment_passage Cleavage_complex Stabilizes Cleavage Complex G_segment_cleavage->Cleavage_complex G_segment_ligation 5. Re-ligates G-segment T_segment_passage->G_segment_ligation G_segment_ligation->G_segment_binding Cycle Repeats Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors (e.g., 8c) Inhibitor->Cleavage_complex Traps DNA_damage DNA Double-Strand Breaks Cleavage_complex->DNA_damage Prevents re-ligation Apoptosis Apoptosis DNA_damage->Apoptosis

Mechanism of Topoisomerase IIα Inhibition.

References

A Comparative Analysis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine and Other Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall developability. This guide provides an objective comparison of the 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine scaffold against other prominent kinase inhibitor scaffolds. While direct comparative data for this specific substituted pyrazolo[3,4-b]pyridine is limited in the public domain, this guide leverages available data on closely related analogues and representative compounds from other well-established scaffold classes to provide a valuable comparative overview.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. The core chemical structure, or scaffold, of these inhibitors is fundamental to their interaction with the ATP-binding pocket of kinases.

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its bioisosteric resemblance to the purine core of ATP, allowing it to form key hydrogen bond interactions with the kinase hinge region.[1][2] The specific substitutions at the 3 and 5 positions, such as bromo and chloro groups, are anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties by interacting with specific sub-pockets of the ATP-binding site.

This guide will compare the pyrazolo[3,4-b]pyridine scaffold with other widely recognized kinase inhibitor scaffolds, including:

  • Pyrazolopyrimidines: Another purine isostere that has yielded numerous clinically successful kinase inhibitors.[3]

  • Imidazo[4,5-b]pyridines: A versatile scaffold known for its ability to generate potent and selective kinase inhibitors.

  • Indoles (represented by Staurosporine): A natural product scaffold known for its broad-spectrum kinase inhibition.[4]

  • Aminopyrimidines (represented by Dasatinib): A scaffold present in several approved multi-kinase inhibitors.[5][6]

  • Quinazolines (represented by Gefitinib): A scaffold that has been successfully employed in the development of EGFR inhibitors.[7]

Comparative Performance Data

Quantitative data on the inhibitory activity and selectivity of kinase inhibitors are crucial for their evaluation. The following tables summarize available data for representative compounds from each scaffold class. It is important to note that a direct head-to-head comparison with this compound is not available; therefore, data for representative pyrazolo[3,4-b]pyridine derivatives are presented.

Table 1: Biochemical Kinase Inhibition (IC50 values in nM)

Kinase TargetPyrazolo[3,4-b]pyridine Derivative (Representative)Pyrazolopyrimidine (Representative)Imidazo[4,5-b]pyridine (Representative)Staurosporine (Indole)Dasatinib (Aminopyrimidine)Gefitinib (Quinazoline)
CDK2 300[6]-----
PIM1 26[8]-----
TRKA 56[8][9]--7--
FGFR1 ------
Abl ----<1>10,000
Src ---6<1>10,000
EGFR ----162.5-37
VEGFR2 ----0.8170

Table 2: Kinase Selectivity Profile (Illustrative)

ScaffoldRepresentative Compound(s)Selectivity Score (S10 at 1 µM) or Qualitative DescriptionKey TargetsNotable Off-Targets
Pyrazolo[3,4-b]pyridine Various derivativesGenerally reported as selective, but broad screening data is sparse.CDK, PIM, TRK, FGFRVaries with substitution
Pyrazolopyrimidine -Can be designed to be highly selective.Various, including BTK, JAKVaries with substitution
Imidazo[4,5-b]pyridine -Can be designed to be highly selective.Various, including ALK, METVaries with substitution
Indole StaurosporineBroad-spectrum inhibitor (not selective).[4]Pan-kinaseMost kinases
Aminopyrimidine DasatinibMulti-kinase inhibitor.Abl, Src family, c-Kit, PDGFRβNumerous other kinases
Quinazoline GefitinibHighly selective for EGFR.[7]EGFROther ErbB family members at higher concentrations

Note: The selectivity score (S10) represents the fraction of kinases inhibited by more than 90% at a given concentration. A lower score indicates higher selectivity.

Table 3: Pharmacokinetic Properties (Representative Data)

ScaffoldRepresentative Compound(s)Oral Bioavailability (%)Plasma Protein Binding (%)Metabolism
Pyrazolo[3,4-b]pyridine C03 (a TRK inhibitor)Good plasma stability reported[8][9]-Minimal inhibition of most CYPs (except CYP2C9)[8][9]
Pyrazolopyrimidine VariousVariableGenerally highPrimarily hepatic (CYP enzymes)
Indole StaurosporinePoorHighExtensive
Aminopyrimidine Dasatinib~14-34>90Primarily CYP3A4
Quinazoline Gefitinib~60~90Primarily CYP3A4

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflows of key experiments is crucial for understanding the mechanism of action and evaluation of kinase inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR, TRK) Ligand->Receptor Binds and Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor->Downstream Phosphorylates & Activates Kinase_Scaffold Kinase Inhibitor (e.g., Pyrazolo[3,4-b]pyridine) Kinase_Scaffold->Receptor Inhibits ATP Binding Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream->Cellular_Response Regulates

Figure 1: Generic Kinase Signaling Pathway and Point of Inhibition.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare Incubate Incubate Kinase with Inhibitor Prepare->Incubate Add_Sub_ATP Add Substrate and ATP to Initiate Reaction Incubate->Add_Sub_ATP Incubate_Rxn Incubate for Kinase Reaction Add_Sub_ATP->Incubate_Rxn Detect Detect Kinase Activity (e.g., ADP-Glo, Fluorescence) Incubate_Rxn->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.

G cluster_logic Scaffold Comparison Logic Scaffold Kinase Inhibitor Scaffolds (Pyrazolo[3,4-b]pyridine, etc.) Potency Potency (IC50) Scaffold->Potency Selectivity Selectivity (KINOMEscan) Scaffold->Selectivity PK Pharmacokinetics (ADME) Scaffold->PK Evaluation Overall Evaluation and Lead Selection Potency->Evaluation Selectivity->Evaluation PK->Evaluation

References

Structure-Activity Relationship of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, recognized for its potential in developing targeted therapeutic agents. While specific structure-activity relationship (SAR) studies on derivatives of this exact scaffold are limited in publicly available literature, extensive research on the closely related 5-bromo-1H-pyrazolo[3,4-b]pyridine core provides significant insights into the chemical modifications that can drive biological activity. This guide will focus on the SAR of these analogous compounds, particularly as inhibitors of Tropomyosin receptor kinases (TRKs), to inform the design and development of novel therapeutics based on the this compound framework.

Comparative Analysis of Biological Activity

Research into pyrazolo[3,4-b]pyridine derivatives has revealed their potent inhibitory effects on various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[1] The following table summarizes the in vitro activity of a series of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives against TRKA, a key member of the TRK family.[1] This data is presented as a surrogate to guide potential SAR studies on the this compound scaffold.

Compound IDR Group (at 5-position)TRKA IC50 (nM)Proliferation IC50 (μM) on Km-12 Cells
A01 3-Chlorobenzyl293-
C03 3-(morpholine-4-carbonyl)aniline560.304
C09 4-(4-methylpiperazin-1-yl)aniline57-
C10 4-(morpholinomethyl)aniline26-

Data extracted from a study on 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1]

Key Observations from the Data:

  • The nature of the substituent at the 5-position significantly influences the inhibitory activity against TRKA.

  • Simple substitutions, such as a 3-chlorobenzyl group (A01), result in moderate activity.[1]

  • The introduction of more complex moieties containing a terminal amine, such as those in C03, C09, and C10, leads to a substantial increase in potency.[1]

  • Specifically, the presence of a morpholine or piperazine ring appears to be favorable for activity.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives.

General Synthesis of 5-Substituted-1H-pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the target compounds typically involves a multi-step process starting from a commercially available pyrazolo[3,4-b]pyridine core. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diversity at specific positions of the heterocyclic scaffold.[1]

Example Synthetic Step: Suzuki Coupling

  • To a solution of the 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired boronic acid or boronate ester (1.2-1.5 equivalents) and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is added, and the reaction mixture is heated to 80-100 °C for 2-12 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted derivative.

In Vitro Kinase Inhibition Assay (TRKA)

The inhibitory activity of the synthesized compounds against TRKA is often determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • The kinase, substrate (e.g., a biotinylated peptide), and ATP are incubated with varying concentrations of the test compound in an appropriate assay buffer.

  • The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.

  • The reaction is stopped by the addition of an HTRF detection reagent mix containing a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin.

  • After incubation to allow for antibody binding to the phosphorylated substrate, the HTRF signal is read on a compatible plate reader.

  • The IC50 values are calculated from the dose-response curves using a non-linear regression analysis.[1]

Visualizing Synthesis and Biological Pathways

To better understand the structure-activity relationships and the biological context of these compounds, the following diagrams illustrate the synthetic workflow and a relevant signaling pathway.

SAR_Workflow Start 3-Bromo-5-chloro- 1H-pyrazolo[3,4-b]pyridine N1_Protection N1-Protection (e.g., SEM, PMB) Start->N1_Protection Coupling_Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) N1_Protection->Coupling_Reaction Intermediate N1-Protected, 3-Substituted Intermediate Coupling_Reaction->Intermediate Diverse_Building_Blocks Aryl/Heteroaryl Boronic Acids or Amines Diverse_Building_Blocks->Coupling_Reaction Deprotection Deprotection Intermediate->Deprotection Final_Compound Final Biologically Active Compound Deprotection->Final_Compound Biological_Screening Biological Screening (e.g., Kinase Assays) Final_Compound->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis

Caption: General workflow for the synthesis and SAR study of pyrazolo[3,4-b]pyridine derivatives.

TRK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses Ligand Neurotrophin (e.g., NGF) TRKA TRKA Receptor Ligand->TRKA Dimerization Dimerization & Autophosphorylation TRKA->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Dimerization Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Neuronal Differentiation PLCg->Differentiation

Caption: Simplified TRKA signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine derivatives.

Conclusion and Future Directions

The structure-activity relationship of pyrazolo[3,4-b]pyridine derivatives highlights the critical role of substitutions on the core scaffold in determining their biological activity. While direct SAR data for this compound derivatives is not yet widely available, the insights gained from closely related 5-bromo analogues provide a strong foundation for future research. The potent anti-kinase activity, particularly against the TRK family, suggests that this scaffold is a promising starting point for the development of novel anticancer agents.

Future work should focus on the systematic exploration of substitutions at the 3- and 1-positions of the this compound core. The use of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, will enable the generation of diverse libraries of compounds for biological screening. A thorough investigation of the SAR, coupled with computational modeling and structural biology studies, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

In vitro kinase selectivity profiling of a 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine-based inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure in the development of kinase inhibitors, demonstrating potential across a range of therapeutic areas, including oncology. This guide provides a comparative analysis of the in vitro kinase selectivity of a representative 3-substituted-1H-pyrazolo[3,4-b]pyridine derivative, herein referred to as Compound C03, against other known kinase inhibitors. The objective is to furnish researchers with data to facilitate the evaluation of this inhibitor class for further investigation.

Kinase Selectivity Profile: A Comparative Analysis

The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, influencing both its efficacy and its off-target effects. To characterize the selectivity of the pyrazolo[3,4-b]pyridine scaffold, the inhibitory activity of a representative compound, C03, was assessed against a panel of kinases. The results are presented in comparison to established kinase inhibitors, Larotrectinib and Entrectinib, which are known for their activity against Tropomyosin receptor kinases (TRKs).

Kinase TargetCompound C03 (IC50 in nM)Larotrectinib (IC50 in nM)Entrectinib (IC50 in nM)
TRKA 563.01
TRKB Not Publicly Available133
TRKC Not Publicly Available0.25
FAKSignificant InhibitionNot Publicly AvailableNot Publicly Available
PAK4Significant InhibitionNot Publicly AvailableNot Publicly Available
PLK4Significant InhibitionNot Publicly AvailableNot Publicly Available
ALKNot Publicly AvailableNot Publicly Available12
ROS1Not Publicly AvailableNot Publicly Available7

Data for Compound C03, Larotrectinib, and Entrectinib are derived from publicly available research.[1][2] "Significant Inhibition" for FAK, PAK4, and PLK4 by Compound C03 was noted in selectivity assays, though specific IC50 values were not provided in the source material.[1]

Experimental Protocols

The determination of in vitro kinase inhibitor selectivity is paramount for advancing drug discovery programs.[3] A variety of robust methodologies are employed to ascertain the potency and selectivity of investigational compounds against the human kinome.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TRKA Activity

This assay was utilized to determine the in vitro inhibitory activities of the pyrazolo[3,4-b]pyridine derivatives against TRKA.[1]

  • Reagent Preparation : All reagents, including the kinase, substrate, ATP, and test compounds, are prepared in a suitable assay buffer.

  • Reaction Initiation : The kinase reaction is initiated by combining the TRKA enzyme, a biotinylated peptide substrate, and the test compound at various concentrations. The reaction is started by the addition of ATP.

  • Incubation : The reaction mixture is incubated at room temperature for a specified period to allow for substrate phosphorylation.

  • Detection : The reaction is stopped, and detection reagents, including a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665, are added.

  • Signal Measurement : After another incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Selectivity Profiling Systems (e.g., ADP-Glo™ Kinase Assay)

Broad kinase selectivity profiling is often conducted using systems that measure the activity of a large panel of kinases.[4][5] The ADP-Glo™ Kinase Assay is a common platform for this purpose.

  • Assay Setup : The assay is typically performed in a high-throughput format (e.g., 384-well plates).[5] Each well contains a specific kinase from the panel, its corresponding substrate, ATP, and the test inhibitor at a fixed concentration.[5]

  • Kinase Reaction : The reaction is initiated by the addition of the ATP/substrate mixture to the kinase and inhibitor. The plate is incubated to allow the kinase reaction to proceed.[5]

  • ADP Detection : After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.[6]

  • Luminescence Measurement : The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

  • Data Interpretation : The percentage of inhibition for each kinase is calculated by comparing the signal in the presence of the inhibitor to the control (DMSO vehicle) signal.[7]

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis TestCompound Test Compound (Pyrazolo[3,4-b]pyridine) Reaction Kinase Reaction (Incubation) TestCompound->Reaction KinasePanel Kinase Panel KinasePanel->Reaction AssayReagents Assay Reagents (ATP, Substrate) AssayReagents->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Data Raw Data Acquisition Detection->Data Analysis IC50 / % Inhibition Calculation Data->Analysis Selectivity Selectivity Profile Analysis->Selectivity

Caption: Workflow for in vitro kinase selectivity profiling.

The pyrazolo[3,4-b]pyridine-based inhibitor C03 has shown activity against TRK kinases.[1] TRK receptor activation triggers several downstream signaling pathways, including the PI3K/Akt and Ras/Erk pathways, which are crucial for cell proliferation, differentiation, and survival.[1][]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor PI3K PI3K TRK->PI3K Ras Ras TRK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Gene Transcription Erk->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Transcription->Proliferation

Caption: Simplified TRK signaling pathway and point of inhibition.

References

A Head-to-Head Comparison of Suzuki Coupling Methods for 3-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For drug development professionals and researchers, the synthesis of biaryl and hetero-biaryl structures is of paramount importance, with pyridyl-containing compounds being prevalent in numerous pharmaceuticals. However, the Suzuki coupling of 3-bromopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.

This guide provides an objective, data-driven comparison of two prominent palladium-catalyzed Suzuki coupling methods for 3-bromopyridines: a classical approach using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a modern method employing a catalyst system of Palladium(II) acetate and the bulky, electron-rich phosphine ligand, SPhos.

Data Presentation: Performance Comparison

The efficiency of a Suzuki coupling is highly dependent on the catalyst system, base, and solvent. The following table summarizes the performance of a classical and a modern catalyst system for the coupling of a 3-bromopyridine derivative with an arylboronic acid.

ParameterMethod A: Classical Phosphine CatalystMethod B: Modern Biarylphosphine Ligand
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Catalyst Loading 3-5 mol%1-2 mol%
Base K₃PO₄K₃PO₄
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane
Temperature (°C) 80 - 90 °C100 °C
Time (h) 12 - 24 h4 h
Yield (%) ~85%[1]~95%[2]
Turnover Number (TON) ~28[2]~95[2]
Note: Yield for Method A is based on the coupling of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid.[1] Data for Method B is based on a comparative study of catalyst systems for 3-bromopyridine with phenylboronic acid.[2]

Analysis of Catalyst Performance

Method A (Pd(PPh₃)₄): As a widely used and commercially available catalyst, Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings.[3] It is an air-stable solid that can be conveniently handled. However, it often requires higher catalyst loadings (3-5 mol%) and longer reaction times to achieve high conversion, particularly with challenging substrates like electron-deficient pyridines. The turnover number (TON), a measure of catalyst efficiency, is consequently lower.

Method B (Pd(OAc)₂/SPhos): Modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands like SPhos have been developed to overcome the limitations of classical catalysts.[2] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps in the catalytic cycle. This results in significantly higher catalytic activity, allowing for lower catalyst loadings (1-2 mol%), much shorter reaction times (e.g., 4 hours vs. 12-24 hours), and higher yields.[2] The higher TON indicates a more efficient and cost-effective process for larger-scale synthesis.[2]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the fundamental reaction mechanism and a typical laboratory workflow.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)Ln-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

A diagram of the Suzuki-Miyaura catalytic cycle.

Suzuki_Workflow General Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Combine 1. Combine 3-Bromopyridine, Arylboronic Acid, & Base Add_Catalyst 2. Add Pd Catalyst & Ligand (if separate) Combine->Add_Catalyst Add_Solvent 3. Add Degassed Solvent Add_Catalyst->Add_Solvent Heat 4. Heat to Target Temperature Add_Solvent->Heat Monitor 5. Monitor by TLC / LC-MS Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Dry, Concentrate & Purify (Chromatography) Workup->Purify Characterize 8. Characterize Product (NMR, MS, etc.) Purify->Characterize

A typical workflow for a Suzuki-Miyaura coupling experiment.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid using the two compared methods.

Protocol for Method A: Pd(PPh₃)₄ (Classical Method)

This protocol is adapted from established procedures for the Suzuki coupling of substituted bromopyridines.[1][4]

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL, anhydrous and degassed)

  • Water (2 mL, degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add 3-bromopyridine, phenylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-phenylpyridine product.

Protocol for Method B: Pd(OAc)₂/SPhos (Modern Method)

This protocol is based on general procedures for Suzuki couplings using modern phosphine ligands.[2]

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate, SPhos, 3-bromopyridine, phenylboronic acid, and potassium phosphate.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate, filter through a pad of celite, and wash the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-phenylpyridine product.

Conclusion

For the Suzuki-Miyaura coupling of 3-bromopyridines, modern catalyst systems based on bulky, electron-rich ligands such as SPhos offer significant advantages over classical catalysts like Pd(PPh₃)₄. The primary benefits include higher yields, substantially shorter reaction times, and greater catalyst efficiency (higher TON), which are critical for process optimization in drug development and large-scale synthesis. While Pd(PPh₃)₄ remains a viable and convenient option for small-scale synthesis, the Pd(OAc)₂/SPhos system demonstrates superior performance, justifying the higher initial cost of the specialized ligand through improved efficiency and throughput. Researchers should consider these factors when selecting a method for their specific synthetic goals.

References

Validating Kinase Inhibition Assays: A Comparison Guide Using a Known Pyrazolo[3,4-b]pyridine Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a kinase inhibition assay using a well-characterized pyrazolo[3,4-b]pyridine inhibitor. We present objective comparisons of inhibitor performance and provide detailed experimental protocols and supporting data to ensure reliable and reproducible results in your laboratory.

Introduction to Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[4][5] Their dysregulation is implicated in a wide range of diseases, particularly cancer, making them attractive targets for therapeutic intervention.[6][7]

This guide will focus on the validation of a kinase inhibition assay using a known pyrazolo[3,4-b]pyridine inhibitor of Tropomyosin Receptor Kinase A (TRKA). One such example is the compound C03 , which has demonstrated an IC50 value of 56 nM against TRKA.[6][8]

Comparison of Pyrazolo[3,4-b]pyridine Inhibitor Activity

The inhibitory activity of pyrazolo[3,4-b]pyridine derivatives has been demonstrated against a variety of kinases. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. A lower IC50 value indicates a more potent inhibitor.

InhibitorTarget KinaseIC50 (nM)Reference
C03TRKA56[6][8]
C09TRKA57[7]
C10TRKA26[7]
Compound 3 TRKA1.6[6]
Compound 3 TRKB2.9[6]
Compound 3 TRKC2.0[6]
15y TBK10.2[9]
BX795TBK17.1[9]
MRT67307TBK128.7[9]

Experimental Protocols for Kinase Inhibition Assay Validation

To validate the inhibitory effect of a compound like C03 on its target kinase, a robust and reproducible assay is required. The Kinase-Glo® Luminescent Kinase Assay is a widely used method for this purpose.[4][10][11] It measures the amount of ATP remaining in the reaction, where a higher luminescent signal corresponds to lower kinase activity (i.e., more inhibition).[10][12]

Protocol: In Vitro Kinase Inhibition Assay using Kinase-Glo®

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will typically be at or near the Km of the kinase for ATP.

  • Kinase Solution: Dilute the kinase (e.g., recombinant TRKA) in kinase buffer to the desired concentration.

  • Substrate Solution: Dissolve the appropriate substrate for the kinase in kinase buffer.

  • Inhibitor (C03) Stock Solution: Prepare a stock solution of the pyrazolo[3,4-b]pyridine inhibitor in 100% DMSO.

  • Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure (96-well plate format):

  • Compound Plating: Prepare a serial dilution of the inhibitor (e.g., C03) in DMSO. Add 1 µL of each inhibitor concentration to the appropriate wells of a 96-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme Addition: Add 24 µL of the kinase solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 25 µL of the ATP/substrate solution to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 1 hour at room temperature.

  • ATP Detection: Add 50 µL of the prepared Kinase-Glo® Reagent to each well.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity.

  • Normalize the data using the following controls:

    • Maximum Inhibition (0% activity): Wells with a known potent inhibitor or no enzyme.

    • No Inhibition (100% activity): Wells with DMSO instead of inhibitor.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Kinase Inhibition Assay Workflow

The following diagram illustrates the general workflow for a kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent Prep Reagent Preparation (Buffer, ATP, Kinase, Inhibitor) Serial Dilution Inhibitor Serial Dilution Reagent Prep->Serial Dilution Add Inhibitor Add Inhibitor to Plate Serial Dilution->Add Inhibitor Add Kinase Add Kinase Enzyme Add Inhibitor->Add Kinase Pre-incubation Pre-incubate (15 min) Add Kinase->Pre-incubation Initiate Reaction Initiate Reaction (Add ATP/Substrate) Pre-incubation->Initiate Reaction Kinase Reaction Kinase Reaction (1 h) Initiate Reaction->Kinase Reaction Add Detection Reagent Add Detection Reagent (e.g., Kinase-Glo®) Kinase Reaction->Add Detection Reagent Signal Stabilization Signal Stabilization (10 min) Add Detection Reagent->Signal Stabilization Read Signal Read Signal (Luminescence/Fluorescence) Signal Stabilization->Read Signal Calculate Inhibition Calculate % Inhibition Read Signal->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50 NGF NGF (Nerve Growth Factor) TRKA TRKA Receptor NGF->TRKA Binds to Dimerization Dimerization & Autophosphorylation TRKA->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) Dimerization->Downstream Activates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) Inhibitor->Dimerization Inhibits CellularResponse Cellular Response (Proliferation, Survival, Differentiation) Downstream->CellularResponse

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a crucial intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors.[1][2] Its purity and structural integrity are paramount to the quality and safety of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization. Cross-validation of analytical methods ensures the consistency and accuracy of data, often achieved by employing multiple orthogonal techniques that provide complementary information. This guide provides a comparative overview of four key analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC)—for the comprehensive characterization of this compound.

The following sections detail the experimental protocols and present expected data for each technique, offering a framework for researchers, scientists, and drug development professionals to establish and cross-validate their analytical procedures in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates and identifying the presence of any related substances or impurities. Its ability to separate compounds based on their hydrophobicity makes it an excellent tool for quantitative analysis.

Experimental Protocol: RP-HPLC for Purity Determination

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration using the material to be tested.

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is typically suitable.

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Data Presentation: Expected HPLC Results
ParameterExpected ValuePurpose
Retention Time (Main Peak) Approx. 15-20 minIdentification (relative to standard)
Purity (Area %) > 99.0%Purity Assessment
Relative Standard Deviation (%RSD) < 2.0% (for 6 replicate injections)Method Precision
Tailing Factor < 1.5Peak Symmetry
Theoretical Plates > 2000Column Efficiency

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds and provides structural information through mass fragmentation patterns.

Experimental Protocol: GC-MS for Identification and Impurity Profiling

Instrumentation:

  • A GC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as Dichloromethane or Methanol.

  • The solution is injected directly into the GC inlet.

GC-MS Conditions:

Parameter Value
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | 40 - 450 amu |

Data Presentation: Expected GC-MS Results
ParameterExpected ValuePurpose
Retention Time Compound-specificIdentification
Molecular Ion (M+) m/z 231, 233, 235 (isotopic pattern)Confirmation of Molecular Weight
Key Fragment Ions Fragments corresponding to loss of Br, Cl, N₂Structural Elucidation
Purity (TIC Area %) > 99.0%Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Parameters:

Parameter ¹H NMR ¹³C NMR
Solvent DMSO-d₆ DMSO-d₆
Frequency 400 MHz 100 MHz
Acquisition Time 3-4 sec 1-2 sec
Relaxation Delay 2 sec 2 sec
Number of Scans 16 1024

| Reference | TMS (δ 0.00) | Solvent peak (δ 39.52) |

Data Presentation: Expected NMR Chemical Shifts

Note: The following are predicted chemical shifts. Actual values may vary based on experimental conditions.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Assignment
~14.0 broad singlet N-H
~8.8 d Pyridine H

| ~8.5 | d | Pyridine H |

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~150-155 C (Pyridine)
~145-150 C (Pyridine)
~130-135 C-Cl
~115-120 C (Pyridine)
~110-115 C-Br

| ~105-110 | C (Pyrazole) |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a valuable technique for determining the melting point and assessing the purity of crystalline solid materials.[2][5]

Experimental Protocol: DSC for Melting Point and Purity

Instrumentation:

  • A calibrated DSC instrument.

Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid. A pierced lid may be used if volatile impurities are suspected and need to be removed prior to melting.[6]

DSC Parameters:

Parameter Value
Temperature Program Heat from 30 °C to 250 °C
Heating Rate 10 °C/min (for melting point); 1-2 °C/min (for purity analysis)
Purge Gas Nitrogen at 50 mL/min

| Crucible | Aluminum, crimped lid |

Data Presentation: Expected DSC Results
ParameterExpected ValuePurpose
Onset of Melting Sharp, well-definedIdentification
Peak Melting Temperature e.g., ~200-210 °C (hypothetical)Characterization
Enthalpy of Fusion (ΔH) J/gCrystalline state information
Purity (mol%) > 99.0% (based on van't Hoff equation)Purity Assessment

Visualization of Analytical Workflows

G cluster_0 Characterization Workflow for this compound A Sample Batch B Purity Assessment (RP-HPLC) A->B C Identification & Volatiles (GC-MS) A->C D Structural Confirmation (¹H & ¹³C NMR) A->D E Thermal Properties & Purity (DSC) A->E F Comprehensive Characterization Report B->F C->F D->F E->F

Caption: A typical workflow for the complete characterization of the target compound.

Caption: Relationship between methods, providing orthogonal (independent) data.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. While each technique provides critical data, no single method is sufficient for complete characterization. RP-HPLC and DSC offer robust and differing perspectives on purity, GC-MS confirms molecular weight and identifies volatile impurities, and NMR provides definitive structural proof. By using these orthogonal methods in concert, a form of cross-validation is achieved, ensuring a high degree of confidence in the material's identity, purity, and overall quality. This comprehensive approach is fundamental to ensuring the reliability of data for regulatory submissions and for success in drug development.

References

Comparative Docking Studies of Pyrazolo[3,4-b]pyridine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form potent inhibitors of protein kinases.[1] Its bioisosteric resemblance to the adenine ring of ATP allows it to effectively compete for binding in the kinase hinge region, a critical area for ATP interaction.[2] This guide provides a comparative overview of docking studies involving pyrazolo[3,4-b]pyridine derivatives against various kinase targets, supported by experimental data and detailed methodologies.

Experimental Protocols: A Typical Molecular Docking Workflow

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein).[3][4] The following protocol outlines the key steps in performing a comparative docking study for pyrazolo[3,4-b]pyridine kinase inhibitors.

1. Protein Preparation:

  • Selection: The three-dimensional crystal structure of the target kinase is obtained from a protein database like the Protein Data Bank (PDB). An enzyme-inhibitor complex structure is often preferred to represent the correct binding site conformation.[3]

  • Cleaning: Non-essential components such as water molecules, co-solvents, and non-interacting ions are removed.

  • Refinement: Hydrogen atoms are added to the protein structure, and charges are assigned. The structure may be subjected to energy minimization to relieve any steric clashes.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the pyrazolo[3,4-b]pyridine derivatives are drawn and converted to 3D structures.

  • Energy Minimization: Ligand geometries are optimized using a suitable force field to find their lowest energy conformation.[4]

  • Charge Assignment: Partial charges are assigned to each atom of the ligand.

3. Grid Generation:

  • Binding Site Definition: A grid box is defined around the active site of the kinase. This box encompasses the region where the docking algorithm will search for favorable binding poses. The co-crystallized ligand from the PDB structure is often used as a reference to define the center of this grid.

4. Molecular Docking and Scoring:

  • Algorithm Execution: A docking algorithm (e.g., AutoDock, Glide) is used to systematically explore different conformations and orientations of the flexible ligand within the rigid protein active site.[3]

  • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function typically includes terms for van der Waals forces, electrostatic interactions, and hydrogen bonding.[3] The pose with the best (most negative) score is considered the most likely binding mode.

5. Analysis of Results:

  • Pose Evaluation: The top-scoring poses are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the kinase active site residues.[5][6]

  • Comparative Analysis: The docking scores and interaction patterns of different derivatives are compared to understand structure-activity relationships (SAR) and identify key structural features responsible for potent inhibition.

Data Presentation: Comparative Docking and Activity Data

The following tables summarize quantitative data from various studies, comparing the performance of different pyrazolo[3,4-b]pyridine derivatives against several kinase targets.

Table 1: Comparative Activity of Pyrazolo[3,4-b]pyridine Derivatives Against TANK-binding kinase 1 (TBK1) [7]

Compound IDStructure Modification (R group)TBK1 IC50 (nM)
BX795 (Reference) -7.1
MRT67307 (Reference) -28.7
15e R3 = 4-methylpiperazin-1-yl80.3
15i R3 = 4-(dimethylamino)piperidin-1-yl8.5
15k R3 = morpholino287.7
15y R3 = (S)-3-fluoropyrrolidin-1-yl0.2

Data sourced from a study identifying novel TBK1 inhibitors. Lower IC50 values indicate higher potency.[7]

Table 2: Comparative Docking Scores of Pyrazolo[3,4-b]pyridine Derivatives Against Tropomyosin Receptor Kinase A (TRKA) [6]

Compound IDDocking Score (kcal/mol)Key H-bond Interactions
Entrectinib (Reference) -12.985Glu546, Met620
L5 -14.169Glu546, Met620, Lys627, Lys572
L12 -13.593Glu546, Met620
L25 -12.672Glu546, Met620, Asp703

Data from a computational study on TRKA inhibitors. More negative docking scores suggest stronger binding affinity.[6]

Table 3: Comparative Activity of Pyrazolo[3,4-b]pyridine Derivatives Against AMP-Activated Protein Kinase (AMPK) and A549 Lung Cancer Cells [8][9]

Compound IDAMPKα1γ1β1 Activation (EC50, μM)A549 Cell Growth Inhibition (IC50, μM)
A-769662 (Reference) ~0.545.29
17f 0.420.78
9d Activates at 1 μM3.06

Data compiled from studies on AMPK activators and anti-lung cancer agents. Lower EC50/IC50 values indicate higher potency.[8][9]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the docking studies of pyrazolo[3,4-b]pyridine derivatives.

G cluster_workflow Comparative Docking Workflow PDB 1. Kinase Structure Selection (e.g., from PDB) PrepProt 3. Protein Preparation (Add H, Remove Water) PDB->PrepProt Ligands 2. Ligand Structure Preparation (Pyrazolo[3,4-b]pyridines) PrepLig 4. Ligand Energy Minimization Ligands->PrepLig Grid 5. Grid Box Generation (Define Active Site) PrepProt->Grid Dock 6. Molecular Docking (Run Algorithm) PrepLig->Dock Grid->Dock Analyze 7. Analysis of Results (Scores & Poses) Dock->Analyze SAR 8. SAR & Lead Optimization Analyze->SAR G cluster_pathway Simplified AMPK Signaling Pathway Activator Pyrazolo[3,4-b]pyridine Activator (e.g., 9d) AMPK AMPK Activator->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation p70S6K p70S6K pAMPK->p70S6K inhibits phosphorylation pp70S6K p-p70S6K (Inactive) Growth Cell Growth & Proliferation p70S6K->Growth promotes

References

Assessing Off-Target Effects of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of kinase inhibitors. Its resemblance to purine bases allows for effective interaction with the ATP-binding sites of numerous kinases. This guide provides a comparative assessment of the off-target effects of inhibitors derived from this scaffold, supported by experimental data from published studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the selectivity profiles of these compounds and the methodologies to evaluate them.

Quantitative Data on Inhibitor Activity and Selectivity

The following tables summarize the on-target and off-target activities of various inhibitors synthesized using the pyrazolo[3,4-b]pyridine core. This data is compiled from multiple studies and is intended to provide a comparative perspective on their selectivity.

Table 1: On-Target Potency of Pyrazolo[3,4-b]pyridine-Based Inhibitors

Compound IDPrimary TargetIC50 (nM)Reference
Compound 8c Topoisomerase IIαComparable to Etoposide[1]
Compound C03 TRKA56[2]
Larotrectinib TRKA3.0[2]
Larotrectinib TRKB13[2]
Larotrectinib TRKC0.2[2]
Entrectinib ALK12[2]
Entrectinib ROS17[2]
Entrectinib TRKA1[2]
Entrectinib TRKB3[2]
Entrectinib TRKC5[2]
Compound 10g ALK-wt<0.5
Compound 10g ALK-L1196M<0.5
Compound 10g ROS1<0.5
Compound 15y TBK10.2[3]

Table 2: Off-Target and Cellular Activity of Pyrazolo[3,4-b]pyridine-Based Inhibitors

Compound IDOff-Target/Cell LineActivityIC50/GI50 (µM)Reference
Compound 8c NCI-60 Panel (MG-MID)Antiproliferative1.33[1]
Compound C03 MCF-7 (TRK-independent)Antiproliferative>40[2]
Compound C03 HUVEC (Normal)Antiproliferative>36.69[2]
Compound 15y A172 (Glioblastoma)AntiproliferativeMicromolar range[3]
Compound 15y U87MG (Glioblastoma)AntiproliferativeMicromolar range[3]
Compound 15y A375 (Melanoma)AntiproliferativeMicromolar range[3]
Compound 15y A2058 (Melanoma)AntiproliferativeMicromolar range[3]
Compound 15y Panc0504 (Pancreatic)AntiproliferativeMicromolar range[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. Below are protocols for key experiments frequently cited in the evaluation of pyrazolo[3,4-b]pyridine-based inhibitors.

Kinase Selectivity Profiling (In Vitro Kinase Assay Panel)

This protocol outlines a general procedure for determining the selectivity of an inhibitor against a broad panel of kinases.

  • Objective: To determine the IC50 values of a test compound against a large number of purified kinases to identify on-target and off-target activities.

  • Materials:

    • Purified recombinant kinases.

    • Specific peptide or protein substrates for each kinase.

    • Test compound (e.g., 10 mM stock in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP or fluorescently labeled ATP.

    • ATP solution.

    • 96-well or 384-well plates.

    • Phosphocellulose filter plates (for radiometric assays) or fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP (or fluorescent ATP) at a concentration close to the Km for each specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

NCI-60 Human Tumor Cell Line Screen

This screen evaluates the antiproliferative activity of a compound against 60 different human cancer cell lines.[4][5]

  • Objective: To assess the broad-spectrum anticancer activity of a compound and identify patterns of sensitivity or resistance across different cancer types.

  • Procedure:

    • Cell Plating: The 60 cell lines, representing nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer), are inoculated into 96-well microtiter plates.[6]

    • Incubation: Plates are incubated for 24 hours to allow for cell attachment and growth.[4] A set of plates is fixed with trichloroacetic acid (TCA) to determine the cell count at the time of drug addition (Tz).[4]

    • Drug Addition: The test compound is typically first screened at a single high concentration (e.g., 10⁻⁵ M).[5] If significant growth inhibition is observed, a five-dose screen is performed.[5]

    • Incubation: The plates are incubated with the compound for 48 hours.[7]

    • Staining: After incubation, the cells are fixed with TCA and stained with Sulforhodamine B (SRB), a protein-binding dye.[6]

    • Measurement: The absorbance is read on an automated plate reader.

    • Data Analysis: The results are expressed as the percentage of growth inhibition. Three parameters are calculated:

      • GI50: The concentration that causes 50% growth inhibition.

      • TGI: The concentration that causes total growth inhibition.

      • LC50: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment period compared to that at the beginning, indicating a net loss of cells.[5]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]

  • Objective: To investigate if the test compound induces cell cycle arrest at a specific phase.

  • Materials:

    • Cells treated with the test compound.

    • Phosphate Buffered Saline (PBS).

    • Cold 70% ethanol for fixation.[9]

    • Propidium Iodide (PI) staining solution containing RNase A.[9]

    • Flow cytometer.

  • Procedure:

    • Cell Harvesting: Harvest both control and compound-treated cells.

    • Fixation: Wash the cells with PBS and fix them by slowly adding them to ice-cold 70% ethanol while vortexing gently.[9] Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.[9]

    • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

    • Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase have DNA content between 2N and 4N.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for assessing off-target effects.

experimental_workflow cluster_synthesis Compound Synthesis start 3-Bromo-5-chloro-1H- pyrazolo[3,4-b]pyridine synthesis Chemical Synthesis of Inhibitor Library start->synthesis primary_assay Primary Target Assay (e.g., TRKA Kinase Assay) synthesis->primary_assay nci60 NCI-60 Cell Line Screen primary_assay->nci60 kinome_scan Broad Kinome Panel (e.g., KINOMEscan) nci60->kinome_scan Broad-Spectrum Actives cellular_assays Target-Negative Cell Line Assays kinome_scan->cellular_assays cell_cycle Cell Cycle Analysis (Flow Cytometry) cellular_assays->cell_cycle Selective Hits western_blot Western Blot for Pathway Modulation cell_cycle->western_blot

Caption: Experimental workflow for assessing inhibitor off-target effects.

trk_signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus neurotrophin Neurotrophin (e.g., NGF, BDNF) trk_receptor TRK Receptor neurotrophin->trk_receptor ras Ras trk_receptor->ras pi3k PI3K trk_receptor->pi3k plcg PLCγ trk_receptor->plcg raf Raf ras->raf akt Akt pi3k->akt pkc PKC plcg->pkc mek MEK raf->mek transcription Gene Transcription akt->transcription erk ERK mek->erk erk->transcription pkc->transcription survival Cell Survival transcription->survival proliferation Proliferation transcription->proliferation differentiation Differentiation transcription->differentiation inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor inhibitor->trk_receptor

Caption: Simplified TRK signaling pathway and point of inhibition.

topoisomerase_ii_mechanism cluster_dna_interaction DNA Interaction and Cleavage cluster_strand_passage Strand Passage and Religation topo_ii Topoisomerase IIα g_segment G-Segment DNA (Gate) topo_ii->g_segment cleavage_complex Covalent Topo II-DNA Cleavage Complex g_segment->cleavage_complex ATP Binding t_segment T-Segment DNA (Transport) t_segment->cleavage_complex passage T-Segment Passage Through G-Segment Break cleavage_complex->passage religation G-Segment Religation passage->religation ATP Hydrolysis release DNA Release religation->release inhibitor Pyrazolo[3,4-b]pyridine Topo II Inhibitor inhibitor->cleavage_complex Stabilizes Complex, Inhibits Religation

Caption: Topoisomerase IIα mechanism and inhibition.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry.

While a variety of synthetic strategies exist for the broader pyrazolo[3,4-b]pyridine scaffold, this document focuses on established and potential routes to the specifically substituted this compound. The presented methodologies are compiled from publicly available chemical literature and patents, offering a foundation for comparison based on precursor accessibility, reaction conditions, and potential yields.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most logical approaches involve either the formation of the pyrazole ring onto a pre-functionalized pyridine core or the construction of the pyridine ring from a substituted pyrazole precursor.

Route Starting Materials Key Transformations Reported/Potential Yield Key Reagents
Route 1 2,6-Dichloro-3-aminopyridine1. Diazotization and Sandmeyer-type reaction to introduce the pyrazole ring. 2. Bromination of the pyrazole ring.Data not explicitly available for this specific product.Sodium nitrite, Hydrazine, Brominating agent (e.g., NBS, Br₂)
Route 2 Substituted 3-aminopyrazole1. Cyclization with a suitable three-carbon synthon to form the pyridine ring. 2. Halogenation of the pyrazolo[3,4-b]pyridine core.Yields are highly dependent on the specific cyclization and halogenation conditions.Malonyl-type synthons, Halogenating agents (e.g., NCS, NBS)

Experimental Protocols

Detailed experimental procedures for the direct synthesis of this compound are not extensively detailed in readily accessible scientific literature. However, based on established methodologies for analogous structures, the following protocols represent plausible and adaptable synthetic routes.

Route 1 (Proposed): From 2,6-Dichloro-3-aminopyridine

This route leverages a commercially available substituted pyridine to first construct the pyrazolo[3,4-b]pyridine core, followed by bromination.

Step 1a: Synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyridine

A potential method involves the reaction of a di-chlorinated aminopyridine with hydrazine. For instance, a similar reaction of 2,3-dichloropyridine with hydrazine hydrate has been reported to yield the corresponding hydrazinopyridine, a precursor to the pyrazolopyridine ring system.

Step 1b: Bromination of 5-Chloro-1H-pyrazolo[3,4-b]pyridine

The bromination of the pyrazolo[3,4-b]pyridine core at the 3-position can be achieved using standard brominating agents.

  • Procedure: To a solution of 5-Chloro-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred until completion, as monitored by TLC or LC-MS. The product is then isolated by extraction and purified by crystallization or column chromatography.

Route 2 (Proposed): From a Substituted 3-Aminopyrazole

This approach involves building the pyridine ring onto a pre-existing pyrazole.

Step 2a: Synthesis of 3-Bromo-1H-pyrazol-5-amine

This can be prepared from commercially available 3-amino-5-methylpyrazole through bromination followed by functional group manipulation if necessary.

Step 2b: Cyclization to form the Pyrazolo[3,4-b]pyridine Ring

The substituted aminopyrazole can be reacted with a suitable three-carbon electrophile, such as a malondialdehyde equivalent or a β-ketoester, followed by cyclization and chlorination.

  • Procedure: 3-Bromo-1H-pyrazol-5-amine is condensed with a reagent like diethyl malonate in the presence of a base. The resulting intermediate is then cyclized, often under thermal conditions or with acid catalysis. The subsequent chlorination of the resulting hydroxypyrazolopyridine at the 5-position can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Workflow for Synthetic Route Evaluation

The process of selecting an optimal synthetic route involves a logical progression from identifying potential pathways to experimental validation and optimization.

G cluster_0 Phase 1: Route Identification cluster_1 Phase 2: Feasibility Assessment cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Benchmarking A Literature & Patent Search (Target Molecule & Analogues) B Identify Potential Synthetic Routes A->B C Analyze Precursor Availability & Cost B->C D Evaluate Reaction Conditions (Safety, Scalability) C->D E Assess Potential Yield & Purity D->E F Small-Scale Test Reactions E->F G Reaction Optimization (Conditions, Reagents) F->G H Characterization of Product & Impurities G->H I Compare Routes Based on: - Overall Yield - Purity - Cost - Scalability - E-Factor H->I J Select Optimal Synthetic Route I->J

Caption: Workflow for evaluating and selecting a synthetic route.

Conclusion

The synthesis of this compound presents a challenge due to the limited availability of direct, published protocols. However, by adapting established methods for the synthesis of related pyrazolo[3,4-b]pyridines, viable routes can be proposed. The choice between building the pyrazole ring onto a pyridine core or vice versa will largely depend on the availability and cost of the respective starting materials. For any selected route, experimental validation and optimization will be crucial to achieve satisfactory yields and purity. The provided workflow offers a systematic approach for researchers to benchmark and select the most efficient synthetic strategy for their specific needs.

Safety Operating Guide

Proper Disposal of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is vital for ensuring personal safety, environmental protection, and regulatory compliance.

Immediate Safety Precautions: Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.[2][3]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[3][4]
Body Protection Laboratory coat.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

1. Waste Segregation:

  • Identify as Halogenated Waste: this compound is a halogenated organic compound.[3][7] It must be collected in a designated waste container for halogenated organic waste, separate from non-halogenated solvents and other chemical waste streams.[8][9][10]

  • Avoid Mixing Incompatibles: Do not mix this waste with incompatible materials such as acids, bases, or strong oxidizing agents to prevent dangerous reactions.[11][12]

2. Waste Collection and Container Management:

  • Use Appropriate Containers: Collect the waste in a compatible, leak-proof container with a secure screw cap. The original container is often the best choice for waste storage.[6][11]

  • Labeling: The waste container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag as soon as the first drop of waste is added.[7][12] The label must include:

    • The words "Hazardous Waste".[8][12]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9][12]

    • The accumulation start date.[12]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[9][11][13]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA at or near the point of generation.[11][13]

  • The SAA must be inspected weekly for any signs of leakage.[11]

  • Ensure that the total amount of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons).[13]

4. Arranging for Final Disposal:

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for pickup.[6][8][13]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste; this must be handled by trained EHS staff or a licensed waste disposal contractor.[6]

  • Empty Containers: Even empty containers that held this compound must be treated as hazardous waste unless properly decontaminated (e.g., triple rinsed with a suitable solvent). The rinsate must be collected as hazardous waste.[6][8]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, a compound requiring stringent safety protocols due to its significant potential hazards. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

Hazard Classification:

Based on available data, this compound is classified as acutely toxic. The GHS classification from suppliers indicates "Acute Toxicity 3, Oral," warranting the GHS06 pictogram (skull and crossbones) and the "Danger" signal word. This signifies that the substance can be fatal if swallowed.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1][2][3]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[4][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves are suitable for short-term protection.[2][6][7] For extended contact, consult the glove manufacturer's resistance guide.Prevents direct skin contact with the chemical.[2] Gloves should be changed regularly and immediately if contaminated.[8]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.Protects skin and personal clothing from contamination. Must be fully buttoned.
Full-Length PantsCovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorUse a respirator with appropriate cartridges for organic vapors and particulates if not handled in a fume hood.Required when engineering controls cannot maintain exposure below permissible limits.[1][9]

Operational Plan: Handling Procedures

Safe handling of this compound requires strict adherence to the following operational protocols to minimize exposure and prevent contamination.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[6][7]

Standard Operating Procedures:

  • Preparation:

    • Before handling the compound, ensure all necessary PPE is donned correctly.

    • Designate a specific area within the fume hood for handling this toxic compound.[10][11]

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Use anti-static weigh paper or a tared container to weigh the solid compound.

    • Handle with care to avoid generating dust. Use a spatula for transfers.

  • Solution Preparation:

    • If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.

    • Keep the container capped when not in use.

  • Post-Handling:

    • Decontaminate all equipment and the work area after use.[10][11]

    • Properly dispose of all contaminated disposable materials, including gloves and bench paper, as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Waste Stream Identification: As a halogenated organic compound, all waste containing this compound must be collected in a designated waste stream for "Halogenated Organic Waste."[2]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Acutely Toxic").

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and bench liners, in a designated, sealed container.

  • Liquid Waste: Unused solutions should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.

  • Incompatible Materials: Do not mix this waste with other chemical classes to avoid potentially dangerous reactions.

Disposal Procedure:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent authority.

  • Follow all local, state, and federal regulations for the disposal of toxic and hazardous waste.[12]

  • Do not pour any waste containing this compound down the drain.[2]

Experimental Workflow Diagram

Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood Work Area prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Proceed to Handling transfer Transfer and Prepare Solution weigh->transfer decontaminate Decontaminate Equipment and Area transfer->decontaminate Proceed to Cleanup segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for handling and disposal of the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.